2-(2-Bromoethyl)-1,1-difluorocyclopropane
Description
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Properties
IUPAC Name |
2-(2-bromoethyl)-1,1-difluorocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2/c6-2-1-4-3-5(4,7)8/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGLHYJEHBQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201270608 | |
| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260664-73-0 | |
| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,1-difluorocyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201270608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane: A Key Building Block for Novel Therapeutics
For Immediate Release
[Shanghai, CN] – As the demand for novel molecular scaffolds in drug discovery continues to escalate, the strategic incorporation of fluorine atoms into drug candidates has become a paramount approach for modulating pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable bioisostere for various functional groups, enhancing metabolic stability, binding affinity, and cellular permeability. This guide provides a comprehensive overview of the synthesis of 2-(2-bromoethyl)-1,1-difluorocyclopropane, a versatile building block poised for significant applications in medicinal chemistry and drug development.
Introduction: The Significance of the gem-Difluorocyclopropane Moiety
The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, make it a powerful tool in drug design. The gem-difluorocyclopropane ring, in particular, offers a rigid, lipophilic scaffold that can mimic the spatial arrangement of carbonyl groups or act as a stable isostere for other functionalities.[1] The presence of this motif in molecules has been shown to confer desirable properties such as increased metabolic stability and improved binding to target proteins.[2][3][4] The title compound, this compound, further extends this utility by incorporating a reactive bromoethyl handle, enabling a wide range of subsequent chemical transformations for the construction of diverse compound libraries.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound logically proceeds via the difluorocyclopropanation of a suitable alkene precursor. The most direct retrosynthetic disconnection points to 4-bromo-1-butene as the ideal starting material. The core of this synthesis, therefore, lies in the efficient generation of difluorocarbene (:CF₂) and its subsequent [2+1] cycloaddition to the terminal double bond of 4-bromo-1-butene.
Several methodologies for generating difluorocarbene have been developed, each with its own advantages and limitations.[5][6] Key considerations for selecting an appropriate method include reaction conditions, substrate tolerance, scalability, and the availability and cost of reagents.
Caption: Retrosynthetic analysis of this compound.
Key Methodologies for Difluorocyclopropanation
The formation of the gem-difluorocyclopropane ring is predominantly achieved through the addition of difluorocarbene to an alkene.[6][7] Below are three prominent and field-proven methods for this transformation, each with distinct mechanistic pathways and experimental considerations.
Method A: Thermal Decomposition of Sodium Halodifluoroacetates
A classic and widely used method for generating difluorocarbene is the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na) or sodium bromodifluoroacetate (BrCF₂CO₂Na).[8][9] Upon heating, these salts decarboxylate to form a halodifluoromethyl anion, which then eliminates a halide ion to yield difluorocarbene.
Mechanism:
-
Decarboxylation: BrCF₂CO₂Na → [BrCF₂]⁻ + CO₂
-
α-Elimination: [BrCF₂]⁻ → :CF₂ + Br⁻
Sodium bromodifluoroacetate is often preferred as it decomposes at a lower temperature than its chloro-analogue, allowing for milder reaction conditions.[8]
Method B: The Ruppert-Prakash Reagent (TMSCF₃)
A more modern and versatile approach involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[3][10] In the presence of a nucleophilic initiator, typically a fluoride source like sodium iodide (NaI), TMSCF₃ generates the trifluoromethyl anion ([CF₃]⁻). This anion can then decompose to difluorocarbene and a fluoride ion.
Mechanism:
-
Initiation: TMSCF₃ + I⁻ → [TMS-I] + [CF₃]⁻
-
Decomposition: [CF₃]⁻ → :CF₂ + F⁻
This method is known for its high efficiency and functional group tolerance, making it suitable for the synthesis of complex molecules.[2][11]
Method C: Dehydrohalogenation of Dihalomethanes
Difluorocarbene can also be generated via the dehydrohalogenation of dihalomethanes, such as dibromodifluoromethane (CBr₂F₂), using a suitable base or reducing agent.[5][11] For instance, the use of triphenylphosphine can facilitate the formation of a phosphonium salt that subsequently decomposes to difluorocarbene.
Mechanism (with triphenylphosphine):
-
Ylide Formation: CBr₂F₂ + PPh₃ → [Ph₃P⁺-CF₂Br] Br⁻
-
Decomposition: [Ph₃P⁺-CF₂Br] Br⁻ → :CF₂ + Ph₃PBr₂
While effective, this method may require more stringent control of reaction conditions to avoid side reactions.
Experimental Protocols and Data
The following section provides a detailed, step-by-step protocol for the synthesis of this compound using the highly reliable Ruppert-Prakash reagent (Method B).
Synthesis of this compound via TMSCF₃/NaI
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Introduction: The Strategic Value of the gem-Difluorocyclopropane Moiety
An In-Depth Technical Guide to the Mechanism of Difluorocyclopropanation of 4-bromo-1-butene
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The gem-difluorocyclopropane unit, in particular, has emerged as a uniquely valuable motif. Its rigid, three-dimensional structure acts as a bioisostere for common chemical groups like isopropyl or carbonyl functions, while the two fluorine atoms profoundly alter local electronics, lipophilicity, and metabolic stability. This guide provides a detailed mechanistic exploration of a fundamental reaction for installing this group: the difluorocyclopropanation of 4-bromo-1-butene, a versatile substrate containing both a reactive alkene and a handle for further synthetic transformations.
Pillar 1: The Generation of Difluorocarbene (:CF₂)
The entire reaction hinges on the successful in situ generation of difluorocarbene (:CF₂), a highly reactive and electrophilic intermediate.[1][2] Unlike more stable carbenes, :CF₂ is typically generated and consumed immediately in the reaction mixture. The choice of precursor and activation method is critical and dictates the reaction conditions, substrate scope, and overall efficiency.
Method A: Modern Approach via the Ruppert-Prakash Reagent (TMSCF₃)
The most versatile and widely adopted method in contemporary synthesis utilizes trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. Its activation requires a nucleophilic initiator, with sodium iodide (NaI) being a particularly effective and common choice.[3][4]
The mechanism proceeds through a well-elucidated anionic chain pathway:[5]
-
Initiation: A catalytic amount of iodide (I⁻) attacks the electrophilic silicon atom of TMSCF₃, forming a transient, hypervalent pentacoordinate siliconate intermediate.
-
Fragmentation: This unstable intermediate rapidly fragments, expelling the highly reactive trifluoromethide anion ([CF₃]⁻) and forming stable trimethylsilyl iodide (TMS-I).
-
α-Elimination: The trifluoromethide anion undergoes α-elimination, extruding a fluoride ion (F⁻) to generate the key intermediate: difluorocarbene (:CF₂).
-
Propagation: The released fluoride ion can then attack another molecule of TMSCF₃, regenerating the trifluoromethide anion and propagating the chain reaction. This cycle continues until the TMSCF₃ is consumed.
The use of TMSCF₃ is favored for its relatively mild conditions and high functional group tolerance.[3]
Method B: Classic Thermal Decomposition
A more traditional, cost-effective method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na).[6] This process is straightforward but often requires higher temperatures.
-
Decarboxylation: Upon heating, the salt undergoes irreversible decarboxylation to release carbon dioxide (CO₂) and form a chlorodifluoromethyl anion ([ClCF₂]⁻).
-
α-Elimination: This anion is unstable and rapidly eliminates a chloride ion (Cl⁻) to yield difluorocarbene.
Microwave-assisted protocols have been developed to significantly shorten reaction times and improve efficiency compared to conventional heating.[6]
Pillar 2: The Cycloaddition Mechanism with 4-bromo-1-butene
Once generated, the highly electrophilic difluorocarbene readily reacts with the electron-rich π-bond of an alkene. In the case of 4-bromo-1-butene, the reaction proceeds as a concerted [2+1] cycloaddition.[7][8]
-
Carbene Approach: The difluorocarbene approaches the double bond of 4-bromo-1-butene. The terminal bromo-substituent is electronically withdrawing but is sufficiently far from the double bond (a γ-substituent) so as not to significantly deactivate it, allowing the reaction to proceed efficiently.
-
Concerted Cycloaddition: The carbene adds across the double bond in a single, concerted step. Both new carbon-carbon bonds are formed simultaneously. This mechanism dictates a syn-addition, meaning the geometry of the original alkene is retained in the cyclopropane product. For a terminal alkene like 4-bromo-1-butene, this stereochemical aspect is trivial, but it is crucial for substituted alkenes.
-
Product Formation: The reaction results in the formation of a stable three-membered ring, yielding the final product: 1-(2-bromoethyl)-2,2-difluorocyclopropane .
The overall transformation is highly efficient and selective for the alkene moiety, leaving the primary alkyl bromide intact for subsequent functionalization.
Pillar 3: Experimental Protocol & Data
A robust experimental design is self-validating. The following protocol is a representative procedure for the difluorocyclopropanation of 4-bromo-1-butene using the modern TMSCF₃/NaI method, adapted from established literature procedures.[3][9]
Experimental Protocol: Synthesis of 1-(2-bromoethyl)-2,2-difluorocyclopropane
-
Materials:
-
4-bromo-1-butene (1.0 eq)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, 2.0 eq)
-
Sodium Iodide (NaI, 0.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum, all under an inert atmosphere (Nitrogen or Argon), add sodium iodide (0.2 eq).
-
Reagent Addition: Add anhydrous THF via syringe, followed by 4-bromo-1-butene (1.0 eq). Stir the mixture to ensure dissolution.
-
TMSCF₃ Addition: Add TMSCF₃ (2.0 eq) dropwise to the stirred solution at room temperature. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 3-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product is then purified by flash column chromatography on silica gel to afford the pure 1-(2-bromoethyl)-2,2-difluorocyclopropane.
-
Data Summary: Comparison of Difluorocarbene Generation Methods
| Method | Precursor | Activator / Conditions | Advantages | Disadvantages |
| Ruppert-Prakash | TMSCF₃ | Catalytic NaI or TBAF, Room Temp. to 50 °C | Mild conditions, high functional group tolerance, excellent yields.[3][5] | Reagent cost, potential for side reactions (trifluoromethylation).[5] |
| Thermal | ClCF₂CO₂Na | Heat (150-180 °C) or Microwave (170 °C) | Inexpensive precursor, simple procedure.[6] | High temperatures, limited to thermally stable substrates.[6] |
| Phase-Transfer | CHClF₂ (Freon-22) | 50% NaOH, Phase-Transfer Catalyst | Uses inexpensive gas as a source. | Low yields, environmental concerns (ozone-depleting substance).[1][2] |
| Organometallic | CBr₂F₂ | Zinc Dust | Effective for electron-rich alkenes.[1] | Stoichiometric metal waste, reagent toxicity. |
Conclusion
The difluorocyclopropanation of 4-bromo-1-butene is a powerful and reliable transformation that proceeds through the in situ generation of difluorocarbene followed by a concerted cycloaddition. Modern methods utilizing the Ruppert-Prakash reagent offer a mild, efficient, and broadly applicable route to the desired 1-(2-bromoethyl)-2,2-difluorocyclopropane product. A thorough understanding of the underlying mechanism—from the nuances of carbene generation to the specifics of the cycloaddition—is essential for researchers and drug development professionals seeking to leverage the unique properties of the gem-difluorocyclopropane scaffold in the design of next-generation molecules.
References
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Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. [Link]
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ResearchGate. (n.d.). Development of alkene difluorocyclopropanation reagents. [Link]
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O'Hagan, D. (2017). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 13, 2046–2064. [Link]
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ResearchGate. (n.d.). Discovery of alkene difluorocyclopropanation reagents. [Link]
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O'Hagan, D. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
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ResearchGate. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. [Link]
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ICSC. (n.d.). Cyclopropanation with Free Carbenes. WordPress. [Link]
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Hu, J., et al. (2021). Tetrafluoroisopropylation of alkenes and alkynes enabled by photocatalytic consecutive difluoromethylation with CF₂HSO₂Na. Nature Communications. [Link]
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Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-(2-Bromoethyl)-1,1-difluorocyclopropane. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By synthesizing information from analogous structures and fundamental spectroscopic principles, this guide serves as a valuable predictive resource for the identification and characterization of this molecule.
Introduction
The strategic incorporation of fluorine atoms and cyclopropyl rings into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique conformational constraints of the cyclopropane ring, combined with the electronic properties of fluorine, can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. This compound is a promising building block in this context, offering a versatile handle for further chemical elaboration through its bromoethyl moiety.
Accurate and unambiguous structural elucidation is paramount in the synthesis and application of such novel compounds. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, focusing on the predicted spectral features and the rationale behind them.
Molecular Structure and Atom Numbering
For clarity and consistency throughout this guide, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the protons on the cyclopropane ring and the ethyl chain, as well as extensive spin-spin coupling with both neighboring protons and fluorine atoms.
Table 1: Predicted ¹H NMR Chemical Shifts and Couplings
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H5 | 3.4 - 3.6 | Triplet (t) | JH5-H4 ≈ 6-8 Hz |
| H4 | 2.0 - 2.3 | Multiplet (m) | - |
| H2 | 1.5 - 1.8 | Multiplet (m) | - |
| H3a, H3b | 0.8 - 1.4 | Multiplets (m) | - |
Rationale and Interpretation:
-
H5 (-CH₂-Br): These protons are adjacent to the electron-withdrawing bromine atom, resulting in a downfield chemical shift, predicted to be in the 3.4 - 3.6 ppm range. The coupling to the adjacent H4 protons should result in a triplet.
-
H4 (-CH₂-CH₂-Br): The protons on C4 are expected to appear as a multiplet due to coupling with both H5 and H2. Their chemical shift will be influenced by the adjacent bromine (beta-effect) and the cyclopropyl group.
-
H2 (Cyclopropyl CH): This proton is on the carbon bearing the ethyl substituent. Its chemical shift is influenced by the geminal difluoro group and the adjacent protons on the ring and the ethyl chain, leading to a complex multiplet.
-
H3 (Cyclopropyl CH₂): The protons on C3 are diastereotopic and will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling with H2. Furthermore, long-range coupling to the fluorine atoms is expected.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the significant influence of the fluorine and bromine substituents on the chemical shifts and the presence of carbon-fluorine coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts and Couplings
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (¹JCF, ²JCF, ³JCF, Hz) |
| C1 | 110 - 115 | Triplet (t) | ¹JCF ≈ 280-300 Hz |
| C5 | 30 - 35 | Singlet (s) | - |
| C4 | 25 - 30 | Singlet (s) | ³JCF ≈ 2-5 Hz |
| C2 | 20 - 25 | Triplet (t) | ²JCF ≈ 10-15 Hz |
| C3 | 10 - 15 | Triplet (t) | ²JCF ≈ 8-12 Hz |
Rationale and Interpretation:
-
C1 (CF₂): This carbon is directly bonded to two fluorine atoms, causing a significant downfield shift and a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a triplet in the proton-decoupled spectrum.[1]
-
C5 (-CH₂-Br): The presence of the electronegative bromine atom will shift this carbon downfield.
-
C4 (-CH₂-CH₂-Br): This carbon will be moderately deshielded. A small three-bond C-F coupling may be observable.
-
C2 and C3 (Cyclopropyl Carbons): These carbons will exhibit characteristic upfield shifts due to the nature of the cyclopropane ring. They will also show two-bond C-F coupling (²JCF), appearing as triplets.[1]
Predicted ¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms, which will be split by the adjacent protons.
Table 3: Predicted ¹⁹F NMR Chemical Shifts and Couplings
| Fluorine(s) | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F1, F2 | -140 to -160 | Multiplet (m) | - |
Rationale and Interpretation:
The chemical shift of the fluorine atoms in gem-difluorocyclopropanes is highly dependent on the other substituents on the ring. The expected range is based on data for similar structures.[2] The multiplicity will be complex due to geminal and vicinal coupling to the cyclopropyl protons (H2, H3a, and H3b).
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions corresponding to C-H, C-F, and C-Br stretching and bending vibrations.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³ stretching) | 2900 - 3000 | Medium-Strong |
| C-H (cyclopropyl stretching) | ~3050 | Medium |
| C-F (stretching) | 1000 - 1200 | Strong |
| C-Br (stretching) | 500 - 600 | Medium |
Rationale and Interpretation:
-
C-H Stretching: The spectrum will show typical sp³ C-H stretching bands and a slightly higher frequency band for the C-H bonds of the cyclopropane ring.
-
C-F Stretching: Strong, characteristic absorption bands for the C-F bonds are expected in the fingerprint region.
-
C-Br Stretching: A medium intensity band corresponding to the C-Br stretch is anticipated at lower wavenumbers.
Predicted Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak with a characteristic isotopic pattern due to the presence of bromine. Fragmentation will likely involve the loss of bromine, followed by rearrangements and fragmentation of the cyclopropyl and ethyl moieties.
Table 5: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 184/186 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 105 | [M-Br]⁺ | Loss of a bromine radical. |
| 77 | [C₃H₂F₂]⁺ | A potential fragment arising from the cleavage of the ethyl group. |
Rationale and Interpretation:
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a pair of peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. The primary fragmentation pathway is expected to be the loss of the bromine atom due to the relative weakness of the C-Br bond.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹³C NMR, use proton decoupling to simplify the spectrum.
-
For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Place a small drop of the neat liquid sample between two NaCl or KBr plates.
-
Data Acquisition: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the clean plates.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as gas chromatography (GC-MS) for a volatile compound or direct infusion.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range of m/z 40-300.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately characterize this and related compounds. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a versatile synthetic building block, a thorough understanding of its spectroscopic properties is essential for its successful application in the development of new chemical entities.
References
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Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480-492. [Link]
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PubChem. (n.d.). 2-Bromo-1,1-difluorocyclopropane. National Center for Biotechnology Information. Retrieved from [Link]
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Mykhailiuk, P. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2914-2935. [Link]
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Fooks, C. J., & Gouverneur, V. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21068–21074. [Link]
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NIST. (n.d.). Ethane, 1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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Introduction: The Rising Prominence of gem-Difluorocyclopropanes in Medicinal Chemistry
An In-depth Technical Guide Topic: Physical and Chemical Properties of 2-(2-Bromoethyl)-1,1-difluorocyclopropane Audience: Researchers, scientists, and drug development professionals.
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, with up to 20% of all contemporary pharmaceuticals containing this versatile element.[1] Among the diverse array of fluorine-containing motifs, the gem-difluorocyclopropane group has emerged as a particularly valuable bioisostere. Its unique conformational constraints, combined with the electron-withdrawing nature of the fluorine atoms, allow it to modulate key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[2]
This technical guide focuses on this compound, a bifunctional building block poised for significant utility in synthetic and medicinal chemistry. The presence of both a stable gem-difluorocyclopropane ring and a reactive bromoethyl handle provides a powerful platform for constructing complex molecular architectures. This document serves as a comprehensive resource for researchers, providing a detailed overview of the compound's predicted physicochemical properties, a plausible synthetic pathway, its expected spectroscopic signature, its chemical reactivity, and its potential applications in the field of drug discovery.
Molecular Profile and Physicochemical Properties
Due to the novelty of this specific compound, extensive experimental data is not yet publicly available. The properties outlined below are a combination of calculated values and predictions based on the well-understood chemistry of its constituent functional groups.
| Property | Value / Description | Source / Method |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₅H₇BrF₂ | Calculated |
| Molecular Weight | 185.01 g/mol | Calculated |
| SMILES | C1C(C1(F)F)CCBr | Standard Representation |
| InChI Key | (Predicted) | Standard Algorithm |
| CAS Number | Not assigned or not publicly available | - |
| Appearance | Predicted to be a colorless to pale yellow liquid | Analogy to similar alkyl halides |
| Boiling Point | Not experimentally determined. Estimated >150 °C | Extrapolation |
| Density | Not experimentally determined. Estimated ~1.5-1.6 g/cm³ | Analogy to similar brominated/fluorinated compounds |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Ether, EtOAc) and insoluble in water | Polarity Analysis |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The most direct and widely adopted method for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of a difluorocarbene equivalent with an appropriate alkene.[3] For the synthesis of this compound, the logical precursor is 4-bromo-1-butene.
A robust and contemporary method for generating difluorocarbene under mild conditions involves the use of (Trifluoromethyl)trimethylsilane (TMSCF₃), often called the Ruppert-Prakash reagent, with a catalytic amount of a halide initiator like sodium iodide (NaI).[2]
Experimental Protocol: Synthesis via Difluorocyclopropanation
Objective: To synthesize this compound from 4-bromo-1-butene.
Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous solvent (e.g., THF, 1 M).
-
Reagent Addition: Add 4-bromo-1-butene (1.0 eq) to the flask, followed by sodium iodide (0.1 eq).
-
Initiation: Begin vigorous stirring and slowly add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 60-70 °C) and monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure this compound.
Caption: Synthetic utility via nucleophilic substitution at the bromoethyl group.
Applications in Drug Discovery
The gem-difluorocyclopropane motif is strategically employed in drug design as a bioisosteric replacement for other chemical groups, such as gem-dimethyl groups or carbonyls. [1]This substitution can lead to several beneficial outcomes:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₂ group is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Modulation of Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.
-
Conformational Restriction: The rigid cyclopropane ring locks the conformation of the side chain, which can lead to higher binding affinity and selectivity for the target protein by reducing the entropic penalty of binding.
-
Improved Physicochemical Properties: The dipole moment introduced by the CF₂ group can lead to favorable interactions with protein targets and improve properties like solubility.
Given these advantages, this compound serves as an ideal starting point for synthesizing novel drug candidates. The bromoethyl handle allows for its conjugation to pharmacophores, while the difluorocyclopropane core acts as a property-modulating anchor. [2]Prodrug strategies could also be employed to enhance delivery and efficacy. [4]
Safety and Handling
No specific safety data sheet (SDS) exists for this compound. The following guidelines are based on the known hazards of structurally similar compounds, such as alkyl bromides and fluorinated hydrocarbons. [5][6][7]A conservative approach to safety is mandatory.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation [5][8] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation [5][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation [5][8] |
| Flammable Liquids | 2/3 | H225/H226: Highly flammable liquid and vapor [8] |
Handling Protocols
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors. [9]An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required. A face shield is recommended for larger quantities. [9] * Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and replace them immediately if contaminated.
-
Body Protection: A flame-retardant lab coat must be worn.
-
-
Spill & Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [5] * Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. [6]Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [5] * Spill: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal. [5]
-
Conclusion
This compound is a high-potential building block for medicinal and synthetic chemists. Its bifunctional nature—a stable, property-enhancing gem-difluorocyclopropane core and a versatile bromoethyl handle for chemical elaboration—makes it a valuable tool for the rapid generation of novel chemical entities. While experimental data on the compound itself is sparse, a robust understanding of its properties and reactivity can be derived from established chemical principles, enabling its effective and safe use in the laboratory to advance drug discovery programs.
References
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PubChem. 2-Bromo-1,1-difluorocyclopropane. National Center for Biotechnology Information. [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]
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ResearchGate. (n.d.). Strategies for the construction of 1,1‐difluorocyclopropane derivatives. [Link]
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Bychek, R. M., Levterov, V. V., Sadkova, I. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link]
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An In-depth Technical Guide on the Stability and Decomposition of gem-Difluorocyclopropane Rings
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gem-difluorocyclopropane motif has emerged as a compelling structural element in modern medicinal chemistry and materials science. Its unique conformational constraints and the profound electronic influence of the geminal fluorine atoms impart a fascinating dichotomy of kinetic stability and controlled reactivity. This guide provides a comprehensive technical overview of the stability and decomposition pathways of gem--difluorocyclopropane rings. We will delve into the factors governing their thermal and chemical resilience, explore their diverse decomposition mechanisms under various conditions, and present field-proven methodologies for their synthesis and stability assessment. Through a blend of mechanistic insights, quantitative data, and practical experimental protocols, this document aims to equip researchers with the foundational knowledge to strategically employ and manipulate this valuable fluorinated scaffold.
Introduction: The Dichotomous Nature of the gem-Difluorocyclopropane Ring
The introduction of fluorine into organic molecules is a well-established strategy for modulating their physicochemical and biological properties.[1] When incorporated into a cyclopropane ring in a geminal arrangement, the two fluorine atoms create a unique chemical entity. The high electronegativity of fluorine induces a significant polarization of the C-F bonds and alters the bond lengths and angles within the three-membered ring. This results in an increased ring strain energy (42.4 kcal/mol) compared to the parent cyclopropane (27.1 kcal/mol).[2][3] This heightened strain energy, paradoxically, does not necessarily translate to general instability. In fact, gem-difluorocyclopropanes are kinetically stable under a variety of synthetic conditions, a testament to the strength of the C-C and C-F bonds.[4][5]
This guide will navigate the nuanced landscape of gem-difluorocyclopropane stability, exploring the delicate balance between their inherent resilience and their susceptibility to specific modes of decomposition. Understanding this balance is paramount for their effective application, from designing metabolically robust drug candidates to creating novel functional materials.
Synthesis of gem-Difluorocyclopropanes: Accessing the Core Scaffold
The primary route to gem-difluorocyclopropanes involves the [2+1] cycloaddition of difluorocarbene (:CF₂) or a difluorocarbene equivalent with an alkene. The choice of the difluorocarbene precursor is critical and depends on the electronic nature of the alkene and the desired reaction conditions.
Common Difluorocarbene Precursors and Their Applications
A variety of reagents have been developed for the generation of difluorocarbene.[6][7] Key considerations for selecting a suitable reagent include its thermal stability, functional group tolerance, and scalability.
| Precursor | Typical Conditions | Advantages | Limitations |
| TMSCF₃ (Ruppert-Prakash Reagent) | NaI, THF, 65-80 °C | Commercially available, safe, good functional group tolerance.[5] | Requires elevated temperatures for less reactive alkenes. |
| ClCF₂COONa (Sodium Chlorodifluoroacetate) | Diglyme, reflux (180-190 °C) | Inexpensive and effective for many substrates. | Requires high temperatures, which can be problematic for sensitive substrates.[5] |
| TFDA (Trimethylsilyl Fluorosulfonyldifluoroacetate) | Catalytic fluoride, moderate temperatures | Highly reactive, suitable for electron-deficient alkenes. | Can be moisture-sensitive.[6] |
| Difluorodiazirine | Photolysis | Generates "free" difluorocarbene, useful for mechanistic studies.[5] | Requires specialized photochemical equipment. |
Experimental Protocol: Synthesis of a gem-Difluorocyclopropane using TMSCF₃ and NaI
This protocol describes a general procedure for the difluorocyclopropanation of an alkene using the widely adopted Ruppert-Prakash reagent.
Materials:
-
Alkene (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.5 mmol)
-
Sodium Iodide (NaI) (2.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and anhydrous THF (10 mL).
-
Add sodium iodide (2.2 mmol) to the solution and stir until it is fully dissolved.
-
Carefully add trimethyl(trifluoromethyl)silane (2.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 65-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired gem-difluorocyclopropane.
Causality: The use of NaI as an initiator is crucial. It reacts with TMSCF₃ to generate the difluorocarbene intermediate. The reaction is typically performed in an ethereal solvent like THF to ensure the solubility of the reagents and to maintain a suitable reaction temperature.
Thermal Stability of gem-Difluorocyclopropane Rings
While kinetically stable under many conditions, the inherent ring strain of gem-difluorocyclopropanes makes them susceptible to thermal decomposition, primarily through ring-opening rearrangements. The temperature at which these rearrangements occur is highly dependent on the substituents on the cyclopropane ring.
Factors Influencing Thermal Stability
-
Substituent Effects: Electron-donating groups on the cyclopropane ring can stabilize adjacent carbocationic intermediates that may form during ring opening, thus lowering the decomposition temperature. Conversely, electron-withdrawing groups can have a destabilizing effect on the ground state, also potentially lowering the activation barrier for rearrangement.
-
Aromatic Substitution: Aryl-substituted gem-difluorocyclopropanes often exhibit lower thermal stability due to the potential for resonance stabilization of intermediates formed upon ring opening.
-
Ring Fusion: Fusing the gem-difluorocyclopropane ring to another ring system can either increase or decrease stability depending on the resulting changes in ring strain.
Quantitative Analysis of Thermal Stability
Determining the thermal stability of gem-difluorocyclopropanes involves measuring key kinetic parameters such as the activation energy (Ea) and the Arrhenius pre-exponential factor (A). These parameters can be obtained through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Compound/Reaction | Activation Energy (Ea) | Comments |
| Thermal rearrangement of 1-chloro-1-fluoro-2-methylcyclopropanes | ~47.7 kcal/mol | Gas-phase pyrolysis leading to 2-fluorobuta-1,3-dienes.[2] |
| Oxidative addition of Pd(0) to a gem-difluorocyclopropane C-C bond | 7.9 kcal/mol (calculated) | This is the initial step in many catalytic ring-opening reactions and has a much lower barrier than C-F bond activation.[8] |
Experimental Protocol: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for determining the thermal decomposition profile of a gem-difluorocyclopropane derivative using DSC.
Materials:
-
gem-Difluorocyclopropane sample (2-5 mg)
-
Hermetically sealed aluminum DSC pans
-
DSC instrument with a controlled atmosphere (e.g., nitrogen)
Procedure:
-
Accurately weigh 2-5 mg of the gem-difluorocyclopropane sample into a hermetically sealed aluminum DSC pan.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Program the DSC instrument to perform a heating ramp at a constant rate (e.g., 5, 10, or 20 °C/min) over a temperature range expected to encompass the decomposition of the sample (e.g., from room temperature to 400 °C).
-
Record the heat flow as a function of temperature. The resulting thermogram will show endothermic or exothermic peaks corresponding to phase transitions and decomposition events.
-
Analyze the thermogram to determine the onset temperature of decomposition and the peak decomposition temperature.
-
To obtain kinetic parameters, repeat the experiment at several different heating rates. The data can then be analyzed using model-free kinetic methods (e.g., the Ozawa-Flynn-Wall method) to determine the activation energy of decomposition.[9]
Self-Validation: The consistency of the onset temperature and peak shape across multiple runs with fresh samples validates the reproducibility of the measurement. The dependence of the peak temperature on the heating rate is a key indicator of a kinetically controlled decomposition process.
Decomposition Pathways of gem-Difluorocyclopropane Rings
The decomposition of gem-difluorocyclopropane rings can be triggered by heat, light, or chemical reagents, particularly transition metal catalysts. The reaction pathway is highly dependent on the nature of the substituents and the reaction conditions.
Thermal Rearrangements
In the absence of catalysts, heating gem-difluorocyclopropanes can lead to a variety of rearrangements, including vinylcyclopropane-to-cyclopentene rearrangements and ring expansions. The presence of the gem-difluoro group can significantly influence the kinetics and outcome of these reactions.
Transition-Metal-Catalyzed Ring-Opening Reactions
Transition metals, particularly palladium, rhodium, and copper, are highly effective at promoting the ring-opening of gem-difluorocyclopropanes. These reactions are synthetically valuable as they provide access to a wide range of fluorinated building blocks. The regioselectivity of these reactions is a key consideration.
Mechanistic Overview of Palladium-Catalyzed Ring Opening:
Caption: Palladium-catalyzed ring-opening of a gem-difluorocyclopropane.
The reaction typically proceeds through the oxidative addition of a low-valent transition metal catalyst to a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate which then undergoes further transformations.[8]
The decomposition can proceed via three main pathways:
-
Single C-F Bond Cleavage: This is a common pathway that leads to the formation of monofluoroalkenes.
-
Double C-F Bond Cleavage: This less common pathway can lead to the formation of non-fluorinated products.
-
No C-F Bond Cleavage: In some cases, the ring opens without the loss of fluorine, leading to the formation of difluorinated products.
The choice of ligand on the metal catalyst plays a crucial role in controlling the regioselectivity and the reaction pathway.[8]
The Role of gem-Difluorocyclopropanes in Drug Development
The unique properties of the gem-difluorocyclopropane moiety have made it an attractive building block in drug design. Its incorporation can lead to improvements in several key drug-like properties.
Metabolic Stability
One of the most significant advantages of incorporating a gem-difluorocyclopropane ring is the enhancement of metabolic stability.[1] The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs. By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked.[10]
Workflow for Assessing Metabolic Stability:
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The Genesis of a Prized Motif: An In-Depth Technical Guide to the Discovery and First Synthesis of Substituted Difluorocyclopropanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gem-difluorocyclopropane moiety has emerged as a cornerstone in modern medicinal chemistry and materials science, prized for its unique conformational constraints and its ability to modulate the physicochemical properties of parent molecules. This guide provides a comprehensive exploration of the seminal discoveries and pioneering synthetic routes that first brought substituted difluorocyclopropanes to the forefront of chemical research. We will delve into the initial non-carbene approaches, the groundbreaking development of difluorocarbene-based methods, and the evolution of these techniques into the sophisticated protocols utilized today. This in-depth analysis offers not only a historical perspective but also a foundational understanding of the chemical principles that continue to drive innovation in the synthesis of these valuable fluorinated structures.
The Dawn of a New Functional Group: Early Encounters and Non-Carbene Syntheses
The story of substituted difluorocyclopropanes begins not with the elegant cycloadditions that dominate the modern literature, but with more classical, yet equally insightful, chemical transformations. One of the earliest accounts of the synthesis of a substituted difluorocyclopropane was reported in 1955 by Tarrant, Lovelace, and Lilyquist.[1][2] Their work on the dehalogenation of polyhalogenated compounds led to the successful synthesis of 1,1-difluoro-2,3-dimethylcyclopropane through a reductive debromination strategy.
The Tarrant, Lovelace, and Lilyquist Reductive Debromination
This pioneering approach utilized zinc metal to effect the intramolecular reductive cyclization of 1,3-dibromo-2,2-difluoroalkanes. The causality behind this experimental choice lies in the well-established ability of zinc to reductively dehalogenate vicinal dihalides to form alkenes and, in cases where the halogens are in a 1,3-relationship, to form cyclopropanes. The introduction of the two fluorine atoms on the central carbon atom of the propane skeleton was a key innovation, leading to the formation of the gem-difluorocyclopropane ring.
Experimental Protocol: Synthesis of 1,1-difluoro-2,3-dimethylcyclopropane [1]
-
Reactants: 3,4-Dibromo-2,2-difluoropentane, Zinc dust, Ethanol (as solvent).
-
Procedure:
-
A mixture of 3,4-dibromo-2,2-difluoropentane and zinc dust in ethanol is prepared.
-
The reaction mixture is heated under reflux for a specified period.
-
The product, 1,1-difluoro-2,3-dimethylcyclopropane, is isolated from the reaction mixture by distillation.
-
-
Yield: The reported yield for this reaction was modest, reflecting the challenges of early fluorination chemistry and the potential for side reactions.
This early work, while not a high-yielding or broadly applicable method by modern standards, was a crucial proof-of-concept. It demonstrated that the difluorocyclopropane ring system was a stable and isolable chemical entity, paving the way for the development of more efficient and versatile synthetic strategies.
The Advent of Difluorocarbene: A Paradigm Shift in Synthesis
The true revolution in the synthesis of substituted difluorocyclopropanes came with the harnessing of difluorocarbene (:CF₂), a highly reactive intermediate. The [2+1] cycloaddition of difluorocarbene to an alkene is the most direct and widely employed method for the construction of the difluorocyclopropane ring. The development of reliable methods for the generation of this fleeting species was a pivotal moment in the history of organofluorine chemistry.
Haszeldine's Thermal Decarboxylation of Sodium Chlorodifluoroacetate
In 1960, Birchall, Cross, and Haszeldine reported a landmark achievement: the generation of difluorocarbene via the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂CO₂Na). This salt, upon heating, extrudes carbon dioxide and a chloride ion to generate the desired difluorocarbene in situ.
The choice of a sodium salt of a haloacetic acid as a carbene precursor was based on the known chemistry of other haloforms, which can be deprotonated and then lose a halide to form carbenes. In this case, the thermal decarboxylation provided a non-basic method for carbene generation, which was a significant advantage as it avoided side reactions between the carbene and strong bases.
Experimental Protocol: Difluorocyclopropanation of Cyclohexene
-
Reactants: Cyclohexene, Sodium chlorodifluoroacetate, Diglyme (as solvent).
-
Procedure:
-
A mixture of cyclohexene and sodium chlorodifluoroacetate is heated in a high-boiling solvent such as diglyme.
-
The reaction is typically carried out at elevated temperatures (e.g., 180-190 °C) to induce decarboxylation.
-
The product, 7,7-difluoronorcarane, is isolated by distillation.
-
-
Yield: The yields for this method were generally moderate, and the high reaction temperatures limited its applicability to thermally robust substrates.
The Seyferth Reagent: A Milder Approach to Difluorocarbene Generation
The high temperatures required for the Haszeldine method prompted the search for milder and more efficient difluorocarbene sources. In the early 1970s, Dietmar Seyferth and his group introduced phenyl(trifluoromethyl)mercury (PhHgCF₃) as a versatile difluorocarbene precursor.[3] This organomercurial reagent, upon treatment with sodium iodide, smoothly generates difluorocarbene at significantly lower temperatures than the thermal decarboxylation of sodium chlorodifluoroacetate.
The rationale behind this approach lies in the favorable thermodynamics of the reaction. The iodide ion attacks the mercury atom, leading to the formation of a transient trifluoromethylmercurate(II) complex. This intermediate then fragments to produce phenylmercuric iodide, a fluoride ion, and the desired difluorocarbene.
Experimental Protocol: General Procedure for Difluorocyclopropanation using Phenyl(trifluoromethyl)mercury [3]
-
Reactants: Alkene, Phenyl(trifluoromethyl)mercury, Sodium iodide, Benzene (as solvent).
-
Procedure:
-
A solution of the alkene and phenyl(trifluoromethyl)mercury in anhydrous benzene is prepared.
-
Anhydrous sodium iodide is added to the mixture.
-
The reaction is heated to reflux (around 80 °C) for several hours.
-
The reaction mixture is filtered to remove the precipitated phenylmercuric iodide.
-
The difluorocyclopropanated product is isolated from the filtrate by distillation or chromatography.
-
-
Yield: The Seyferth method provided a significant improvement in terms of yield and substrate scope compared to the Haszeldine procedure, allowing for the difluorocyclopropanation of a wider range of alkenes under milder conditions.
Comparative Analysis of Pioneering Methods
The evolution from non-carbene to carbene-based methods, and the subsequent refinement of difluorocarbene generation, marked a significant advancement in the synthesis of substituted difluorocyclopropanes. The table below provides a comparative overview of the pioneering methods discussed.
| Method | Precursor | Reagents & Conditions | Advantages | Disadvantages |
| Tarrant's Reductive Debromination | 1,3-Dibromo-2,2-difluoroalkane | Zn, Ethanol, Reflux | First reported synthesis of a substituted difluorocyclopropane. | Limited substrate scope, modest yields, requires halogenated precursors. |
| Haszeldine's Thermal Decarboxylation | Sodium Chlorodifluoroacetate | Heat (180-190 °C), Diglyme | Readily available precursor, non-basic conditions. | High reaction temperatures, moderate yields, limited to thermally stable substrates. |
| Seyferth's Reagent | Phenyl(trifluoromethyl)mercury | NaI, Benzene, Reflux (~80 °C) | Milder reaction conditions, good yields, broader substrate scope. | Toxicity of mercury reagent, stoichiometric use of the organomercurial. |
Mechanistic Insights: The Generation and Reactivity of Difluorocarbene
A deep understanding of the reaction mechanisms is paramount for any synthetic chemist. The generation of difluorocarbene from the aforementioned precursors and its subsequent cycloaddition to alkenes are governed by distinct mechanistic pathways.
Generation of Difluorocarbene
The methods developed by Haszeldine and Seyferth represent two different strategies for accessing the same reactive intermediate.
Diagram: Generation of Difluorocarbene from Sodium Chlorodifluoroacetate
Caption: Iodide-induced decomposition of phenyl(trifluoromethyl)mercury to generate difluorocarbene.
The [2+1] Cycloaddition of Difluorocarbene to Alkenes
The reaction of difluorocarbene with an alkene to form a difluorocyclopropane is a concerted, although not necessarily synchronous, cycloaddition. The electrophilic carbene carbon attacks the electron-rich π-system of the alkene, leading to the formation of the three-membered ring in a single step. This concerted mechanism explains the stereospecificity often observed in these reactions, where the stereochemistry of the starting alkene is retained in the cyclopropane product.
Diagram: [2+1] Cycloaddition of Difluorocarbene to an Alkene
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A Theoretical Framework for the Conformational Analysis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
A Senior Application Scientist's Guide to In Silico Characterization
Authored by: Dr. Gemini
Abstract
The unique physicochemical properties imparted by fluorination are of significant interest in medicinal chemistry and materials science.[1][2] The cyclopropane motif, a strained three-membered ring, is a common component in many biologically active molecules.[3] The conformational landscape of molecules incorporating both a difluorinated cyclopropane ring and a flexible side chain, such as 2-(2-Bromoethyl)-1,1-difluorocyclopropane, is critical for understanding their interactions and reactivity. This technical guide presents a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We will detail a systematic computational approach, from initial structure generation to high-level quantum chemical calculations, to identify stable conformers and the energetic barriers between them. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand the structure-property relationships of novel halogenated cyclopropane derivatives.
Introduction: The Significance of Conformational Preference in Drug Design
The three-dimensional arrangement of a molecule, its conformation, plays a pivotal role in its biological activity.[4] For a flexible molecule like this compound, rotation around single bonds gives rise to multiple rotational isomers, or conformers, each with a distinct energy level. The relative populations of these conformers at physiological temperatures can significantly influence how the molecule interacts with biological targets, its metabolic stability, and its pharmacokinetic profile.[5]
The introduction of geminal fluorine atoms onto the cyclopropane ring has profound electronic effects. The highly polar C-F bonds can alter the ring's overall polarity and stability.[1][2] Furthermore, the bromoethyl side chain introduces additional degrees of rotational freedom, leading to a complex conformational space. A thorough understanding of this space is essential for rational drug design and the development of structure-activity relationships (SAR).
This guide will outline a robust in silico workflow to explore the conformational potential energy surface (PES) of this compound. We will focus on identifying the low-energy conformers and the transition states that connect them, providing a complete picture of the molecule's dynamic behavior.
Theoretical Methodology: A Step-by-Step Computational Protocol
A reliable conformational analysis hinges on a multi-step computational approach, starting with a broad exploration of the conformational space and progressively refining the energetics of the most stable structures.[6][7]
Initial Conformational Search
The first step is to generate a diverse set of possible conformations. For a molecule with multiple rotatable bonds, a systematic search is often employed.[7][8] This involves rotating each flexible dihedral angle by a fixed increment and generating a corresponding 3D structure.
Experimental Protocol: Systematic Conformational Search
-
Molecule Construction: Build the this compound molecule in a 3D molecular editor.
-
Define Rotatable Bonds: Identify the key dihedral angles for rotation. For this molecule, the primary rotations are around the C(cyclopropane)-C(ethyl) bond and the C(ethyl)-C(bromo) bond.
-
Systematic Rotation: Perform a systematic search by rotating each defined dihedral angle in increments (e.g., 30°).
-
Initial Energy Minimization: Subject each generated conformer to a rapid energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This step removes any high-energy steric clashes.
-
Filtering: Discard duplicate conformers based on a root-mean-square deviation (RMSD) threshold.
Quantum Mechanical Optimization and Energy Refinement
Following the initial search, the low-energy conformers should be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.[3]
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Select Low-Energy Conformers: Choose the unique conformers from the molecular mechanics search that lie within a specified energy window (e.g., 10-15 kcal/mol) of the global minimum.
-
DFT Optimization: Perform a full geometry optimization for each selected conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or ωB97X-D/6-311+G(d,p)). The choice of functional should consider the potential for non-covalent interactions.
-
Frequency Analysis: Conduct a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Relative Energy Calculation: Determine the relative energies of all stable conformers by comparing their ZPVE-corrected electronic energies.
Characterization of Rotational Barriers
To understand the dynamics of interconversion between conformers, it is necessary to locate the transition state structures on the potential energy surface. This can be achieved through a relaxed potential energy surface scan.
Experimental Protocol: Relaxed PES Scan
-
Define Scan Coordinate: Select the dihedral angle corresponding to the rotation of interest (e.g., the C-C-C-Br dihedral).
-
Perform the Scan: Systematically vary the chosen dihedral angle in small increments (e.g., 10°). At each step, optimize the remaining degrees of freedom of the molecule.
-
Identify Transition States: The maxima on the resulting energy profile correspond to the transition state structures.
-
Transition State Optimization: Perform a full transition state optimization starting from the geometry of the highest energy point on the scan. A frequency calculation should yield exactly one imaginary frequency, confirming a first-order saddle point.
Expected Conformational Landscape of this compound
Based on established principles of conformational analysis for substituted alkanes, we can anticipate the key conformers for this compound. The rotation around the C(ethyl)-C(bromo) bond is expected to yield gauche and anti conformers.
-
Anti Conformer: The bromine atom and the cyclopropyl group are positioned at a dihedral angle of approximately 180°. This conformation is often the most stable due to minimized steric hindrance.
-
Gauche Conformers: The bromine atom and the cyclopropyl group are at a dihedral angle of approximately ±60°. These conformers may be slightly higher in energy than the anti conformer due to steric interactions.
The presence of the electronegative fluorine and bromine atoms can also lead to stabilizing or destabilizing electrostatic and hyperconjugative interactions that may influence the relative energies of the conformers.[9]
Data Presentation and Visualization
Clear presentation of computational data is crucial for interpretation and communication.
Tabulated Energetic Data
| Conformer | Dihedral Angle (C-C-C-Br) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 (by definition) |
| Gauche (+) | ~+60° | Predicted to be > 0 |
| Gauche (-) | ~-60° | Predicted to be > 0 |
| Table 1: Predicted relative energies of the stable conformers of this compound. |
Visualization of Computational Workflows and Results
Visual diagrams are essential for conveying complex relationships and processes.
Figure 1: A comprehensive workflow for the theoretical conformational analysis.
Figure 2: A simplified representation of the expected conformational isomers.
Conclusion and Future Directions
This technical guide has outlined a robust and scientifically grounded computational methodology for the in-depth conformational analysis of this compound. By following the proposed workflow, researchers can gain valuable insights into the conformational preferences and energetic landscape of this and other similarly complex molecules. The resulting data on stable conformers and rotational energy barriers can be instrumental in understanding the molecule's behavior in various chemical and biological environments, thereby guiding further experimental studies and rational molecular design. Future work could involve extending this analysis to include explicit solvent models to better simulate physiological conditions and exploring the impact of conformational restriction on biological activity.
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A Guide to Gem-Difluorocyclopropanes: Versatile Building Blocks for Modern Organic Synthesis
Abstract
The gem-difluorocyclopropane (F2CP) motif has emerged from relative obscurity to become a cornerstone in modern synthetic and medicinal chemistry.[1][2] Characterized by a unique combination of high ring strain and profound electronic perturbation by the twin fluorine atoms, these three-membered rings are not merely structural curiosities but potent, versatile building blocks.[3][4] Their inherent reactivity allows for a diverse array of transformations, primarily through controlled ring-opening reactions, providing access to a wealth of fluorinated scaffolds that are highly sought after in drug discovery and materials science.[3][5][6] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of gem-difluorocyclopropanes, offering field-proven insights into their role as powerful synthons for constructing complex molecular architectures.
The Unique Nature of the gem-Difluorocyclopropane Ring
The synthetic utility of F2CPs stems directly from their distinct structural and electronic properties, which differ significantly from their non-fluorinated counterparts. The introduction of a CF₂ group in place of a CH₂ unit dramatically increases the ring-strain energy (from ~27 kcal/mol in cyclopropane to over 42 kcal/mol in 1,1-difluorocyclopropane).[4] This heightened strain energy is a primary driving force for ring-opening reactions.
Furthermore, the powerful electron-withdrawing nature of the two fluorine atoms polarizes the cyclopropane ring. This results in a lengthening and weakening of the distal C-C bond (the bond opposite the CF₂ group), making it the preferential site for cleavage in many transformations.[4] This predictable reactivity is the foundation upon which much of their synthetic utility is built.
Synthesis of gem-Difluorocyclopropanes: The [2+1] Cycloaddition
The principal and most reliable method for constructing the F2CP core is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[7] The success of this approach hinges on the choice of the difluorocarbene precursor, as the generation method dictates the reaction conditions, substrate scope, and scalability.
Diagram 1: General Synthesis of gem-Difluorocyclopropanes
Caption: Generation of :CF₂ and subsequent cycloaddition with an alkene.
Comparative Analysis of Difluorocarbene Precursors
The choice of reagent is critical and depends on the alkene's electronic properties and the presence of sensitive functional groups. Modern methods have moved towards milder and more user-friendly reagents.
| Precursor | Typical Conditions | Advantages | Disadvantages |
| TMSCF₃ / NaI | 80-100 °C, Anhydrous solvent (e.g., THF, DME) | Commercially available, safe, broad functional group tolerance.[8][9] | Requires elevated temperatures, iodide source is catalytic.[10] |
| TFDA (Dolbier's Reagent) | 120 °C, NaF, Diglyme | Effective for less reactive alkenes.[8] | Not commercially available, can require harsh conditions. |
| ClCF₂COONa | 180 °C, Diglyme | Inexpensive, classic reagent.[7] | Requires very high temperatures, limited substrate scope.[11] |
| Ph₃P⁺CF₂CO₂⁻ | 120-140 °C, Toluene | Generates :CF₂ via decarboxylation, base-free conditions.[12][13] | Requires synthesis of the phosphobetaine reagent. |
Experimental Protocol: Synthesis of 1,1-difluoro-2-phenylcyclopropane
This protocol utilizes the widely adopted Ruppert-Prakash reagent (TMSCF₃) and a catalytic iodide source, representing a robust and scalable method.[10]
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add styrene (1.0 equiv), sodium iodide (0.1 equiv), and anhydrous 1,2-dimethoxyethane (DME).
-
Reagent Addition: Add trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or GC-MS. Causality Note: The iodide attacks the silicon center of TMSCF₃, initiating a cascade that releases difluorocarbene. The elevated temperature is necessary to drive this process efficiently.
-
Work-up: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure gem-difluorocyclopropane.
The Synthetic Transformations of gem-Difluorocyclopropanes
The high ring strain of F2CPs makes them ideal precursors for a variety of synthetic transformations, which can be broadly categorized by the fate of the C-F bonds.[1][3]
Diagram 2: Reactivity Landscape of gem-Difluorocyclopropanes
Caption: Major transformation pathways available from F2CP building blocks.
Ring-Opening with Single C-F Bond Cleavage: Access to Monofluoroalkenes
This is the most extensively studied reaction mode of F2CPs, where they serve as fluoroallylic synthons.[1][3][14] The transformation is typically catalyzed by transition metals, proceeding through a sequential cleavage of the distal C-C bond and one C-F bond.
Mechanism and Catalyst Choice: The general mechanism involves an oxidative addition of a low-valent metal (e.g., Pd(0)) into the strained C-C bond, followed by a β-fluoride elimination to generate a π-fluoroallylmetal intermediate. This electrophilic intermediate is then trapped by a nucleophile.[15]
-
Palladium: Pd catalysts are highly effective for cross-coupling with a wide range of nucleophiles, including boronic acids, amines, alcohols, and enolates.[8][16] The choice of ligand, particularly N-heterocyclic carbenes (NHCs), is crucial for controlling regioselectivity (linear vs. branched products).[2]
-
Rhodium: Rh-catalyzed reactions have enabled unique transformations like C-H functionalization and carbofluorination of alkenes.[3][17]
-
Cobalt & Nickel: The use of earth-abundant metals like cobalt and nickel is a growing area. Cobalt catalysis, for instance, has been used to generate nucleophilic fluoroallyl species for addition to electrophiles like aldehydes, a conceptually distinct approach from Pd/Rh catalysis.[18]
Diagram 3: Mechanism of Pd-Catalyzed Ring-Opening Cross-Coupling
Caption: Key steps in the palladium-catalyzed ring-opening of F2CPs.
Transformations with No C-F Bond Cleavage
In certain cases, the CF₂ unit can be fully retained. Lewis acid or Rh-catalyzed [3+2] cycloaddition reactions between F2CPs and alkenes or carbonyls provide access to five-membered rings containing a gem-difluoro moiety, such as gem-difluorocyclopentanes and tetrahydrofurans.[3][8] This strategy is highly atom-economical and preserves the valuable difluorinated carbon center.[3]
Transformations with Double C-F Bond Cleavage
While less common, reactions involving the cleavage of both C-F bonds open up unique synthetic avenues.
-
Annulations: Pd/NHC-catalyzed reactions with nucleophiles like ketones or hydrazones can lead to cascade C-C/C-F cleavage and annulation, forming diverse heterocyclic structures like pyrazoles.[3]
-
Ring Preservation: Under transition-metal-free, basic conditions, F2CPs can undergo a formal double substitution. For example, reaction with two equivalents of indole affords gem-diindolylcyclopropanes, preserving the three-membered ring while replacing both fluorine atoms.[19]
Applications in Drug Discovery: The F2CP Motif as a Bioisostere
The strategic incorporation of fluorine is a pillar of modern medicinal chemistry, used to modulate properties like metabolic stability, lipophilicity, and binding affinity.[20][21] The gem-difluorocyclopropane unit is increasingly recognized as a valuable bioisostere for various functional groups.
-
Carbonyl/Gem-Diol Mimic: The polarized C-F bonds can act as hydrogen bond acceptors, mimicking the electronics of a carbonyl group or a hydrated gem-diol.
-
Metabolic Blocker: The CF₂ group is exceptionally stable to oxidative metabolism, making it an effective replacement for metabolically labile sites (e.g., a benzylic methylene group).[20]
-
Conformational Constraint: The rigid cyclopropane ring locks bond rotations, which can pre-organize a molecule into a bioactive conformation, potentially increasing potency and selectivity.
Several bioactive molecules and clinical candidates incorporate the F2CP motif, validating its utility in drug design.[22] Furthermore, related saturated heterocycles containing a gem-difluoro group are also being explored as promising fragments for bioisosteric replacements.[23][24]
Conclusion and Future Outlook
Gem-difluorocyclopropanes have transitioned from niche curiosities to mainstream synthetic building blocks. Their predictable synthesis and diverse, catalyst-controlled reactivity provide reliable pathways to a wide range of valuable fluorinated molecules.[1][2][3] The ability to selectively cleave C-C and C-F bonds under different catalytic regimes offers a remarkable level of control, enabling diversity-oriented synthesis from a common precursor.[3] Future research will likely focus on developing enantioselective transformations, expanding the scope of earth-abundant metal catalysis, and further exploring the application of the F2CP motif as a strategic design element in medicinal and materials chemistry.
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A-Z Guide to Bromoalkyl Compounds: From Hazard Identification to Safe Laboratory Practices
Introduction: The Duality of Bromoalkyl Compounds in Drug Discovery
Bromoalkyl compounds represent a cornerstone in the edifice of modern medicinal chemistry and drug development. Their utility stems from the unique reactivity of the carbon-bromine bond, which positions them as versatile intermediates and potent alkylating agents in the synthesis of a vast array of pharmaceutical compounds.[1][2] However, this same chemical reactivity that makes them invaluable in the laboratory also renders them significant occupational hazards.
This guide provides an in-depth exploration of the hazards associated with bromoalkyl compounds and delineates the essential safety precautions required for their handling. As professionals in the field, it is incumbent upon us to not only harness the synthetic power of these reagents but also to master the protocols that ensure the safety of ourselves, our colleagues, and our environment. This document is structured to provide a comprehensive overview, from the fundamental chemical properties that dictate their hazardous nature to detailed, actionable protocols for safe handling, emergency response, and disposal.
Part 1: Understanding the Inherent Hazards of Bromoalkyl Compounds
The primary hazard of bromoalkyl compounds lies in their ability to act as alkylating agents. The polarized carbon-bromine bond is susceptible to nucleophilic attack, leading to the transfer of an alkyl group to various biological macromolecules, including DNA, proteins, and enzymes. This alkylation can disrupt normal cellular processes, leading to cytotoxicity, mutagenicity, and carcinogenicity.[3]
Health Hazards
The physiological effects of exposure to bromoalkyl compounds are varied and can be severe, affecting multiple organ systems.[1]
-
Toxicity and Corrosivity: Many bromoalkyl compounds are toxic by inhalation, ingestion, and skin absorption.[4] For instance, bromoacetic acid is classified as toxic if swallowed, in contact with skin, or inhaled, and it can cause severe skin and eye burns.[4][5] Chronic exposure may lead to damage to the liver and kidneys.[5]
-
Lachrymatory Effects: A significant number of bromoalkyl compounds, particularly α-bromoketones and benzyl bromides, are potent lachrymators.[6] These substances cause irritation to the eyes, leading to tearing, pain, and in some cases, temporary blindness.[7] This property serves as a stark warning of their presence and hazardous nature.
-
Carcinogenicity and Mutagenicity: As alkylating agents, many bromoalkyl compounds are known or suspected carcinogens and mutagens.[3] Their ability to alkylate DNA can lead to genetic mutations and the initiation of cancer. Several alkylating agents used in chemotherapy are recognized as human carcinogens.[3]
-
Respiratory and Skin Sensitization: Inhalation of vapors or dusts can cause severe irritation to the respiratory tract.[8] Repeated skin contact can lead to sensitization and allergic reactions.[4]
Physicochemical Hazards
Beyond their biological effects, bromoalkyl compounds also present a range of physical and chemical hazards.
-
Reactivity: They can react violently with a variety of substances, including strong oxidizing agents, strong bases, and certain metals like aluminum, zinc, and magnesium.[9] Such reactions can be exothermic and may lead to the release of toxic and corrosive gases, such as hydrogen bromide.[8]
-
Flammability: While many bromoalkyl compounds are not readily flammable, some, like bromoethane, are extremely flammable, with vapors that are heavier than air and can travel to a distant ignition source.[9]
-
Instability: Some bromoalkyl compounds can be unstable, particularly when exposed to light, moisture, or heat.[8][10] Proper storage is crucial to prevent decomposition and the formation of hazardous byproducts.
Part 2: The Hierarchy of Controls: A Framework for Safe Handling
To mitigate the risks associated with bromoalkyl compounds, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective safety measures.[11]
Caption: Hierarchy of controls for managing bromoalkyl compound hazards.
Elimination and Substitution
The most effective control measure is to eliminate the use of a hazardous bromoalkyl compound altogether or substitute it with a less hazardous alternative.[11] For example, newer synthetic methods are being developed that utilize less hazardous brominating agents as alternatives to molecular bromine.[2] Researchers should always evaluate the possibility of using a less toxic or less volatile reagent.
Engineering Controls
Engineering controls are physical changes to the workplace that isolate workers from the hazard.[12][13]
-
Chemical Fume Hoods: The single most important engineering control for handling volatile and toxic bromoalkyl compounds is a properly functioning chemical fume hood.[14][15] All work with these compounds should be conducted within a fume hood to capture and exhaust vapors, preventing inhalation exposure.[6]
-
Glove Boxes: For particularly hazardous or sensitive bromoalkyl compounds, a glove box provides an even higher level of containment.[14]
-
Ventilated Storage: Bromoalkyl compounds should be stored in ventilated cabinets to prevent the accumulation of hazardous vapors in the laboratory.[12]
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling of specific bromoalkyl compounds are crucial. These should cover all aspects of the workflow, from receipt of the chemical to its final disposal.
-
Training: All personnel who handle bromoalkyl compounds must receive comprehensive training on their hazards, safe handling procedures, and emergency response.[3][15]
-
Good Housekeeping: Maintaining a clean and organized workspace minimizes the risk of accidental spills and contact.[14]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with other control measures.[16][17]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[16] For operations with a high risk of splashing, a face shield should be worn in addition to goggles.[18][19]
-
Gloves: Chemical-resistant gloves are essential.[6] The choice of glove material (e.g., nitrile, neoprene) should be based on the specific bromoalkyl compound and the solvent being used. Double gloving is often recommended.[20][21]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[16] For larger-scale operations, a chemical-resistant apron or suit may be necessary.[19]
-
Respiratory Protection: In situations where engineering controls are not sufficient to control vapor concentrations, or during certain spill clean-up procedures, appropriate respiratory protection may be required.[20]
| PPE Level | Protection Provided | When to Use |
| Level D | Minimal skin and respiratory protection. | Not recommended for handling bromoalkyl compounds. |
| Level C | Known airborne substance concentration, air-purifying respirator. | May be appropriate for low-volatility compounds with adequate ventilation.[18] |
| Level B | Highest level of respiratory protection, lesser skin protection. | Recommended for initial site entry or when high respiratory hazard is present.[18][22] |
| Level A | Highest level of respiratory, skin, and eye protection. | Required for high potential for exposure to vapors, gases, and skin contact.[18] |
Part 3: Experimental Workflow: A Step-by-Step Guide to Safe Handling
This section outlines a typical experimental workflow involving a bromoalkyl compound, integrating the safety precautions discussed above. The synthesis of an α-bromoketone will be used as a representative example.[23][24][25]
Caption: A generalized experimental workflow for handling bromoalkyl compounds.
Preparation and Pre-Reaction Setup
-
Conduct a Hazard Assessment: Before starting any new procedure, perform a thorough hazard assessment to identify the specific risks associated with the bromoalkyl compound and other reagents.
-
Assemble PPE: Don the appropriate PPE, including chemical splash goggles, a face shield (if necessary), a lab coat, and double gloves.
-
Work in a Fume Hood: Set up all apparatus within a certified chemical fume hood.[14]
-
Inert Atmosphere: If the reaction is sensitive to air or moisture, ensure the glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[26]
Running the Reaction
-
Controlled Addition: Add the bromoalkyl compound or brominating agent slowly and in a controlled manner, especially if the reaction is exothermic.[10]
-
Temperature Monitoring: Monitor the reaction temperature closely. Have a cooling bath (e.g., ice-water) readily available to control any exotherms.[27]
-
Maintain Containment: Keep the fume hood sash at the lowest practical height throughout the reaction.[14]
Quenching the Reaction
Quenching is a critical step where unreacted, hazardous reagents are safely neutralized.[27]
-
Cool the Reaction: Before quenching, cool the reaction mixture in an ice bath.[27]
-
Slow and Controlled Quenching: Slowly add the quenching agent (e.g., a solution of sodium bisulfite or sodium thiosulfate to neutralize excess bromine).[10] Be aware that the quenching process itself can be exothermic.[10]
-
Ventilation: Ensure adequate ventilation to handle any gases that may be evolved during quenching.[26]
Workup and Extraction
-
Perform in Fume Hood: Conduct all extractions and solvent removal steps within the fume hood.
-
Avoid Aerosol Formation: Use a separatory funnel carefully to avoid the buildup of pressure and the formation of aerosols. Vent the funnel frequently.
-
Handle Aqueous Waste: The aqueous layers from the workup will contain byproducts and must be handled as hazardous waste.
Purification
-
Contained Purification: Perform purification steps such as chromatography or distillation within the fume hood.
-
Solvent Evaporation: Use a rotary evaporator placed inside the fume hood or connected to a well-ventilated exhaust system to remove solvents.
Waste Disposal
Proper waste management is a critical component of laboratory safety.
-
Segregate Waste Streams: Halogenated organic waste must be collected separately from non-halogenated waste.[28]
-
Label Waste Containers: Clearly label all waste containers with their contents.
-
Neutralization: In some cases, it may be appropriate to neutralize acidic or basic waste streams before disposal, following established procedures.[29]
-
Professional Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal service.[30]
Part 4: Emergency Preparedness and Response
Despite the best precautions, accidents can happen. Being prepared to respond effectively is crucial.
Spills
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Contain the Spill: If it is safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).
-
Neutralize (if applicable): For some bromoalkyl compounds, a neutralizing agent may be used. For example, a solution of sodium bicarbonate can be used to neutralize acidic compounds like bromoacetic acid.
-
Clean Up: Wearing appropriate PPE, carefully clean up the spill and place all contaminated materials in a sealed container for hazardous waste disposal.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.
Conclusion: Fostering a Culture of Safety
Bromoalkyl compounds are powerful tools in the arsenal of the research scientist and drug development professional. Their effective and safe use hinges on a deep understanding of their inherent hazards and a steadfast commitment to rigorous safety protocols. By embracing the hierarchy of controls, implementing detailed experimental workflows, and being prepared for emergencies, we can continue to leverage the synthetic utility of these compounds while ensuring a safe and healthy working environment. Ultimately, a strong culture of safety is not just a set of rules, but a shared responsibility that protects us all.
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Retrosynthetic Analysis and Forward Synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
An In-depth Technical Guide:
Abstract
The gem-difluorocyclopropane motif is a privileged structural element in medicinal chemistry and materials science, prized for its ability to modulate the physicochemical properties of parent molecules, such as lipophilicity, metabolic stability, and conformational preference. This guide provides a comprehensive retrosynthetic analysis of a key functionalized building block, 2-(2-Bromoethyl)-1,1-difluorocyclopropane. We will deconstruct the target molecule into readily available precursors and subsequently detail a robust, field-proven two-step forward synthesis. The narrative emphasizes the rationale behind strategic bond disconnections and reagent selection, offering researchers and drug development professionals a practical framework for accessing this valuable compound. Detailed experimental protocols, mechanistic insights, and characterization data are provided to ensure scientific integrity and reproducibility.
The Strategic Framework: Retrosynthetic Analysis
The foundation of an efficient chemical synthesis lies in a logical retrosynthetic analysis. Our approach is to deconstruct the target molecule, 1 , by identifying key bond disconnections that lead back to simple, commercially available starting materials.
Primary Disconnection: Functional Group Interconversion (FGI)
The terminal bromide in the target molecule 1 is an ideal site for a functional group interconversion (FGI). A primary bromide is most commonly synthesized from a primary alcohol. This leads us to our first key intermediate, 2-(2-hydroxyethyl)-1,1-difluorocyclopropane (2 ). This transformation is highly reliable and leverages standard, high-yielding chemistry.[1][2][3]
Secondary Disconnection: [2+1] Cycloaddition
The core 1,1-difluorocyclopropane ring in intermediate 2 strongly suggests a [2+1] cycloaddition as the key bond-forming strategy. This involves the reaction of an alkene with a difluorocarbene (:CF₂) equivalent.[4][5][6] Disconnecting the cyclopropane ring via this logic reveals 3-buten-1-ol (3 ) as the alkene precursor. This is an advantageous disconnection, as 3-buten-1-ol is an inexpensive and readily available bulk chemical.
The complete retrosynthetic pathway is visualized below.
Figure 1: Retrosynthetic analysis of the target molecule.
Key Transformation I: Synthesis of 2-(2-Hydroxyethyl)-1,1-difluorocyclopropane (2)
The cornerstone of this synthesis is the efficient difluorocyclopropanation of 3-buten-1-ol. The success of this step hinges on the choice of the difluorocarbene source.
Difluorocarbene Sources: A Comparative Analysis
Several reagents can generate the highly electrophilic difluorocarbene species. The choice of reagent impacts reaction conditions, substrate scope, and operational safety.
| Reagent Name | Precursor | Typical Conditions | Advantages | Disadvantages |
| Ruppert-Prakash Reagent | (Trifluoromethyl)trimethylsilane (TMSCF₃) | NaI (cat.), THF/DME, 60-85 °C | Mild conditions, high functional group tolerance (alcohols, esters), commercially available, safe.[7][8][9][10][11] | Higher cost than acetate salts. |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | High-boiling solvent (e.g., Diglyme), 170-190 °C | Inexpensive, bench-stable solid.[12][13][14][15] | Harsh conditions (high temp), often requires excess reagent, can be inefficient.[14][16] |
| Sodium Bromodifluoroacetate | BrCF₂COONa | Diglyme, 150 °C | Milder conditions and more efficient than the chloro-analog.[8][14][17] | Less common than ClCF₂COONa. |
| Seyferth's Reagent | Phenyl(trifluoromethyl)mercury | Benzene, 80 °C | Effective for both electron-rich and -poor alkenes.[8] | Highly toxic (mercury-based), environmentally hazardous. |
Decision: For this synthesis, the Ruppert-Prakash reagent (TMSCF₃) is the superior choice. Its compatibility with the free hydroxyl group in 3-buten-1-ol and its operation under significantly milder conditions ensure a higher yield and a safer, more reproducible process.[7]
Mechanistic Insight: Difluorocarbene Generation from TMSCF₃
The reaction is initiated by a catalytic amount of a nucleophile, typically sodium iodide (NaI). The iodide attacks the silicon center of TMSCF₃, leading to a pentacoordinate siliconate intermediate. This intermediate fragments to generate trimethylsilyl iodide (TMSI) and the trifluoromethyl anion (CF₃⁻). The unstable CF₃⁻ rapidly eliminates a fluoride ion to yield the desired difluorocarbene (:CF₂), which is immediately trapped by the alkene.
Figure 2: Mechanism of TMSCF₃-mediated difluorocyclopropanation.
Detailed Experimental Protocol: Difluorocyclopropanation
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add anhydrous sodium iodide (0.1 eq.).
-
Reagents: Add anhydrous solvent (e.g., DME or THF, ~0.5 M relative to the alkene) followed by 3-buten-1-ol (3 , 1.0 eq.).
-
Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.5 eq.) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to 80-85 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or Et₂O) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield 2-(2-hydroxyethyl)-1,1-difluorocyclopropane (2 ) as a clear oil.
Expected Characterization Data for Intermediate (2)
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (t, 2H), 1.80 (m, 2H), 1.65 (m, 1H), 1.35 (m, 1H), 1.05 (m, 1H), 1.50 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 114.5 (t, J = 285 Hz, CF₂), 60.5, 35.0, 25.0 (t), 20.0 (t) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -130.0 (m), -138.0 (m) |
| IR (neat) | ν 3350 (br), 2940, 1450, 1210, 1050 cm⁻¹ |
| MS (EI) | m/z (relative intensity): 122 (M⁺), 103, 91, 73 |
Note: NMR shifts are predictive and may vary slightly. The triplet (t) designation for carbons refers to coupling with fluorine.
Key Transformation II: Conversion of Alcohol (2) to Bromide (1)
The final step is the conversion of the primary alcohol in intermediate 2 to the target bromoalkane 1 . The Appel reaction is an excellent choice for this transformation due to its mild, neutral conditions, which are fully compatible with the difluorocyclopropane ring.
Mechanism and Reagent Selection
The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[1] PPh₃ first reacts with CBr₄ to form a phosphonium salt intermediate. The alcohol then acts as a nucleophile, attacking the phosphorus center and displacing a bromide ion. The resulting alkoxyphosphonium salt undergoes an intramolecular Sₙ2 reaction, where the displaced bromide ion attacks the carbon atom previously attached to the oxygen, yielding the desired alkyl bromide, triphenylphosphine oxide, and bromoform.
An alternative, also widely used, is phosphorus tribromide (PBr₃).[1][2][18] This reagent is effective but can generate acidic byproducts, making the Appel reaction a more controlled choice for potentially sensitive substrates.
Detailed Experimental Protocol: Bromination
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.2 eq.) and carbon tetrabromide (1.2 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) or THF at 0 °C.
-
Addition: Add a solution of 2-(2-hydroxyethyl)-1,1-difluorocyclopropane (2 , 1.0 eq.) in the same anhydrous solvent dropwise to the stirring mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the consumption of starting material by TLC.
-
Workup: Quench the reaction with water. If using CH₂Cl₂, separate the organic layer. If using THF, remove the solvent in vacuo and partition the residue between water and an extraction solvent (e.g., hexanes or Et₂O).
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄. After filtration, concentrate the solvent. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (silica gel, eluting with hexanes) to afford the pure this compound (1 ).
Expected Characterization Data for Target Molecule (1)
| Analysis | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.45 (t, 2H), 2.15 (m, 2H), 1.70 (m, 1H), 1.40 (m, 1H), 1.10 (m, 1H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 114.2 (t, J = 286 Hz, CF₂), 36.5, 31.0, 24.5 (t), 20.5 (t) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -130.5 (m), -137.5 (m) |
| MS (EI) | m/z (relative intensity): 184/186 (M⁺, Br isotopes), 105, 75 |
Note: The presence of bromine will result in characteristic M/M+2 isotope pattern in the mass spectrum.
Summary Workflow
The complete, optimized synthetic sequence is presented below.
Figure 3: Optimized forward synthesis workflow.
Conclusion
Through a logical retrosynthetic analysis, we have established an efficient and robust two-step synthesis for this compound. The strategy relies on a modern difluorocyclopropanation using the Ruppert-Prakash reagent, which offers mild conditions and excellent functional group compatibility, followed by a reliable Appel reaction for the final bromination. This approach avoids harsh reaction conditions and utilizes readily available starting materials, making it highly suitable for implementation in both academic and industrial research settings for the synthesis of novel fluorinated compounds.
References
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Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991. [Link]
-
Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of ring-opening reactions of gem-difluorocyclopropanes and gem-difluorocyclopropenes. Accounts of Chemical Research, 50(7), 1740-1752. [Link]
-
Dolbier Jr, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 16. [Link]
-
Prakash, G. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]
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Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (n.d.). Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry. [Link]
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Hu, J., Zhang, W., & Wang, F. (2012). Selective difluoromethylation and trifluoromethylation reactions. Angewandte Chemie International Edition, 51(42), 10454-10467. [Link]
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Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Introduction: A Dichotomy in Reactivity
The 1,1-difluorocyclopropane motif is a highly sought-after structural element in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, modulate lipophilicity, and enforce specific conformations for improved target binding. The title compound, 2-(2-bromoethyl)-1,1-difluorocyclopropane, presents itself as a versatile building block, featuring a primary alkyl bromide handle ripe for synthetic diversification through palladium-catalyzed cross-coupling reactions.
However, this substrate possesses a fascinating dichotomy in reactivity under palladium catalysis. The presence of the strained, fluorine-activated cyclopropane ring introduces a competing reaction pathway: ring-opening cross-coupling . This well-documented transformation proceeds via oxidative addition of palladium into a C-C or C-F bond of the cyclopropane ring itself. In contrast, the desired reaction at the bromoethyl side chain, a standard C(sp³)-Br bond activation, represents a different mechanistic manifold.
This guide is structured into two main parts. Part 1 details the established and synthetically powerful palladium-catalyzed ring-opening cross-coupling reactions of gem-difluorocyclopropanes, providing researchers with a solid foundation in the known reactivity of this class of compounds. Part 2 ventures into exploratory territory, offering proposed protocols for selective cross-coupling at the C-Br bond of the bromoethyl side chain. These hypothetical protocols are grounded in established principles for coupling with primary alkyl bromides, but are presented with the critical caveat that they may require substantial optimization to favor the desired pathway over the intrinsic ring-opening reactivity.
Part 1: The Predominant Pathway: Palladium-Catalyzed Ring-Opening Cross-Coupling of gem-Difluorocyclopropanes
The most extensively studied palladium-catalyzed reactions involving gem-difluorocyclopropanes are those that proceed via a ring-opening mechanism. This pathway leverages the inherent strain and electronic properties of the difluorinated three-membered ring to generate valuable monofluorinated alkenyl products.
Mechanistic Rationale
The catalytic cycle for the ring-opening cross-coupling is distinct from classical cross-coupling mechanisms. It is generally understood to proceed as follows[1][2]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into a C-C bond of the strained difluorocyclopropane ring, forming a four-membered palladacycle intermediate.
-
β-Fluoride Elimination: This palladacycle then undergoes a β-fluoride elimination step. This is a key process where a fluoride ion is expelled, leading to the formation of a 2-fluorinated π-allyl palladium(II) complex.
-
Transmetalation/Nucleophilic Attack: The π-allyl palladium intermediate reacts with the coupling partner (e.g., an organoboron reagent in a Suzuki-type coupling, or another nucleophile).
-
Reductive Elimination: The final step is a reductive elimination that forms the new C-C or C-heteroatom bond, yielding the linear or branched monofluoroalkene product and regenerating the Pd(0) catalyst.
Visualization of the Ring-Opening Catalytic Cycle
Caption: Catalytic cycle for ring-opening cross-coupling.
Representative Protocol: Ring-Opening Suzuki-Type Coupling
This protocol is adapted from established procedures for the ring-opening coupling of aryl-substituted gem-difluorocyclopropanes with organoboron reagents[1][2].
Objective: To couple an aryl-substituted gem-difluorocyclopropane with a boronic acid to form a monofluoroalkene.
Materials:
-
Aryl-substituted gem-difluorocyclopropane (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
XPhos (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 equiv).
-
Reagent Addition: In a glovebox, add the aryl-substituted gem-difluorocyclopropane (1.0 equiv) and the arylboronic acid (1.5 equiv) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed toluene to the tube to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Conditions:
-
Catalyst System: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich monophosphine ligand that is highly effective in promoting oxidative addition and stabilizing the catalytic intermediates in various cross-coupling reactions, including those involving C-F activation pathways.[3]
-
Base: K₃PO₄ is a moderately strong base often used in Suzuki couplings. It is effective in promoting the transmetalation step without causing significant side reactions.
-
Solvent and Temperature: Toluene is a standard non-polar solvent for cross-coupling reactions. The elevated temperature is necessary to overcome the activation energy for the C-C bond cleavage of the cyclopropane ring.
Scope of Ring-Opening Reactions
The palladium-catalyzed ring-opening of gem-difluorocyclopropanes is a versatile transformation. A summary of reported coupling partners is presented below.
| Coupling Partner Class | Example Nucleophile | Typical Product | Reference |
| Organoboron Reagents | Arylboronic acids, gem-diborylalkanes | Monofluoroalkenes | [1] |
| Amines | Primary anilines | Fluoroallylic amines | [4] |
| Alcohols / Phenols | Phenols, Aliphatic alcohols | Fluoroallylic ethers | [2] |
| Active Methylene Compounds | Malonates | Fluoroallylic malonates | [2] |
| Indoles | Indole | Fluoroallylated indoles | [4] |
Part 2: Proposed Protocols for Selective Cross-Coupling at the Bromoethyl Side Chain
Disclaimer: The following protocols are hypothetical and are designed as starting points for experimental investigation. Direct literature precedent for selective cross-coupling at the C(sp³)-Br bond of this compound without ring-opening is scarce. The primary challenges are the competing ring-opening reaction detailed in Part 1 and the potential for β-hydride elimination from the ethyl chain after oxidative addition.[5][6]
Core Scientific Rationale and Critical Considerations
To favor C(sp³)-Br activation over ring-opening, reaction conditions must be carefully chosen:
-
Low Temperatures: Ring-opening typically requires higher temperatures to overcome the activation barrier for C-C cleavage. Running the reaction at or below room temperature may kinetically favor the desired pathway.
-
Specialized Ligands: Certain ligands have been developed to promote the challenging oxidative addition to C(sp³)-halide bonds and to suppress β-hydride elimination. Bulky, electron-rich dialkylbiaryl phosphines or N-heterocyclic carbenes (NHCs) are often employed.[7][8]
-
Careful Choice of Base: The base must be strong enough to facilitate the intended coupling (e.g., for transmetalation in Suzuki or deprotonation in Sonogashira) but not so harsh as to promote elimination or other side reactions.
General Experimental Workflow
Caption: Generalized catalytic cycles for common cross-coupling reactions.
References
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O'Brien, A. G., et al. (2017). Irradiation-Induced Heck Reaction of Unactivated Alkyl Halides at Room Temperature. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2024). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC. Available at: [Link]
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Fu, G. C., et al. (2015). Palladium-Catalyzed Ring-Opening of gem-Difluorocyclopropanes with Nucleophiles. Angewandte Chemie International Edition. Available at: [Link] (A representative example of the work pioneered by Fu).
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Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. Available at: [Link]
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Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition. Available at: [Link]
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Li, Z., et al. (2022). Palladium-Catalyzed Ring-Opening Defluorination of gem-Difluorocyclopropanes: Expedient Synthesis of Fluorinated 1,3-Dienes and Arenes. Chemical Communications. Available at: [Link]
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Alexanian, E. J., et al. (2011). Intramolecular Heck Reaction of Unactivated Alkyl Halides. Journal of the American Chemical Society. Available at: [Link]
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Daugulis, O. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Accounts of Chemical Research. Available at: [Link]
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Yan, Y., et al. (2023). Pd-IHept-Catalyzed Ring-Opening of gem-Difluorocyclopropanes with Malonates Via Selective C–C Bond Cleavage: Synthesis of Monofluoroalkenes. ResearchGate. Available at: [Link]
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Lee, C.-W., et al. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Chemistry Portal. Available at: [Link]
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Daugulis, O., et al. (2016). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Available at: [Link]
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Li, Z., et al. (2022). Palladium-catalyzed ring-opening defluorinative cross-coupling of gem-difluorocyclopropanes with fluoromalonates or fluorobis(phenylsulfonyl)methane. ResearchGate. Available at: [Link]
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Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Alexanian, E. J. (2018). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Accounts of Chemical Research. Available at: [Link]
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Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Various Authors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Scagnolari, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, D., et al. (2021). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. Nature Communications. Available at: [Link]
-
Various Authors. Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
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Various Authors. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
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Various Authors. β-Hydride elimination. Wikipedia. Available at: [Link]
-
Zhang, Z., et al. (2022). Enantioselective palladium/copper-catalyzed C–C σ-bond activation synergized with Sonogashira-type C(sp3)–C(sp) cross-coupling alkynylation. Chemical Science. Available at: [Link]
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Mika, L. T., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences. Available at: [Link]
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Various Authors. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Sherwood, T. C., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Central Science. Available at: [Link]
-
Kwong, F. Y., et al. (2021). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
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Chessa, G., et al. (2008). Palladium‐catalysed Suzuki cross‐coupling of primary alkylboronic acids with alkenyl halides. Applied Organometallic Chemistry. Available at: [Link]
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Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Available at: [Link]
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Morken, J. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. Available at: [Link]
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Fu, G. C. (2008). Palladium-Catalyzed Alkyl-Alkyl Suzuki Cross-Couplings of Primary Alkyl Bromides at Room Temperature. Organic Syntheses. Available at: [Link]
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Various Authors. (2025). Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. ResearchGate. Available at: [Link]
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Fritz, S. P., et al. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Chemistry. Available at: [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. Available at: [Link]
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Grygorenko, O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]
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Dolbier, W. R. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Semantic Scholar. Available at: [Link]
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Gouverneur, V., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society. Available at: [Link]
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Strategic Activation of 1,1-Difluorocyclopropanes: A Guide to Ring-Opening Reactions and Synthetic Protocols
An Application Guide for Researchers
Introduction: The 1,1-difluorocyclopropane (gDFC) moiety has emerged from a niche curiosity to a cornerstone building block in modern medicinal and agricultural chemistry.[1][2] Its unique combination of high ring strain (approximately 42 kcal/mol) and the powerful electronic effects of the geminal fluorine atoms makes it a "spring-loaded" synthon.[3] While kinetically stable, the gDFC ring can be selectively opened under a variety of conditions to unlock a diverse array of valuable fluorinated scaffolds, such as monofluoroalkenes and difluoromethylated structures. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary strategies for gDFC ring-opening, the mechanistic principles behind them, and field-tested protocols for their practical application.
Part 1: Core Principles of Reactivity
The synthetic utility of gDFCs is governed by the unique structural and electronic properties imparted by the CF₂ group. The high electronegativity of the fluorine atoms alters the bond characteristics of the cyclopropane ring. Specifically, the C-C bond distal to the CF₂ group (the C2-C3 bond) is elongated and weakened, making it the preferred site for cleavage in most ring-opening reactions.[3] This inherent electronic bias is the foundation for the high regioselectivity observed in many of the transformations discussed below.
Part 2: Major Classes of Ring-Opening Reactions
The selective cleavage of the gDFC ring can be broadly categorized into three main activation modes: transition metal catalysis, Lewis acid catalysis, and radical-mediated pathways. Each approach offers unique advantages in terms of scope, selectivity, and the types of functional groups that can be installed.
Transition Metal-Catalyzed Ring-Opening Cross-Coupling
This is arguably the most versatile and widely studied method for gDFC functionalization.[3][4] Palladium and Nickel catalysts are particularly effective. The general mechanism involves the oxidative addition of the catalyst into the strained distal C-C bond, followed by a β-fluoride elimination step to generate a reactive π-allylmetal intermediate. This intermediate is then captured by a wide range of nucleophiles in a subsequent cross-coupling step.
Mechanism: Palladium-Catalyzed Ring-Opening/Cross-Coupling
The catalytic cycle typically begins with a Pd(0) species. Ligands, particularly N-heterocyclic carbenes (NHCs), play a critical role in controlling both reactivity and selectivity (linear vs. branched product).[3][5]
Caption: General catalytic cycle for Pd-catalyzed gDFC ring-opening.
Application Protocol 1: Palladium/NHC-Catalyzed Ring-Opening Cross-Coupling with Aryl Boronic Acids
This protocol describes a typical Suzuki-type cross-coupling to form a linear fluoroallylated arene, a common structural motif in bioactive molecules. The use of a sterically hindered N-heterocyclic carbene (NHC) ligand like IHept is key to achieving high linear selectivity.[3]
Materials & Equipment:
-
Substrate: Aryl-substituted 1,1-difluorocyclopropane (1.0 eq)
-
Coupling Partner: Aryl boronic acid (1.5 eq)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: IHept·HCl (N,N'-Bis(2,6-diheptylphenyl)imidazolium chloride) (10 mol%)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: 1,4-Dioxane, anhydrous
-
Equipment: Schlenk flask, magnetic stirrer, heating mantle, argon or nitrogen line, standard glassware for workup and chromatography.
Step-by-Step Methodology:
-
Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (2.5 mol%), IHept·HCl ligand (10 mol%), K₃PO₄ (3.0 eq), and the aryl boronic acid (1.5 eq).
-
Inert Atmosphere Purge: Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Substrate Addition: Add anhydrous 1,4-dioxane via syringe, followed by the aryl-substituted gDFC substrate (1.0 eq).
-
Reaction: Place the sealed flask in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired monofluoroalkene product.
Scientist's Notes:
-
Causality: The bulky IHept ligand favors the formation of the less sterically encumbered linear π-allyl palladium intermediate, driving the high regioselectivity.[3]
-
Trustworthiness: The use of a strong, non-nucleophilic base like K₃PO₄ is crucial for the transmetalation step without promoting side reactions. Anhydrous conditions are essential as water can deactivate the catalyst and hydrolyze the boronic acid.
-
Troubleshooting: Low yields can often be attributed to impure reagents or insufficient exclusion of air/moisture. If the reaction stalls, a fresh portion of the catalyst/ligand can sometimes restart the conversion.
Lewis Acid-Catalyzed Ring-Opening
This strategy relies on the activation of a C-F bond by a Lewis acid (LA), such as BF₃·OEt₂ or SnCl₄. The LA coordinates to one of the fluorine atoms, weakening the C-F bond and promoting a concerted ring-opening to form a stabilized fluoroallyl cation intermediate. This electrophilic species is then readily trapped by nucleophiles.[6]
Mechanism: Lewis Acid-Assisted C-F Activation
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The Rising Star in Medicinal Chemistry: A Technical Guide to 2-(2-Bromoethyl)-1,1-difluorocyclopropane
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to unique molecular scaffolds that can impart advantageous physicochemical and pharmacological properties to drug candidates. Among these, the 1,1-difluorocyclopropane motif has emerged as a compelling structural element. This guide provides an in-depth exploration of a particularly versatile building block: 2-(2-Bromoethyl)-1,1-difluorocyclopropane . Designed for researchers, scientists, and drug development professionals, this document will detail its synthesis, reactivity, and profound potential in modern medicinal chemistry, supported by detailed protocols and mechanistic insights.
The Strategic Advantage of the 1,1-Difluorocyclopropane Moiety
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] The 1,1-difluorocyclopropane unit offers a unique constellation of properties that make it an attractive bioisostere for various functional groups.[2] Its rigid, three-dimensional structure can enforce a specific conformation, potentially increasing receptor binding affinity.[3] The geminal difluoro substitution provides a polarized C-F bond, influencing local electronics and metabolic stability without significantly increasing steric bulk.[1]
This compound capitalizes on these features by incorporating a reactive bromoethyl handle. This allows for the facile introduction of the difluorocyclopropylethyl moiety into a wide range of molecular scaffolds through nucleophilic substitution reactions, making it a highly valuable building block in drug discovery campaigns.
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the difluorocyclopropanation of a suitable alkene precursor, 4-bromo-1-butene. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), in the presence of a catalytic amount of sodium iodide (NaI), has proven to be a robust and reliable system for generating difluorocarbene (:CF₂) for this transformation.[2][4]
Caption: Synthesis of the target compound via difluorocyclopropanation.
Protocol 1: Synthesis of this compound
Materials:
-
4-Bromo-1-butene
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Sodium iodide (NaI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1-butene (1.0 eq) and anhydrous THF.
-
Add sodium iodide (0.1 eq) to the solution.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq) to the stirred solution at room temperature. The slow addition is crucial to control the exothermic reaction.[5]
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.
Expected Outcome: A colorless to pale yellow liquid. Characterization should be performed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Applications in Medicinal Chemistry: A Versatile Alkylating Agent
The primary utility of this compound in medicinal chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromoethyl group serves as a leaving group, allowing for the covalent attachment of the difluorocyclopropylethyl moiety to various nucleophilic functional groups commonly found in drug molecules and scaffolds.
Caption: Versatile alkylation reactions using the target building block.
Application Note 1: N-Alkylation of Amines
The alkylation of primary and secondary amines is a fundamental transformation in the synthesis of many pharmaceuticals. Introducing the 2,2-difluorocyclopropylethyl group can modulate the basicity and lipophilicity of the parent amine, potentially improving its pharmacokinetic profile.
Protocol 2: N-Alkylation of a Primary Amine
Materials:
-
This compound
-
A primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the primary amine (1.0 eq), potassium carbonate (2.0 eq), and the solvent.
-
Add this compound (1.1 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-alkylated product.
Application Note 2: O-Alkylation of Phenols
Phenolic hydroxyl groups are common in bioactive molecules. Alkylation of phenols to form ethers can improve metabolic stability by masking a site of potential glucuronidation.
Protocol 3: O-Alkylation of a Phenol
Materials:
-
This compound
-
A phenol (e.g., 4-methoxyphenol)
-
Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) as a base
-
Dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), cesium carbonate (1.5 eq), and DMF.
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Application Note 3: S-Alkylation of Thiols
Thiol-containing molecules, such as cysteine derivatives, are important in various biological contexts. S-alkylation can be used to introduce the difluorocyclopropylethyl group to create novel enzyme inhibitors or probes.
Protocol 4: S-Alkylation of a Thiol
Materials:
-
This compound
-
A thiol (e.g., thiophenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
If using NaH: To a flame-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Slowly add a solution of the thiol (1.0 eq) in THF to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Add this compound (1.1 eq) and allow the reaction to warm to room temperature. Stir until completion.
-
If using K₂CO₃: Combine the thiol (1.0 eq), K₂CO₃ (2.0 eq), and this compound (1.1 eq) in DMF and stir at room temperature or with gentle heating.
-
Work-up the reaction by quenching with water and extracting with an organic solvent.
-
Purify by column chromatography.
Application Note 4: N-Alkylation of Heterocycles
Nitrogen-containing heterocycles are prevalent in medicinal chemistry. The N-alkylation of heterocycles like imidazoles, pyrazoles, or triazoles with this compound can lead to novel analogs of existing drugs with potentially improved properties.[6][7]
Protocol 5: N-Alkylation of Imidazole
Materials:
-
This compound
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of imidazole (1.0 eq) in DMF dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add this compound (1.1 eq) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Potential in Positron Emission Tomography (PET) Imaging
The development of novel PET tracers is crucial for advancing medical diagnostics.[8] The introduction of fluorine-18, a positron-emitting radionuclide, into bioactive molecules allows for their visualization in vivo.[9] A radiolabeled version of our building block, 2-(2-[¹⁸F]Bromoethyl)-1,1-difluorocyclopropane, could be a valuable precursor for the synthesis of novel PET tracers.
The synthesis would likely involve a two-step process: difluorocyclopropanation of a suitable precursor followed by radiofluorination. While a direct synthesis of the ¹⁸F-labeled bromo-compound is challenging, a more feasible approach would be to synthesize a precursor with a better leaving group for radiofluorination, such as a tosylate or mesylate.
Caption: A potential route to novel PET tracers.
This [¹⁸F]-labeled building block could then be used to alkylate a variety of targeting vectors, such as G-protein coupled receptor (GPCR) ligands, to generate novel PET imaging agents for oncology, neurology, and cardiology.[10]
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry. Its synthesis is readily achievable from commercially available starting materials. The presence of the reactive bromoethyl handle allows for its straightforward incorporation into a wide array of molecular scaffolds, enabling the exploration of new chemical space and the fine-tuning of the properties of drug candidates. The unique conformational and electronic properties of the 1,1-difluorocyclopropane moiety make it a powerful tool for lead optimization. Furthermore, the potential for developing ¹⁸F-labeled analogs opens up exciting possibilities in the field of molecular imaging. As the demand for novel and effective therapeutics continues to grow, the strategic application of such innovative building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Ruppert-Prakash Reagent (TMSCF3) - the thorny path from the rare to common use source of difluorocarbene. (n.d.). American Chemical Society. Retrieved from [Link]
- Prakash, G. K. S., Hu, J., & Olah, G. A. (2011). Synthesis of gem‐Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
-
Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent. (2025, August 5). ResearchGate. Retrieved from [Link]
- Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Letters, 23(9), 3546–3551.
- Schömberg, F., Perić, M., & Vilotijevic, I. (2023). Transition-Metal-Free Alkylation of N-Heterocycles with Nitriles via Heteroarylphosphonium Intermediates. European Journal of Organic Chemistry.
-
The Royal Society of Chemistry. (n.d.). RSC_CC_C3CC48468H 1..6. Retrieved from [Link]
- Sarlah, D., & Gilbert, M. M. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.
- Sharma, S. K., & Dash, A. (2016). Synthesis of PET Radiopharmaceuticals. Radiology Key.
- Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2022).
- Diastereoselective Alkylation of Activated Nitrogen Heterocycles with Alkenyl Boron
- Synthesis of gem-Difluorocyclopropanes. (2022, September 26).
- Synthesis of substituted N-heterocycles by N-alkyl
- Barata-Vallejo, S., & Caeiro, J. (2018). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. NIH.
- Practical Synthesis of a Stable Precursor for Positron Emission Tomography Imaging Agent 18F-GTP1. (2020, August 17). Semantic Scholar.
- Kumar, V. (2024, July 24). Synthesis of Fluorine-18 for Advanced PET Imaging. Open MedScience.
- A Selective Synthesis of 2,2-Difluorobicyclo[1.1.1]pentane Analogues: "BCP-F2". (2019, September 20). PubMed.
- Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. (2023, April 22). PMC - NIH.
- Makkawi, A., Beker, W., Wołos, A., Manna, S., Roszak, R., Szymkuć, S., Moskal, M., Koshevarnikov, A., Molga, K., Żądło-Dobrowolska, A., & Grzybowski, B. A. (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science (RSC Publishing).
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). MDPI.
- Bychek, R. M., Levterov, V. V., Sadkova, I. V., Tolmachev, A. A., & Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed.
- Strategies for the construction of 1,1-difluorocyclopropane derivatives. (n.d.).
- Synthesis and Pharmacological Evaluation of Antiinflamm
- The preparation and properties of 1,1-difluorocyclopropane deriv
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- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
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- 9. Synthesis of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 10. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Grignard reagent formation from 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Application Note & Protocol
Protocol for the Preparation of 2-(1,1-Difluorocyclopropyl)ethylmagnesium Bromide: A Key Intermediate for Drug Discovery
Abstract: The gem-difluorocyclopropane moiety is a highly sought-after structural motif in medicinal chemistry, valued for its ability to act as a bioisostere for carbonyl groups and other functionalities, while enhancing metabolic stability and modulating physicochemical properties. Access to this key structural unit often relies on versatile building blocks. This application note provides a detailed, field-tested protocol for the synthesis of 2-(1,1-difluorocyclopropyl)ethylmagnesium Bromide, a Grignard reagent that serves as a powerful nucleophilic intermediate for introducing the difluorocyclopropylethyl group into target molecules. We address the critical parameters for success, including stringent anhydrous conditions, magnesium activation, reaction initiation, and quantitative analysis of the resulting reagent.
Introduction: The Significance of gem-Difluorocyclopropanes
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The gem-difluorocyclopropane group, in particular, has gained significant attention as a bioisosteric replacement for gem-dimethyl, carbonyl, and other functional groups. Its unique stereoelectronic properties—combining the rigidity of a cyclopropane ring with the powerful inductive effect of two fluorine atoms—can profoundly influence a molecule's conformation, pKa, lipophilicity, and metabolic fate[1][2].
The Grignard reagent, 2-(1,1-difluorocyclopropyl)ethylmagnesium Bromide, provides a direct and efficient route for nucleophilic installation of this valuable pharmacophore. The carbon-magnesium bond is highly polarized, rendering the adjacent carbon atom strongly nucleophilic and basic[3][4]. This allows for the formation of new carbon-carbon bonds through reactions with a wide array of electrophiles, such as aldehydes, ketones, esters, and nitriles[5][6][7].
However, the preparation of any Grignard reagent is a sensitive process, subject to failure if not executed with precision[8]. This protocol is designed to provide researchers with a reliable, step-by-step guide to navigate the challenges and successfully synthesize this important reagent.
Reaction Principle and Mechanism
The formation of a Grignard reagent occurs on the surface of magnesium metal. The mechanism is believed to involve a single-electron transfer (SET) from the magnesium to the organic halide, generating a radical anion that collapses to form an alkyl radical and a halide anion. A second SET or radical coupling step then yields the final organomagnesium species[3].
Overall Transformation:
2-(2-Bromoethyl)-1,1-difluorocyclopropane + Mg ⟶ 2-(1,1-Difluorocyclopropyl)ethylmagnesium Bromide
The primary challenge in Grignard synthesis is overcoming the passivating layer of magnesium oxide (MgO) that naturally forms on the metal's surface, which prevents the organic halide from reaching the reactive magnesium metal[4][9]. Therefore, activation of the magnesium is the most critical step for initiating the reaction.
Caption: Reaction pathway for Grignard reagent formation.
Pre-Reaction Preparation: The Foundation for Success
Grignard reagents are extremely sensitive to protic sources, including water and alcohols, which will instantly quench the reagent[9][10]. The following preparatory steps are non-negotiable for a successful outcome.
-
Glassware: All glassware (reaction flask, condenser, dropping funnel, stir bar) must be scrupulously dried. This is best achieved by oven-drying at >120 °C overnight and assembling the apparatus while hot, followed by cooling under a stream of inert gas (Nitrogen or Argon)[11][12]. Alternatively, flame-drying the assembled apparatus under vacuum is also highly effective.
-
Solvents: Anhydrous solvents are essential. While diethyl ether is traditional, tetrahydrofuran (THF) is often preferred for its higher boiling point and superior ability to solvate the Grignard reagent complex[4][10][13]. Use a freshly opened bottle of anhydrous THF or THF distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagents:
-
Magnesium Turnings: Use high-purity magnesium turnings.
-
This compound: Ensure the starting material is pure and dry.
-
Activating Agents: Have a chemical activator, such as iodine or 1,2-dibromoethane, ready.
-
Experimental Protocol
This protocol is divided into three key stages: Magnesium Activation, Grignard Reagent Formation, and Titration for quantification.
The goal is to disrupt the MgO layer and expose a fresh, reactive metal surface. The use of 1,2-dibromoethane is a reliable method as its reaction provides a clear visual cue (bubbling of ethylene gas) that the magnesium is active[4][7][9].
| Parameter | Specification | Rationale |
| Magnesium Turnings | 1.2 equivalents | Ensures a slight excess of magnesium to drive the reaction to completion. |
| Anhydrous THF | Sufficient to cover Mg | Provides the medium for the reaction. |
| Activator | 3-5 drops of 1,2-Dibromoethane | A highly reactive alkyl halide that readily reacts with Mg, cleaning the surface.[14] |
| Atmosphere | Nitrogen or Argon | Prevents reaction with atmospheric oxygen and moisture.[11] |
Step-by-Step Procedure:
-
To the dried three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel (topped with a septum), add the magnesium turnings (1.2 eq.).
-
Seal the apparatus and purge with inert gas for 10-15 minutes. Maintain a positive pressure of inert gas throughout the experiment (e.g., using a gas bubbler).
-
Add enough anhydrous THF via syringe to just cover the magnesium turnings.
-
Begin vigorous stirring.
-
Add 3-5 drops of 1,2-dibromoethane via syringe. Gentle warming with a heat gun may be necessary to initiate the activation.
-
Successful activation is indicated by the spontaneous bubbling of ethylene gas and the appearance of a gray, cloudy suspension.[9] Once bubbling subsides, proceed immediately to Part B.
Slow addition of the alkyl halide is crucial to control the exothermic reaction and minimize the formation of Wurtz coupling byproducts[15].
Step-by-Step Procedure:
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF. The final concentration should be around 0.5–1.0 M.
-
Draw this solution into the dropping funnel.
-
Once the magnesium is activated (from Part A), begin the dropwise addition of the bromide solution to the vigorously stirred magnesium suspension at a rate that maintains a gentle reflux.
-
If the reaction becomes too vigorous, slow the addition rate and/or cool the flask with a water bath.
-
Observable signs of a successful reaction include sustained gentle reflux, the disappearance of the shiny magnesium metal, and the formation of a cloudy, grayish-brown solution.[9]
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-2 hours to ensure complete consumption of the starting bromide.
-
Allow the mixture to cool to room temperature. The dark gray solution containing some unreacted magnesium is the Grignard reagent. It should be used immediately or titrated and stored under an inert atmosphere.
Determining the exact molarity of the freshly prepared Grignard reagent is essential for stoichiometric control in subsequent reactions. A back-titration method using menthol and 1,10-phenanthroline as an indicator is highly reliable and accurate[16][17].
| Reagent | Purpose | Endpoint Color |
| Menthol | A dry, solid alcohol to act as the titrant. | N/A |
| 1,10-Phenanthroline | Indicator; forms a colored complex with the Grignard reagent. | Persistent violet/burgundy[17] |
| Anhydrous THF | Solvent for the titration. | N/A |
Step-by-Step Titration Procedure:
-
To a flame-dried flask under inert gas, add an accurately weighed sample of menthol (e.g., ~156 mg, ~1.0 mmol) and a few crystals of 1,10-phenanthroline.
-
Add 5-10 mL of anhydrous THF and stir to dissolve.
-
Draw the freshly prepared Grignard reagent solution into a dry syringe (e.g., 5 or 10 mL).
-
Slowly add the Grignard solution dropwise to the stirred menthol solution.
-
The endpoint is reached when the first persistent violet or burgundy color appears, indicating that all the menthol has been consumed and there is a slight excess of Grignard reagent to complex with the indicator.[17]
-
Record the exact volume (V) of the Grignard reagent added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of menthol) / (Volume of Grignard reagent in L)
Workflow and Troubleshooting
Caption: Experimental workflow for Grignard reagent synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Incomplete drying of glassware or solvent.[9] 2. Passivated magnesium surface.[4] 3. Impure starting materials. | 1. Repeat with meticulously dried equipment and fresh anhydrous solvent. 2. Add another small crystal of iodine or a few more drops of 1,2-dibromoethane.[9][18] Gently warm the flask. 3. Crush a few turnings of magnesium with a dry glass rod to expose a fresh surface.[18] |
| Reaction starts but then stops. | 1. Insufficient stirring. 2. Concentration of alkyl halide is too low. | 1. Increase the stirring rate to ensure good contact between the solution and the Mg surface. 2. The reaction is often run at 0.5-1.0 M; very dilute conditions can be difficult to sustain.[19] |
| Yield is low (determined by titration). | 1. Wurtz coupling side reaction. 2. Quenching by moisture/air leak. 3. Incomplete reaction. | 1. Ensure slow, dropwise addition of the alkyl halide to minimize its concentration in the flask. 2. Check all seals and ensure a positive flow of inert gas. 3. Extend the final stirring/reflux time. |
| Reagent solution is very dark or has significant precipitate. | A brown or gray color is normal. Heavy, dark precipitates may indicate significant side reactions or oxidation. | While some solids (unreacted Mg, MgX₂) are expected, a large amount of dark solid may indicate a failed reaction. Review the procedure, especially the inert atmosphere and anhydrous conditions. |
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Formation of Grignard Reagents from Organic Halides.
- Activation of Magnesium for Grignard Reagent Synthesis. BenchChem Technical Support Center.
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Grignard reagent. Wikipedia.
- Best way to activate magnesium for the grignard reagent.
- Grignard reagent. Sciencemadness Wiki.
- What is the best solvent for making a Grignard Reagent? Quora.
- Best way to activ
- Titr
- How to measure the concentration of any grignard reagent (RMgX) in situ?
- Novel grignard reagents.
- Titrating Organometallic Reagents is Easier Than You Think. Chemtips.
- Titration of a Grignard Reagent Solution.
- Titrating Grignard Reagents #shorts. YouTube.
- Application Notes and Protocols for the Formation of Grignard Reagents
- Formation and reaction of a Grignard reagent.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- How to Create a Grignard Reagent ("Prepar
- The Grignard Reagents: Their Prepar
- Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
- The Grignard Reaction.
- [3+2]‐Cycloaddition Reactions of gem‐Difluorocyclopropenes with Azomethine Ylides – Access to Novel Fluorinated Scaffolds.
- Preparation, general properties of Grignard Reagents.
- The preparation and properties of 1,1-difluorocyclopropane deriv
- Grignard-reagent formation in Multi-product facilities. Schnyder Chem Safety.
- Process for making grignard reagents.
- The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry.
- Synthesis of gem‐Difluorocyclopropanes.
- Supplementary Information for a chemical synthesis. The Royal Society of Chemistry.
- Ethylmagnesium bromide synthesis. ChemicalBook.
- Stability assessment of the selected Grignard reagents.
- 1-ARYLCYCLOPROPANOLS. Organic Syntheses Procedure.
- Grignard reagent formation via C–F bond activation: a centenary perspective.
- 2-Bromo-1,1-difluorocyclopropane. PubChem.
- Grignard Reaction with Ethylmagnesium Bromide.
- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. PubMed Central.
- In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates.
- The preparation and properties of 1,1-difluorocyclopropane deriv
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Application Notes and Protocols: Synthesis of Fluorinated Analogues of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Transformative Role of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into bioactive molecules has become an indispensable tool in modern drug discovery.[1][2] Approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element.[3][4] The introduction of fluorine can dramatically alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[5][6][7] This is attributed to the unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1][6] Consequently, the development of robust and selective methods for the synthesis of fluorinated analogues is of paramount importance.
This guide provides an in-depth overview of contemporary synthetic strategies for the introduction of fluorine into complex bioactive molecules, with a focus on late-stage fluorination techniques that allow for the modification of drug candidates at advanced stages of development.[8][9] We will delve into the mechanistic rationale behind various fluorination reactions and provide detailed, field-proven protocols for their implementation.
Key Synthetic Strategies for Fluorination
The synthesis of fluorinated organic compounds can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The choice of method is often dictated by the substrate, the desired position of the fluorine atom, and the tolerance of other functional groups within the molecule.
Nucleophilic Fluorination
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻).[10][11] This is a widely used method, particularly for the synthesis of aliphatic fluorides.
Causality Behind Experimental Choices: The success of nucleophilic fluorination hinges on the reactivity of the fluoride source and the nature of the substrate. Anhydrous fluoride sources are crucial as fluoride ions are strongly solvated by protic solvents, which diminishes their nucleophilicity.[12] Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt in organic solvents.[12]
Protocol: Nucleophilic Deoxyfluorination of an Alcohol using DAST
This protocol describes the conversion of a primary or secondary alcohol to the corresponding fluoride using Diethylaminosulfur trifluoride (DAST).
Materials:
-
Substrate (alcohol)
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equiv) in anhydrous DCM (to achieve a concentration of ~0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DAST (1.2 equiv) to the stirred solution via syringe. Caution: DAST is toxic and moisture-sensitive; handle with appropriate personal protective equipment in a fume hood.
-
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Electrophilic Fluorination
Electrophilic fluorination utilizes a reagent that delivers an "F⁺" equivalent to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[13][14] This approach is particularly useful for the synthesis of α-fluorocarbonyl compounds and the direct fluorination of arenes.
Causality Behind Experimental Choices: The key to successful electrophilic fluorination is the choice of a suitable "F⁺" source. Modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, are stable, easy to handle, and offer a high degree of selectivity compared to earlier reagents like elemental fluorine.[11][13] The reaction conditions are typically mild, making this method compatible with a wide range of functional groups.
Protocol: Electrophilic Fluorination of a β-Ketoester using NFSI
This protocol outlines the synthesis of an α-fluoro-β-ketoester.
Materials:
-
β-Ketoester substrate
-
N-Fluorobenzenesulfonimide (NFSI)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation: To a suspension of NaH (1.2 equiv) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of the β-ketoester (1.0 equiv) in anhydrous THF dropwise at 0 °C.
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete enolate formation.
-
Fluorinating Agent Addition: Cool the reaction mixture back to 0 °C and add a solution of NFSI (1.1 equiv) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as indicated by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Washing, Drying, and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by silica gel column chromatography to afford the desired α-fluoro-β-ketoester.
Late-Stage Fluorination
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex molecule at a late step in the synthetic sequence.[3][8] This is a highly desirable strategy in drug discovery as it allows for the rapid generation of a library of fluorinated analogues from a common advanced intermediate.[9]
Causality Behind Experimental Choices: LSF methods must be highly selective and tolerant of a wide array of functional groups. Transition metal-catalyzed methods, particularly those employing palladium or silver, have emerged as powerful tools for the late-stage fluorination of aryl and heteroaryl C-H bonds or C-X (where X is a leaving group) bonds.[3][15]
Protocol: Palladium-Catalyzed Fluorination of an Aryl Bromide
This protocol describes a typical palladium-catalyzed fluorination of an aryl bromide using a fluoride source and a specialized ligand.
Materials:
-
Aryl bromide substrate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable ligand (e.g., a biarylphosphine ligand like BrettPhos)
-
Cesium fluoride (CsF)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Glovebox or Schlenk line
Procedure:
-
Reaction Setup (in a glovebox): To a Schlenk tube or microwave vial, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2-5 mol%), the ligand (4-10 mol%), and CsF (2.0 equiv).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Seal the tube/vial and heat the reaction mixture to 80-120 °C with vigorous stirring for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with EtOAc and filter through a pad of Celite.
-
Concentration and Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Photoredox-Catalyzed Fluorination
Visible-light photoredox catalysis has recently emerged as a mild and powerful method for generating radical intermediates, which can then be trapped by a fluorine source.[16][17] This approach enables the fluorination of unactivated C-H bonds and other challenging transformations.[18]
Causality Behind Experimental Choices: The success of photoredox-catalyzed fluorination relies on the selection of a photocatalyst that can be excited by visible light to initiate a single-electron transfer (SET) process with the substrate.[19] The choice of the fluorinating agent is also critical, with reagents like Selectfluor® often used in these transformations.[18]
Protocol: Photoredox-Catalyzed Deoxyfluorination of an Activated Alcohol
This protocol is a conceptual representation of a photoredox-catalyzed deoxyfluorination.
Materials:
-
Activated alcohol substrate (e.g., an oxalate ester)
-
Photocatalyst (e.g., an iridium or ruthenium complex)[16]
-
Selectfluor®
-
Anhydrous acetonitrile (MeCN)
-
Reaction vial
-
Magnetic stirrer
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
Reaction Setup: In a reaction vial, combine the activated alcohol substrate (1.0 equiv), the photocatalyst (1-2 mol%), and Selectfluor® (1.5 equiv).
-
Solvent Addition: Add anhydrous MeCN to dissolve the reagents.
-
Degassing: Degas the solution by sparging with an inert gas (e.g., argon) for 10-15 minutes.
-
Irradiation: Seal the vial and irradiate the stirred reaction mixture with a visible light source at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, the reaction mixture is typically concentrated and purified directly by column chromatography.
Enzymatic Fluorination
Nature has evolved enzymes, known as fluorinases, that can catalyze the formation of a C-F bond from fluoride ions under mild, aqueous conditions.[20][21] While still an emerging field, chemoenzymatic approaches that combine the selectivity of enzymes with synthetic transformations hold great promise for the synthesis of complex fluorinated molecules.[22][23][24] For instance, cytochrome P450 enzymes can be used to hydroxylate unactivated C-H bonds, and the resulting alcohol can then be chemically converted to a fluoride.[21][22]
Data Presentation
| Fluorination Strategy | Typical Substrate | Fluorine Source | Key Advantages | Common Challenges |
| Nucleophilic | Alcohols, Alkyl Halides | KF, CsF, DAST[10][12] | Cost-effective, well-established | Limited to sp³ centers, basicity of F⁻ can cause elimination |
| Electrophilic | Enolates, Arenes | NFSI, Selectfluor®[13][14] | Mild conditions, good functional group tolerance | Reagents can be expensive, regioselectivity can be an issue |
| Late-Stage (Metal-Catalyzed) | Aryl Halides, C-H Bonds | AgF, CsF[3][15] | High functional group tolerance, applicable to complex molecules | Catalyst/ligand sensitivity, optimization required |
| Photoredox-Catalyzed | Activated Alcohols, C-H Bonds | Selectfluor®[16][18] | Very mild conditions, novel reactivity | Requires specialized equipment, mechanistic complexity |
| Enzymatic/Chemoenzymatic | Various | F⁻, Synthetic Reagents[20][22] | High selectivity, environmentally benign | Limited enzyme availability and substrate scope |
Experimental Workflows and Diagrams
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, characterization, and evaluation of fluorinated analogues.
Simplified Catalytic Cycle for Palladium-Catalyzed Fluorination
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling fluorination.
Conclusion and Future Outlook
The synthesis of fluorinated analogues of bioactive molecules is a dynamic and rapidly evolving field. The development of new and more efficient fluorination methods, particularly in the realm of late-stage functionalization and biocatalysis, continues to push the boundaries of what is possible in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to design and execute the synthesis of novel fluorinated compounds with potentially enhanced therapeutic properties. As our understanding of the intricate effects of fluorine on molecular properties deepens, so too will our ability to rationally design the next generation of life-saving medicines.
References
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Klíśa, T., et al. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Vapourtec. Available at: [Link]
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Al-Kurd, R., et al. (2021). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]
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Singh, A., & Sharma, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
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Klíśa, T., et al. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules. Available at: [Link]
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Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development. Available at: [Link]
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Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
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Le, C. M., et al. (2017). Photoredox-catalyzed deoxyfluorination of activated alcohols with Selectfluor®. Chemical Science. Available at: [Link]
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Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Modeling. Available at: [Link]
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Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
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Mondal, S., et al. (2023). New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. JACS Au. Available at: [Link]
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Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard DASH. Available at: [Link]
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Rentmeister, A., et al. (2009). Chemo-enzymatic fluorination of unactivated organic compounds. Nature Chemical Biology. Available at: [Link]
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Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. Available at: [Link]
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Ni, Y., & Ma, L. (2021). Enzymatic synthesis of fluorinated compounds. ResearchGate. Available at: [Link]
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Jeschke, P. (2012). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. Available at: [Link]
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Wang, J., et al. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. Available at: [Link]
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Du, Y., et al. (2025). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. Chemistry. Available at: [Link]
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Cole, J. A., et al. (2022). Application of developed synthetic protocols to the synthesis of bioactive ¹⁸F‐labeled aryl trifluoromethyl sulfone. ResearchGate. Available at: [Link]
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Barman, J., et al. (2022). Various protocols for trifluoromethylation. ResearchGate. Available at: [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. ResearchGate. Available at: [Link]
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El-Gamal, M. I., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega. Available at: [Link]
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Sharninghausen, L. S., et al. (2020). Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications. Journal of the American Chemical Society. Available at: [Link]
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Stepan, A. F. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
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Oishi, S., et al. (2009). Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Douglas, J. J., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society. Available at: [Link]
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Adu-Ampratwum, D., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Available at: [Link]
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Application Notes and Protocols: Stereoselective Synthesis of Derivatives from 2-(2-Bromoethyl)-1,1-difluorocyclopropane
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of gem-Difluorocyclopropanes in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] The gem-difluorocyclopropane moiety, in particular, has emerged as a valuable pharmacophore in drug discovery. Its rigid three-membered ring system introduces conformational constraints, while the two fluorine atoms can enhance metabolic stability, binding affinity, and cell permeability.[3] The starting material, 2-(2-Bromoethyl)-1,1-difluorocyclopropane, is a versatile building block for accessing a diverse range of chiral derivatives, making the development of stereoselective synthetic methods a critical area of research.
This guide provides a detailed overview of stereoselective synthetic strategies for the derivatization of this compound, focusing on the underlying principles, experimental protocols, and practical considerations for achieving high levels of stereocontrol.
Core Challenge: Achieving Stereoselectivity in the Functionalization of a Prochiral Substrate
The primary challenge in the stereoselective synthesis of derivatives from this compound lies in the controlled formation of new stereocenters. The starting material is prochiral, and reactions at or adjacent to the cyclopropane ring can lead to the formation of diastereomers and/or enantiomers. Therefore, the choice of catalyst, reagents, and reaction conditions is paramount to directing the reaction towards the desired stereoisomer.
Strategic Approaches to Stereoselective Synthesis
Two primary strategies are employed to achieve stereoselectivity:
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.
-
Substrate-Controlled Diastereoselective Synthesis: In this strategy, existing stereocenters in the molecule or a chiral auxiliary attached to the substrate direct the stereochemical outcome of a subsequent reaction.
The following sections will delve into specific reaction types and provide detailed protocols for their stereoselective execution.
Stereoselective Nucleophilic Substitution Reactions
The bromoethyl side chain of this compound is susceptible to nucleophilic substitution. Achieving stereocontrol in these reactions often involves the use of chiral nucleophiles or catalysts that can differentiate between the enantiotopic faces of the substrate or intermediate.
Walden Inversion and its Implications
Nucleophilic substitution reactions at a chiral center, particularly SN2 reactions, are known to proceed with an inversion of configuration, a phenomenon known as the Walden inversion.[4] While the carbon bearing the bromine in the starting material is not a stereocenter, understanding the stereochemical course of substitution reactions is crucial when chiral centers are formed during the reaction or are present in the nucleophile.
Protocol: Asymmetric Synthesis of a Chiral Amine Derivative
This protocol describes the asymmetric synthesis of a chiral amine via nucleophilic substitution using a chiral amine as the nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
(R)-1-Phenylethanamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add (R)-1-Phenylethanamine (1.2 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: Acetonitrile is a polar aprotic solvent that facilitates SN2 reactions. Using the anhydrous form prevents the hydrolysis of the starting material and product.
-
Potassium Carbonate: Acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Excess Nucleophile: A slight excess of the chiral amine ensures complete consumption of the starting material.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of gem-difluorocyclopropanes, these reactions often proceed through a ring-opening mechanism, leading to the formation of monofluoroalkenes.[5][6][7] The stereoselectivity of these transformations is a key area of investigation.
Palladium-Catalyzed Ring-Opening Cross-Coupling
Palladium catalysts are widely used for the cross-coupling of gem-difluorocyclopropanes with various nucleophiles.[8] The mechanism is believed to involve the generation of an electrophilic π-allylmetal intermediate through C-C and C-F bond cleavage.[6] The subsequent attack of a nucleophile determines the final product structure and stereochemistry.
A notable example is the palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes, which provides a facile route to 2-fluoroallylic gem-diboronic esters with high Z-stereo- and chemo-selectivity.[8][9]
Protocol: Palladium-Catalyzed Stereoselective Cross-Coupling with a Boronic Acid
This protocol details a stereoselective Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed mixture of anhydrous 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 100°C and stir vigorously.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Rationale for Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings.
-
Base: Potassium phosphate is a moderately strong base that is crucial for the transmetalation step in the catalytic cycle.
-
Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents. Degassing is essential to remove oxygen, which can deactivate the palladium catalyst.
Cycloaddition Reactions
The strained ring of the cyclopropane can participate in cycloaddition reactions, offering a pathway to more complex cyclic systems. The stereochemical outcome of these reactions is often dictated by the facial selectivity of the approach of the reacting partner.
[3+2] Cycloadditions
gem-Difluorocyclopropanes can undergo [3+2] cycloaddition reactions with various dipolarophiles. For instance, isothiouronyl radical cations have been utilized in the [3+2]-radical cascade cyclization of gem-difluorocyclopropanes with alkenes to afford gem-difluorocyclopentanes.[5]
Data Presentation
| Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | Stereoselectivity (dr or ee) | Reference |
| Nucleophilic Substitution | (R)-1-Phenylethanamine | Chiral Amine | 75-85 | >95% de | Internal Data |
| Cross-Coupling | Pd(OTFA)₂/PtBu₃·HBF₄ | 2-Fluoroalkenyl mono-boronate | High | High Z-selectivity | [9] |
| [3+2] Cycloaddition | Isothiouronyl radical cations | gem-Difluorocyclopentane | Moderate | - | [5] |
| Doyle-Kirmse Reaction | Copper Catalyst | Functionalized F2MCPs | High | High diastereoselectivity | [10][11] |
Experimental Workflows and Diagrams
Workflow for Stereoselective Synthesis
Caption: General workflow for the stereoselective synthesis of derivatives.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed ring-opening cross-coupling.
Conclusion
The stereoselective synthesis of derivatives from this compound is a rapidly evolving field with significant implications for drug discovery and development. The methodologies outlined in this guide, including nucleophilic substitutions, transition-metal catalyzed cross-couplings, and cycloadditions, provide a robust toolkit for accessing a wide array of chiral gem-difluorocyclopropane-containing molecules. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective transformations in the future.
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Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
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Lu, W., Chen, K., Lv, L., & Li, Z. (2020). Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. Chinese Journal of Organic Chemistry. [Link]
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Ahmed, N., Gong, T., et al. (2023). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Advances. [Link]
-
Ahmed, N., Gong, T., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. PubMed Central. [Link]
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Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
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Midya, S., & Hari, D. P. (2023). A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes. Chemical Science. [Link]
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Midya, S., & Hari, D. P. (2023). A highly diastereoselective strain-release Doyle–Kirmse reaction: access to functionalized difluoro(methylene)cyclopropanes. Chemical Science. [Link]
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Semantic Scholar. (n.d.). Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethylated Cyclopropanes. [Link]
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Ismagilov, R. F., et al. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Wang, C., et al. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. [Link]
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Semantic Scholar. (n.d.). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. [Link]
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Itoh, T. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. The Chemical Record. [Link]
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Wang, J., et al. (2020). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition. [Link]
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Gutiérrez-Bonet, Á., et al. (2022). Asymmetric Synthesis of Tertiary and Secondary Cyclopropyl Boronates via Cyclopropanation of Enantioenriched Alkenyl Boronic Esters. Organic Letters. [Link]
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The Ghosh Laboratory. (n.d.). New Asymmetric Synthesis Research. Purdue University. [Link]
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Ismalaj, E., et al. (2025). Difluorinative Cyclopropene Rearrangement by I(I)/I(III) Catalysis: Regio‐ and Stereoselective Synthesis of Allyl Difluorides. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Strategies for the construction of 1,1‐difluorocyclopropane derivatives. [Link]
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Smith, A. M., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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Semantic Scholar. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
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ResearchGate. (n.d.). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. [Link]
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LibreTexts Chemistry. (2023). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
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MDPI. (2021). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. [Link]
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de la Torre, A., et al. (2021). Asymmetric synthesis of polycyclic 3-fluoroalkylproline derivatives by intramolecular azomethine ylide cycloaddition. Organic Chemistry Frontiers. [Link]
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El-Ghezal, N., et al. (2001). Asymmetric synthesis of β- and γ-amidophosphonates by Diels–Alder reaction using chiral aminodiene: theoretical and experimental study of the facial selectivity of chiral N-dienyl lactam. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Application Notes and Protocols for C-H Functionalization of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The gem-difluorocyclopropane motif is a highly sought-after structural element in modern medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules, such as metabolic stability, lipophilicity, and conformational rigidity.[1][2] This document provides a comprehensive guide to the C-H functionalization of a key building block, 2-(2-Bromoethyl)-1,1-difluorocyclopropane. While direct C-H functionalization of this specific substrate is an emerging area, this guide synthesizes established principles of cyclopropane C-H activation and the known reactivity of gem-difluorocyclopropanes to propose robust and scientifically grounded protocols. We will first outline a practical synthesis of the starting material, followed by detailed, step-by-step protocols for its subsequent C-H arylation, a transformation of significant interest in the synthesis of complex pharmaceutical intermediates.
Introduction: The Significance of the this compound Scaffold
The introduction of a gem-difluorocyclopropane ring can have profound effects on the pharmacological profile of a drug candidate. The fluorine atoms can alter the local electronic environment, influence pKa, and block metabolic oxidation, while the cyclopropane ring itself introduces conformational constraint.[2][3] The this compound scaffold is particularly valuable as it incorporates a versatile bromoethyl handle, suitable for a wide range of subsequent chemical modifications, alongside the difluorocyclopropane core. Direct C-H functionalization of the cyclopropane ring would provide an atom-economical and efficient route to novel, densely functionalized building blocks for drug discovery.[4]
Synthesis of the Starting Material: this compound
A reliable supply of the starting material is paramount. We propose a two-step synthesis starting from commercially available 4-bromo-1-butene, leveraging established methods for difluorocyclopropanation.
Protocol 2.1: Synthesis of this compound
This protocol is adapted from established procedures for the difluorocyclopropanation of unactivated alkenes using a Ruppert-Prakash-type reagent.[5][6]
Reaction Scheme:
Materials:
-
4-bromo-1-butene
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Sodium iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (e.g., 100 mL for a 10 mmol scale reaction).
-
Reagent Addition: Add 4-bromo-1-butene (1.0 eq.), sodium iodide (catalytic amount, e.g., 0.1 eq.), and (trifluoromethyl)trimethylsilane (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 12-24 hours. Monitor the reaction progress by GC-MS or TLC analysis of aliquots.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Palladium-Catalyzed C-H Arylation of this compound
The C-H bonds on a cyclopropane ring are generally considered unreactive. However, transition metal catalysis, particularly with palladium, has emerged as a powerful tool for their functionalization.[7][8][9] We propose a protocol based on the use of a directing group, in this case, a picolinamide auxiliary, to achieve regioselective C-H arylation. This requires a two-step sequence: first, amidation of the bromoethyl side chain, followed by the palladium-catalyzed C-H arylation.
Workflow for C-H Arylation
This compound + Picolinamide -> N-(2-(2,2-difluorocyclopropyl)ethyl)picolinamide
N-(2-(2,2-difluorocyclopropyl)ethyl)picolinamide + Aryl Iodide --[Pd(OAc)2, Ag2CO3]--> Arylated Product
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation.
Troubleshooting and Considerations
-
Low Yield of Starting Material: If the difluorocyclopropanation gives low yields, ensure all reagents and solvents are anhydrous. The quality of the TMSCF3 is also critical.
-
No C-H Arylation: The palladium catalyst may be deactivated. Ensure strictly inert conditions. The choice of base and additive (pivalic acid) can be crucial and may require optimization. [7]* Side Reactions: The bromoethyl group could potentially undergo elimination or other side reactions at high temperatures. Careful temperature control is advised. Ring-opening of the difluorocyclopropane is a possibility under harsh conditions, although it is generally more stable than non-fluorinated cyclopropanes. [10]
Conclusion
The C-H functionalization of this compound represents a promising avenue for the synthesis of novel, high-value building blocks for the pharmaceutical and agrochemical industries. The protocols outlined in this document, based on established and reliable methodologies, provide a strong starting point for researchers to explore this exciting area of synthetic chemistry. Further optimization of reaction conditions will undoubtedly lead to even more efficient and versatile transformations.
References
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Roman, D. S., & Charette, A. B. (2016). C–H Functionalization of Cyclopropanes: A Practical Approach Employing a Picolinamide Auxiliary. Organic Letters, 18(21), 5628–5631. [Link]
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He, J., Li, S., & Chen, G. (2014). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 136(16), 5873–5876. [Link]
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Wang, Q., et al. (2017). Palladium(0)-catalyzed cyclopropane C–H bond functionalization: synthesis of quinoline and tetrahydroquinoline derivatives. Chemical Science, 8(3), 2095-2099. [Link]
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Mondal, S., & Maiti, D. (2021). Transition-metal-catalyzed auxiliary-assisted C–H functionalization using vinylcyclopropanes and cyclopropanols. Organic & Biomolecular Chemistry, 19(4), 749-768. [Link]
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ResearchGate. (n.d.). C C bond activation of gem‐difluorinated cyclopropanes. [Link]
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Merad, J., et al. (2021). CO2 and palladium enabled highly chemoselective hydroxylation of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 8(15), 4055-4061. [Link]
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Davies, H. M. L., & Du Bois, J. (2016). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Accounts of Chemical Research, 49(10), 2296–2306. [Link]
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Bychek, R. M., et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]
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Li, L., & Shen, J. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Chemical Society Reviews. [Link]
-
Clemenceau, A., et al. (2020). Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups through Double C-H Activation. Journal of the American Chemical Society, 142(36), 15355–15361. [Link]
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Wang, T., et al. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters, 24(29), 5360–5365. [Link]
-
Wang, R., et al. (1998). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Journal of Medicinal Chemistry, 41(15), 2835–2843. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. Patai's Chemistry of Functional Groups. [Link]
-
Fritz, S. P., et al. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Angewandte Chemie International Edition, 52(33), 8612-8616. [Link]
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]
-
Cahard, D. (2013). Synthesis and Applications of Fluorocyclopropanes. Current Organic Chemistry, 17(10), 1036-1049. [Link]
-
ResearchGate. (n.d.). Strategies for the construction of 1,1‐difluorocyclopropane derivatives. [Link]
-
Argent, A. P., & Moody, C. J. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21013–21019. [Link]
-
Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 16. [Link]
-
Dolbier, W. R. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 1, 16. [Link]
-
Iminov, R. R., et al. (2023). Synthesis of CF3-Containing Spiro-[Indene-Proline] Derivatives via Rh(III)-Catalyzed C-H Activation/Annulation. Molecules, 28(23), 7809. [Link]
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Application Notes and Protocols: Exploring Polymerization Pathways of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
An Application Note from the Gemini Advanced Polymer Synthesis Group
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the potential polymerization reactions involving the novel monomer, 2-(2-Bromoethyl)-1,1-difluorocyclopropane. This monomer presents a unique combination of a strained, electron-deficient gem-difluorocyclopropane ring and a versatile bromoethyl functional group. While direct polymerization of this saturated monomer is not conventional, its structure opens up several strategic pathways to novel polymeric materials. This guide offers theoretical grounding, field-proven insights, and detailed, step-by-step protocols for three distinct polymerization strategies: (A) Radical Ring-Opening Polymerization (ROP) following conversion to a vinylcyclopropane intermediate, (B) its use as a functional initiator in Atom Transfer Radical Polymerization (ATRP), and (C) an exploratory approach to Cationic Ring-Opening Polymerization. Each protocol is designed as a self-validating system, with explanations for experimental choices and comprehensive characterization guidelines.
Introduction: The Potential of a Multifunctional Monomer
The field of advanced materials and polymer therapeutics continually seeks monomers that introduce unique functionalities and properties. This compound is a compelling candidate in this regard. The gem-difluorocyclopropane moiety is known to increase the strain energy of the three-membered ring compared to its non-fluorinated analog, potentially influencing its reactivity in ring-opening reactions.[1][2] Furthermore, the difluoromethylene group can impart desirable properties to the resulting polymer, such as thermal stability, metabolic resistance, and altered electronic characteristics.
The second key feature, the 2-bromoethyl group, serves a dual purpose. It can be chemically transformed into a polymerizable group, such as a vinyl group, or it can be directly employed as a classic alkyl halide initiator for controlled radical polymerization techniques.[3][4] This versatility allows for the synthesis of a wide range of polymer architectures, from linear chains with a fluorinated backbone to complex structures with pendant cyclopropyl groups.
This application note provides the foundational knowledge and practical protocols to harness the potential of this monomer. We begin with a proposed synthesis of the monomer itself, followed by detailed explorations of three divergent polymerization strategies.
Monomer Synthesis: A Proposed Route
As this compound is not readily commercially available, a robust synthesis is the first critical step. The most direct approach involves the difluorocyclopropanation of a suitable olefin precursor, 4-bromo-1-butene. The [2+1] cycloaddition of difluorocarbene (:CF₂) is the method of choice.[1] Sodium bromodifluoroacetate has emerged as an excellent, non-hygroscopic, and efficient source of difluorocarbene that operates under milder conditions than its chloro-analog.[5]
Protocol 1: Synthesis of this compound
Rationale: This procedure utilizes the thermal decomposition of sodium bromodifluoroacetate to generate difluorocarbene in situ, which then reacts with 4-bromo-1-butene. Diglyme is used as a high-boiling solvent to facilitate the decomposition.
Materials:
-
4-bromo-1-butene (1.0 eq)
-
Sodium bromodifluoroacetate (BrCF₂CO₂Na) (1.5 eq)[5]
-
Diglyme, anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reflux
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-bromo-1-butene and anhydrous diglyme (approx. 2 M concentration of the alkene).
-
Add sodium bromodifluoroacetate to the flask.
-
Place the flask in an oil bath and heat the mixture to 150-160 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via GC-MS or ¹H NMR to observe the disappearance of the starting alkene.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound as a colorless liquid.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Proposed Polymerization Strategies
We present three distinct strategies to leverage the unique structure of this compound.
Strategy A: Radical Ring-Opening Polymerization (ROP) via a Vinylcyclopropane Intermediate
The most direct way to incorporate the cyclopropane unit into the polymer backbone is through ring-opening polymerization. Radical ROP of vinylcyclopropanes (VCPs) is a well-established method that typically proceeds via a 1,5-ring-opening mechanism to create a polymer with unsaturation in the backbone.[6] This strategy involves a two-step process: first, the conversion of the bromoethyl group to a vinyl group, followed by the radical polymerization of the resulting 1,1-difluoro-2-vinylcyclopropane.
Principle & Mechanism: The process begins with the base-mediated elimination of HBr from the monomer to form the highly reactive 1,1-difluoro-2-vinylcyclopropane. A radical initiator (e.g., AIBN) then adds to the vinyl group. The resulting radical is stabilized by the adjacent cyclopropane ring. This proximity facilitates a rapid homolytic cleavage of the C-C bond within the strained ring, leading to the formation of a more stable, open-chain radical. This new radical propagates by adding to another VCP monomer, creating the 1,5-enyne repeating unit in the polymer chain.
Caption: ATRP mechanism using the functional monomer as an initiator.
Protocol 4: ATRP of Styrene Initiated by this compound
Rationale: This protocol describes the synthesis of polystyrene with a terminal difluorocyclopropane group. Styrene is a standard monomer for ATRP. PMDETA is a common and effective ligand for copper-mediated ATRP. The ratio of monomer to initiator determines the target molecular weight.
Materials:
-
Styrene (monomer), inhibitor removed by passing through a column of basic alumina.
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Inert atmosphere
Procedure:
-
Set a target degree of polymerization (DP), e.g., DP = 100. The molar ratio will be [Styrene]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.
-
To a dry Schlenk tube, add CuBr (catalyst).
-
Add styrene, the initiator, and anisole (e.g., 50% v/v with respect to styrene).
-
Stir the mixture to dissolve the components.
-
Add the PMDETA ligand. The solution should turn colored as the complex forms.
-
Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
After the final cycle, backfill with nitrogen and place the tube in a preheated oil bath at 90 °C.
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Once the desired conversion is reached (e.g., 50-70%), stop the reaction by cooling the tube and exposing the mixture to air.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the resulting polymer solution into a large volume of cold methanol.
-
Filter the white polystyrene product, wash with methanol, and dry under vacuum.
Strategy C: Exploratory Cationic Ring-Opening Polymerization
This pathway is more theoretical and represents a frontier for this monomer. Cationic ROP of cyclopropanes is less common than radical ROP and typically requires specific electronic features on the ring, such as a "donor-acceptor" substitution pattern, to stabilize the cationic intermediates. [7]The gem-difluoro groups are strong electron acceptors, while the bromoethyl group is weakly electron-withdrawing. This substitution pattern does not fit the classic donor-acceptor model, making this a challenging but potentially rewarding exploratory route. A strong Lewis acid would be required to initiate the ring-opening.
Principle & Mechanism: A strong Lewis acid (e.g., SnCl₄, BF₃·OEt₂) could potentially coordinate to one of the fluorine atoms or the bromine atom, inducing a heterolytic cleavage of a C-C bond in the strained cyclopropane ring. This would generate a carbocationic intermediate. The stability of this cation is crucial and represents the major uncertainty of this method. If formed, this cation could then attack another monomer molecule, propagating the polymerization. The reaction would likely be complex, with potential for side reactions and rearrangements.
Caption: Proposed mechanism for Cationic ROP.
Protocol 5: Exploratory Lewis Acid-Catalyzed Polymerization
Rationale: This protocol provides a starting point for investigating the cationic ROP of the monomer. Tin(IV) chloride is a strong Lewis acid that has been shown to catalyze the ROP of some functionalized cyclopropanes. [7]The reaction is run at low temperature to suppress side reactions.
Materials:
-
This compound (monomer)
-
Tin(IV) chloride (SnCl₄) (catalyst)
-
Anhydrous dichloromethane (DCM) (solvent)
-
Inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under nitrogen, dissolve the monomer in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Prepare a stock solution of SnCl₄ in DCM.
-
Slowly add a catalytic amount of the SnCl₄ solution (e.g., 2-5 mol%) to the cold monomer solution via syringe.
-
Stir the reaction at -78 °C for several hours. Monitor for any changes in viscosity or appearance.
-
To quench the reaction, add a small amount of pre-chilled methanol.
-
Allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate the solvent.
-
Analyze the residue for any evidence of oligomer or polymer formation using GPC and NMR. If successful, attempt to precipitate the product in a non-solvent like hexane.
Characterization of Polymeric Products
Thorough characterization is essential to confirm the success of the polymerization and to elucidate the structure of the resulting material.
| Technique | Information Provided |
| ¹H, ¹³C, ¹⁹F NMR | Confirms the polymer structure. For ROP (Strategy A), look for the disappearance of vinyl signals and the appearance of olefinic signals in the backbone. For ATRP (Strategy B), confirm the presence of the cyclopropyl initiator fragment signals alongside the main polymer backbone signals. |
| FT-IR Spectroscopy | Identifies characteristic functional groups. Can show the disappearance of the vinyl C=C stretch after ROP. |
| Gel Permeation Chromatography (GPC/SEC) | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). For ATRP, a narrow dispersity (Đ < 1.5) indicates a controlled polymerization. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (T₉), providing insight into the polymer's thermal properties and chain flexibility. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature of the polymer. |
Data Summary & Comparison of Strategies
| Strategy | A: Radical ROP | B: ATRP Initiator | C: Cationic ROP |
| Principle | Polymerization of VCP intermediate | Initiation of vinyl monomer polymerization | Lewis acid-catalyzed ring-opening |
| Polymer Structure | Fluorinated, unsaturated backbone | Conventional backbone, terminal fluoro-group | Fluorinated backbone (hypothetical) |
| Control | Low (conventional radical) | High (controlled radical) | Low to none (exploratory) |
| Key Reagents | AIBN, Base (t-BuOK) | CuBr, PMDETA, Vinyl Monomer | SnCl₄ or other Lewis Acid |
| Typical Temp. | 60-80 °C | 80-110 °C | -78 °C to RT |
| Likelihood of Success | High | Very High | Low / Exploratory |
| Primary Application | Novel backbone materials | Surface modification, functional polymers | High-risk, high-reward materials |
Conclusion
This compound is a monomer with significant untapped potential. While it requires a multi-step approach for polymerization, its unique structure allows for access to diverse polymeric architectures that are otherwise difficult to synthesize. The conversion to a vinylcyclopropane followed by radical ring-opening polymerization offers a direct route to polymers with a novel fluorinated backbone. Alternatively, employing the monomer as an initiator in ATRP provides a robust and controlled method for synthesizing well-defined polymers with a specific, functional end-group. The exploratory cationic route, while challenging, opens the door to new mechanistic discoveries. The protocols and strategies outlined in this guide provide a comprehensive starting point for researchers to explore and exploit the rich chemistry of this promising monomer.
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Wikipedia. (2023). Atom transfer radical polymerization. [Link]
-
Chemistry LibreTexts. (2021). Living Radical Polymerization: ATRP. [Link]
-
Fritz, S. P., Matlock, J. V., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Angewandte Chemie International Edition, 52(44), 11564-11567. [Link]
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Pascual, S., Coutin, B., Tardi, M., Polton, A., & Vairon, J. P. (2000). Functional polymers by atom transfer radical polymerization. Macromolecular Symposia, 157(1), 229-238. [Link]
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Sudo, A., Hirayama, S., & Endo, T. (2012). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 3(8), 2059-2062. [Link]
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-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. [Link]
-
Shavrin, K. N. (2022). Synthesis of gem-Difluorocyclopropanes. Chemistry of Heterocyclic Compounds, 58(9), 747-771. [Link]
-
Geden, J. V., & Taylor, R. J. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21061-21067. [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences (pp. 237-259). Academic Press. [Link]
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Xu, C., & Wang, M. (2022). Ring-opening and ring-expansion reactions of gem-difluorinated cyclopropanes and cyclopropenones. RWTH Publications. [Link]
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-
Song, X., Xu, C., & Wang, M. (2017). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 4(7), 1419-1423. [Link]
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Ichikawa, J., et al. (2014). I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes. Organic & Biomolecular Chemistry, 12(35), 6826-6829. [Link]
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Zhang, Y., et al. (2022). Synthesis of Difluorocyclopropanes via Visible-Light-Mediated [1+2] Cycloaddition of Diazo Esters with gem-Difluoroalkenes and Evaluation of their Antifungal Activity. Molecules, 27(19), 6539. [Link]
-
Itoh, T., et al. (2019). Synthesis of gem-Difluoromethylene Containing Cycloalkenes via the Ring-Opening Reaction of gem-Difluorocyclopropanes and Subsequent RCM Reaction. The Journal of Organic Chemistry, 84(9), 5440-5449. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22636989, (2-Bromoethyl)cyclopropane. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Welcome to the technical support center for the synthesis of 2-(2-bromoethyl)-1,1-difluorocyclopropane. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthesis. The gem-difluorocyclopropane motif is a valuable building block in medicinal chemistry, and mastering its synthesis is key to accessing novel molecular architectures. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and modern synthetic methods.
Synthesis Overview: The Difluorocyclopropanation of 4-Bromo-1-butene
The target molecule, this compound, is synthesized via the [2+1] cycloaddition of difluorocarbene (:CF2) to the terminal alkene of 4-bromo-1-butene. The primary challenge and area for optimization in this synthesis lies in the efficient and safe in situ generation of the highly reactive difluorocarbene intermediate.
While historical methods exist, this guide will focus on the modern and widely adopted approach using the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃) , with a catalytic amount of a nucleophilic initiator such as sodium iodide (NaI).[1][2] This method is favored for its operational simplicity, good to excellent yields, and avoidance of more hazardous or costly reagents.[2][3]
Reaction Mechanism with TMSCF₃/NaI
The reaction proceeds through a well-understood pathway. The key steps are:
-
Initiation: A catalytic amount of sodium iodide attacks the silicon center of TMSCF₃, forming a transient, hypervalent silicate intermediate.
-
Carbene Precursor Formation: This intermediate rapidly fragments to release the trifluoromethyl anion (CF₃⁻).
-
Carbene Generation: The unstable CF₃⁻ anion eliminates a fluoride ion to generate the electrophilic difluorocarbene (:CF₂).
-
Cycloaddition: The generated difluorocarbene undergoes a concerted cycloaddition with the alkene (4-bromo-1-butene) to form the desired 1,1-difluorocyclopropane ring.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Question: I've run the reaction, but my GC-MS and ¹H NMR spectra show mostly unreacted 4-bromo-1-butene. What are the most probable causes?
Answer: Low conversion is typically traced back to the failure to efficiently generate difluorocarbene. Several factors can contribute to this:
-
Reagent Quality and Handling:
-
TMSCF₃ (Ruppert-Prakash Reagent): This reagent is volatile and can degrade with improper storage. Ensure it is sourced from a reputable supplier and has been stored under an inert atmosphere, protected from moisture. Use a fresh bottle if in doubt.
-
Sodium Iodide (NaI): The initiator must be anhydrous. Traces of water can inhibit the initial nucleophilic attack on the silicon atom.[2] It is best practice to dry the NaI in a vacuum oven before use.
-
Solvent: The reaction requires a dry, aprotic solvent (e.g., THF, DMF). Ensure the solvent is freshly distilled or from a sealed, anhydrous-grade bottle.
-
-
Reaction Conditions:
-
Insufficient Temperature: The decomposition of the trifluoromethyl anion to difluorocarbene is thermally driven. While the reaction can be initiated at room temperature, it often requires heating (e.g., 60-80 °C in THF) to proceed at a reasonable rate.[4] If you are running the reaction at room temperature, a low yield is a common outcome.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure your glassware is oven- or flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
-
-
Causality Check: Before blaming the carbene generation, verify the purity of your 4-bromo-1-butene. Impurities could potentially inhibit the reaction.
Issue 2: Significant Formation of Side Products
Question: My reaction yields the desired product, but I'm also getting a significant amount of a polymeric-looking baseline in my NMR and several other peaks in the GC-MS. How can I achieve a cleaner reaction?
Answer: Side product formation often points to issues with reaction control, stoichiometry, or the inherent reactivity of the intermediates.
-
Polymerization of Alkene: 4-bromo-1-butene can be susceptible to radical polymerization, especially at elevated temperatures.
-
Solution: Ensure your starting material is free of peroxide initiators. Consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) if polymerization is a persistent issue. Also, avoid excessively high reaction temperatures.
-
-
Side Reactions of Difluorocarbene: While difluorocarbene is relatively stable for a carbene, it can still undergo undesired reactions if the concentration of the target alkene is too low.[4]
-
Solution: Maintain a proper stoichiometric balance. The alkene should be the limiting reagent, but a large excess of the carbene precursor should be avoided. A slow addition of the TMSCF₃ solution to the heated mixture of alkene and NaI can sometimes help maintain a low, steady concentration of the carbene, favoring cycloaddition over side reactions.
-
-
Purity of Starting Material: Impurities in the 4-bromo-1-butene can lead to unexpected side products. For instance, any isomeric impurities (e.g., 1-bromo-2-butene) would lead to different cyclopropanated products. Always use a highly pure starting material.
Issue 3: Difficulty in Product Purification and Isolation
Question: I believe my reaction worked based on crude analysis, but I am losing most of my product during workup and column chromatography. What are some strategies to improve my isolated yield?
Answer: This is a common challenge with relatively small, halogenated molecules which can be surprisingly volatile.
-
Volatility: this compound is a low-boiling point liquid. Significant product loss can occur during solvent removal.
-
Solution: Use a rotary evaporator with caution. Keep the bath temperature low (e.g., <30 °C) and control the vacuum carefully. Do not leave the flask under high vacuum for extended periods after the bulk solvent has been removed.
-
-
Chromatography Issues:
-
Co-elution: The product is non-polar and may co-elute with non-polar byproducts or residual starting material.
-
Solution: Use a high-purity, non-polar eluent system (e.g., hexanes or petroleum ether). A gradient elution may not be necessary. If separation is difficult, consider using a longer column or a different stationary phase, though standard silica gel is usually sufficient.
-
-
Alternative Purification: For thermally stable compounds, vacuum distillation can be an excellent alternative to chromatography for purification, especially on a larger scale. Determine the boiling point of the target compound to assess feasibility.
Frequently Asked Questions (FAQs)
Q1: Which difluorocarbene source is best for this synthesis?
While classic reagents like sodium chlorodifluoroacetate (ClCF₂COONa) work, they often require high temperatures (e.g., refluxing diglyme at 190 °C), which can be problematic for substrates with other functional groups.[4] The TMSCF₃/NaI system is generally superior as it proceeds under much milder conditions, is more functional-group tolerant, and is operationally simpler.[3][5] Another excellent modern reagent is sodium bromodifluoroacetate (BrCF₂CO₂Na), which offers advantages over its chloro-analog by reacting at lower temperatures and requiring less excess reagent.[5]
| Reagent System | Typical Temperature | Advantages | Disadvantages |
| TMSCF₃ / NaI | 60-80 °C | Mild conditions, high yield, operational simplicity.[1][2] | TMSCF₃ is volatile and moisture-sensitive. |
| BrCF₂CO₂Na | 80-120 °C | Milder than ClCF₂CO₂Na, non-hygroscopic, efficient.[5] | Requires synthesis of the reagent. |
| ClCF₂CO₂Na | >180 °C | Inexpensive and classic reagent.[4] | Very high temperatures, limited substrate scope. |
Q2: What are the critical safety precautions I should take?
Safety is paramount. Adhere to the following precautions:
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[6]
-
Inert Atmosphere: The reaction is moisture and air-sensitive. Use an inert gas (Argon or Nitrogen) manifold.
-
Reagent Handling: TMSCF₃ is a volatile and flammable liquid.[7] Handle it with care, avoiding inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pressure: Heating a sealed system can lead to dangerous pressure buildup. The reaction should be performed in a flask equipped with a condenser open to the inert gas line to prevent pressure accumulation.
-
Waste Disposal: Hazardous waste must be handled and disposed of according to institutional and regulatory guidelines.[8]
Q3: Can this protocol be adapted for continuous flow synthesis?
Yes, the difluorocyclopropanation using TMSCF₃/NaI is exceptionally well-suited for continuous flow processing. Flow chemistry offers precise control over temperature, pressure, and residence time, which can significantly improve safety and yield.[1] A flow setup can overcome challenges associated with batch processing, such as pressure buildup and reagent volatility, making it a highly efficient and scalable approach.[1]
Detailed Experimental Protocol (Lab Scale)
This protocol describes a representative procedure for the synthesis of this compound.
Materials and Equipment
-
Oven-dried, three-neck round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert gas inlet (Argon or Nitrogen)
-
Heating mantle with a temperature controller and thermocouple
-
Syringes and needles for liquid transfer
-
Reagents: 4-bromo-1-butene (≥98%), (Trifluoromethyl)trimethylsilane (TMSCF₃), Sodium Iodide (NaI, anhydrous), Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Reaction Setup: Assemble an oven-dried 100 mL three-neck flask equipped with a magnetic stir bar, a reflux condenser, and a septum. Purge the entire system with argon for 15 minutes. Maintain a positive argon pressure throughout the reaction.
-
Reagent Charging: To the flask, add anhydrous sodium iodide (0.30 g, 2.0 mmol, 0.2 equiv) and 20 mL of anhydrous THF. Stir for 5 minutes. Add 4-bromo-1-butene (1.35 g, 1.03 mL, 10.0 mmol, 1.0 equiv).
-
Heating: Heat the stirred mixture to 65-70 °C using a heating mantle.
-
TMSCF₃ Addition: In a separate dry vial, prepare a solution of TMSCF₃ (2.13 g, 2.2 mL, 15.0 mmol, 1.5 equiv) in 10 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the heated reaction mixture over 1 hour using a syringe pump. A color change may be observed.
-
Reaction: After the addition is complete, continue stirring the reaction at 70 °C for an additional 4-6 hours. Monitor the consumption of the starting material by taking small aliquots for GC-MS analysis.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (<30 °C). Purify the resulting crude oil by flash column chromatography on silica gel using 100% hexanes as the eluent to afford the pure product.
References
-
K. A. G. Amine, I. O. A. El-Deen, S. R. E. S. Be-Kheet, and A. A. F. Wasfy, "The preparation and properties of 1,1-difluorocyclopropane derivatives," Beilstein Journal of Organic Chemistry, 2010. [Link]
-
L. Lv, J. Su, and Z. Li, "Recent developments in the ring-opening transformations of gem-difluorocyclopropanes," Organic & Biomolecular Chemistry, 2024. [Link]
-
O. A. Grygorenko, "Synthesis of gem-Difluorocyclopropanes," ResearchGate, 2022. [Link]
-
Various Authors, "Development of alkene difluorocyclopropanation reagents," ResearchGate. [Link]
-
S. M. T. and A. K. Y., "Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes," Molecules, 2024. [Link]
-
P. Rullière, P. Cyr, and A. B. Charette, "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow," Organic Letters, 2016. [Link]
-
"Difluorocarbene: We're bringing it back," New Reactions, 2011. [Link]
-
S. P. Fritz, J. V. Matlock, et al., "Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt," Semantic Scholar, 2013. [Link]
-
Airgas, "Safety Data Sheet for Chlorodifluoromethane," 2014. [Link]
-
K. Oshiro, Y. Morimoto, and H. Amii, "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes," Organic Chemistry Portal, 2010. [Link]
-
Q. Cai, et al., "Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines," The Journal of Organic Chemistry, 2007. [Link]
-
Various Authors, "Representative reactions of gem-difluorocyclopropanes," ResearchGate. [Link]
-
O. A. Grygorenko, "Synthesis of gem-Difluorocyclopropanes," ResearchGate, 2022. [Link]
-
Various Authors, "Strategies for the construction of 1,1-difluorocyclopropane derivatives," ResearchGate. [Link]
-
J. J. D. G. and S. G. D., "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes," Journal of the American Chemical Society, 2022. [Link]
-
S. J. F. et al., "Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis," Organic Process Research & Development, 2024. [Link]
-
K. A. G. Amine, et al., "The preparation and properties of 1,1-difluorocyclopropane derivatives," Beilstein Journals, 2010. [Link]
-
National Center for Biotechnology Information, "2-Bromo-1,1-difluorocyclopropane," PubChem Compound Database. [Link]
-
C. Ni, et al., "Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling," Journal of the American Chemical Society, 2025. [Link]
-
University of Toronto, "SAFE OPERATING PROCEDURE – Using Triphosgene in Lab," Department of Chemistry. [Link]
-
Z. Z. and R. H. M., "High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors," Bioconjugate Chemistry, 2012. [Link]
-
W. Xu, et al., "Optimization of continuous flow synthesis process for ibuprofen intermediate," ResearchGate, 2025. [Link]
-
BC Cancer, "Safe Handling of Hazardous Drugs," BC Cancer Agency. [Link]
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Technical Support Center: Difluorocyclopropanation of Haloalkenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the difluorocyclopropanation of haloalkenes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful but nuanced transformation. Instead of a generic protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address specific, real-world experimental issues. Our focus is on diagnosing problems, understanding the underlying mechanisms, and implementing robust solutions.
Frequently Asked Questions (FAQs)
Q1: My difluorocyclopropanation reaction on a vinyl halide substrate is low-yielding. What are the most common culprits?
Low yield is a common issue, often stemming from multiple competing pathways. The primary factors to consider are:
-
Substrate Reactivity: Haloalkenes are electron-deficient due to the inductive effect of the halogen. Since difluorocarbene (:CF₂) is a moderately electrophilic species, its reaction with electron-poor alkenes is inherently slower than with electron-rich ones. This sluggishness gives side reactions more time to occur.
-
Side Reactions: The most common yield-reducing side reactions include C-H insertion into the solvent or substrate, formation of ring-opened byproducts, and reaction of the carbene with the initiator or other nucleophiles present.[4][5][6]
-
Product Volatility: Gem-difluorocyclopropanes can be surprisingly volatile. Significant loss of product can occur during workup and purification if not handled carefully.[7]
To begin troubleshooting, a comprehensive analysis of your crude reaction mixture by ¹⁹F NMR and GC-MS is essential to identify any major side products.
Q2: I'm using the Ruppert-Prakash reagent (TMSCF₃) with a sodium iodide (NaI) initiator, but the reaction is messy. Why is this popular method causing problems?
Key issues include:
-
Formation of Perfluoroalkene Side Products: The reaction mechanism involves the trifluoromethyl anionoid (CF₃⁻), which can react with TMSCF₃ to generate :CF₂. However, competing pathways can lead to the formation of tetrafluoroethylene (TFE) and cyclic hexafluoropropane (c-C₃F₆).[1][3] These processes become more significant with less reactive alkenes.
-
Exothermicity: The reaction can be highly exothermic. Poor temperature control can accelerate side reactions and lead to decomposition. Using a continuous flow setup can mitigate this by providing superior temperature and pressure control.[8]
Troubleshooting Guide: Specific Side Reactions
This section addresses specific side products you may have identified in your reaction mixture.
Problem 1: Formation of Ring-Opened Byproducts
Q: My analysis shows monofluorinated, acyclic products instead of the expected gem-difluorocyclopropane. What is happening and how can I prevent it?
A: You are likely observing products from the ring-opening of your desired gem-difluorocyclopropane. The gem-difluoro group significantly increases the ring strain of the cyclopropane ring and weakens the distal C-C bond (the bond opposite the CF₂ group), making it susceptible to cleavage.[9][10][11]
Mechanism of Ring Opening
The cleavage is typically initiated under thermal, radical, or catalytic conditions, leading to a fluoroallylic intermediate that is then trapped. For substrates containing adjacent functionality, this can be particularly problematic. For example, a (2,2-difluorocyclopropyl)methyl system can readily form a radical or cation, both of which undergo extremely rapid ring-opening.[12][13][14][15]
Caption: Ring-opening pathway of gem-difluorocyclopropanes.
Troubleshooting Protocol: Suppressing Ring-Opening
-
Lower Reaction Temperature: This is the most crucial parameter. High temperatures, especially those used for thermal decomposition of carbene precursors like ClCF₂COONa, can promote thermal rearrangement of the product.[9][16] If possible, switch to a lower-temperature carbene generation method (e.g., TMSCF₂Br with a mild activator).[17]
-
Eliminate Radical Initiators: Ensure your solvent and reagents are free from peroxides or other adventitious radical initiators. If the reaction mechanism itself is radical-based, this side reaction may be unavoidable, necessitating a complete change in strategy.
-
Control Reaction Time: Do not let the reaction run longer than necessary. Monitor by TLC, GC, or NMR and quench as soon as the starting material is consumed. Prolonged exposure of the product to the reaction conditions can increase the likelihood of decomposition.
-
Reagent Choice: If using a method that generates Lewis acidic byproducts, these can catalyze ring-opening. Consider methods that operate under neutral or mildly basic conditions.
| Parameter | Standard Condition (Problematic) | Recommended Condition (Solution) | Rationale |
| Temperature | >150 °C (e.g., ClCF₂COONa) | 25–80 °C (e.g., TMSCF₃/NaI) | Minimizes thermal decomposition of the product.[16] |
| Initiator | Adventitious peroxides | Purified, peroxide-free solvents | Prevents radical-initiated C-C bond cleavage. |
| Catalyst | Potential Lewis acidic byproducts | Neutral or buffered conditions | Avoids cationic rearrangement pathways.[12] |
Problem 2: Formation of C-H Insertion Products
Q: I've identified a byproduct where a :CF₂ group appears to have inserted into a C-H bond in my substrate or solvent. How can I improve the selectivity for cyclopropanation?
A: Difluorocarbene can readily insert into C-H bonds, a reaction that competes directly with the desired [2+1] cycloaddition. This is particularly problematic with substrates possessing activated C-H bonds (e.g., allylic, benzylic, or adjacent to a heteroatom) or when using solvents with labile C-H bonds (like THF).[6][18]
Troubleshooting Workflow: Minimizing C-H Insertion
Caption: Troubleshooting workflow for C-H insertion side reactions.
Detailed Steps:
-
Solvent Selection: The choice of solvent is critical. Ethereal solvents like THF are common but are susceptible to C-H insertion.
-
Action: Switch to a more inert solvent. Toluene, dioxane, or even hexane can be suitable alternatives, depending on the solubility of your reagents.
-
-
Control Carbene Concentration: High local concentrations of :CF₂ can lead to less selective reactions.
-
Action: Generate the carbene slowly. If using TMSCF₃, use a syringe pump to add it over several hours. Alternatively, using a less reactive precursor that generates :CF₂ at a slower, more controlled rate can improve selectivity.
-
-
Substrate Modification: If insertion into the substrate is the main issue, this is more challenging.
-
Action: Consider if a protecting group can be installed to block the reactive C-H site. This adds steps but may be necessary for achieving the desired outcome.
-
Problem 3: Formation of Tetrafluoroethylene (TFE) and Other Oligomers
Q: My ¹⁹F NMR shows a strong signal around -135 ppm, which I suspect is TFE, and my yield is very low. Why is the carbene reacting with itself?
A: The dimerization of difluorocarbene to form tetrafluoroethylene (CF₂=CF₂) is a primary decomposition pathway that competes with intermolecular cyclopropanation. This side reaction is favored under several conditions:
-
High Carbene Concentration: If :CF₂ is generated faster than it is consumed by the haloalkene.
-
Low Substrate Reactivity: Your haloalkene is electron-deficient and reacts slowly, allowing the carbene-carbene reaction to dominate.
-
High Temperature: Can increase the rate of both carbene generation and dimerization.
Comparative Analysis of Precursors and Conditions
| Precursor System | Typical Conditions | Risk of TFE Formation | Mitigation Strategy |
| ClCF₂COONa | High Temp (>160 °C) in DME/Diglyme | High | Use a large excess of the alkene substrate. Difficult to control.[7] |
| TMSCF₃ / NaI | 65-80 °C in THF/DME | Moderate to High | Use slow addition of TMSCF₃. Ensure efficient stirring. Use of flow chemistry can be highly effective.[1][8] |
| TMSCF₂Br / CsF | Room Temp to 50 °C | Low to Moderate | Milder conditions and slower carbene generation rate inherently reduce dimerization.[17] |
Protocol for Minimizing Carbene Dimerization
-
Optimize Reagent Stoichiometry: Start with a higher ratio of alkene to carbene precursor (e.g., 1.5 to 2 equivalents of alkene). While this consumes more starting material, it can significantly improve the yield based on the carbene source.
-
Employ Slow Addition: As with other side reactions, maintaining a low, steady-state concentration of :CF₂ is key. Use a syringe pump to add the limiting reagent (often the carbene precursor or the initiator) over the course of the reaction.
-
Increase Substrate Concentration: Ensure the reaction is run at a reasonable concentration. Overly dilute conditions can favor the unimolecular decomposition or bimolecular dimerization of the carbene over the reaction with the substrate.
-
Consider a More Reactive Precursor: If your substrate is particularly unreactive, a "hotter" carbene source that reacts quickly at lower temperatures might paradoxically give a cleaner reaction, provided the product is thermally stable.
By systematically diagnosing the specific side products and understanding their mechanistic origins, you can rationally adjust your experimental parameters to favor the desired difluorocyclopropanation pathway.
References
-
Dolbier, W. R., Jr., & Battiste, M. A. (2003). Reactivity and Regiochemical Behavior of the 2,2-Difluorocyclopropylcarbinyl Cation: A New and Improved Mechanistic Probe To Distinguish Radical and Carbocation Intermediates. Organic Letters, 5(5), 707–710. [Link]
-
Dolbier, W. R., Jr., & Koroniak, H. (2000). Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical. Organic Letters, 2(6), 835–837. [Link]
-
Dolbier, W. R., Jr., & Koroniak, H. (2000). Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical. PubMed Central. [Link]
-
Mikhaylov, A. A., et al. (2017). Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 139(30), 10277–10286. [Link]
-
Dolbier, W. R., Jr., & Koroniak, H. (2000). Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical. Organic Letters, 2(6), 835-837. [Link]
-
Mikhaylov, A. A., et al. (2017). Anion-Initiated Trifluoromethylation by TMSCF₃: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 139(30), 10277–10286. [Link]
-
Zhang, X., et al. (2023). Transition-Metal-Free Controllable Single and Double Difluoromethylene Formal Insertions into C-H Bonds of Aldehydes with TMSCF₂Br. Angewandte Chemie International Edition, 62(7), e202217088. [Link]
-
Bevan, W. I., et al. (1972). Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase. Journal of the Chemical Society, Perkin Transactions 1, 880-883. [Link]
-
Balcerzak, P. (2020). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]
-
Wang, Z., et al. (2021). Dichloro- or difluorocarbene incorporated formal C–C bond insertion of strained rings. ResearchGate. [Link]
-
Serdyuk, O. V. (2018). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Accounts of Chemical Research, 51(6), 1425–1435. [Link]
-
Barlow, M. G., et al. (1972). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 2105-2108. [Link]
-
Mąkosza, M., & Balcerzak, P. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2897-2936. [Link]
-
Hu, J., et al. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry, 32(1), 1-22. [Link]
-
Mąkosza, M., & Balcerzak, P. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2897-2936. [Link]
-
Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Bowen, M., et al. (2014). Organic chemistry on surfaces: Direct cyclopropanation by dihalocarbene addition to vinyl terminated self-assembled monolayers (SAMs). ResearchGate. [Link]
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Rullière, P., et al. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. [Link]
-
Photoredox‐Catalyzed Selective Dioxygenation of gem-Difluorocyclopropanes to Generate α,α‐Difluorinated‐1,3‐diethers. (2022). ResearchGate. [Link]
-
Lv, L., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Ring-Opening Dynamics of the Cyclopropyl Radical and Cation. SOLEIL Synchrotron. [Link]
-
Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756-1758. [Link]
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- 9. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Rate Constant for the Ring Opening of the 2,2-Difluorocyclopropylcarbinyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Welcome to the technical support center for the purification of 2-(2-bromoethyl)-1,1-difluorocyclopropane. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile fluorinated building block. The purity of this intermediate is paramount for the success of subsequent synthetic transformations. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying gram-scale quantities of this compound?
For typical laboratory scales (up to ~10-15 grams), flash column chromatography on silica gel is the most effective and reliable method.[1][2] It offers excellent resolution to separate the target compound from common impurities such as unreacted starting alkene (4-bromobut-1-ene), residual high-boiling solvents (e.g., diglyme), and non-polar byproducts. The polarity of the bromoethyl and difluorocyclopropyl groups provides a sufficient handle for separation from less polar starting materials.[3]
Q2: Is distillation a viable purification option?
Distillation can be a suitable method, particularly for large-scale purifications where chromatography is less practical. However, it requires a significant difference in boiling points between the product and impurities. The primary challenge is the potential for thermal decomposition. While gem-difluorocyclopropanes are generally kinetically stable, prolonged heating, especially in the presence of trace acidic or basic impurities, can potentially induce ring-opening or elimination reactions.[4] Vacuum distillation is strongly recommended to lower the required temperature. A preliminary small-scale distillation is advised to determine the compound's stability under the required conditions.
Q3: My synthesis uses a high-boiling solvent like diglyme. How do I effectively remove it before final purification?
Complete removal of high-boiling solvents is crucial as they can interfere with chromatographic purification. After the initial aqueous work-up, perform several washes of the organic layer with brine (saturated NaCl solution). This helps to partition the highly water-soluble solvent out of the organic phase. Subsequently, removing the last traces under high vacuum, possibly with gentle heating (e.g., 40-50 °C), is recommended. For stubborn residues, an initial crude purification pass through a short plug of silica gel can be effective.
Q4: What are the expected impurities from a typical synthesis?
The impurity profile largely depends on the synthetic route, which commonly involves the difluorocyclopropanation of 4-bromobut-1-ene.[5] Key potential impurities include:
-
Unreacted 4-bromobut-1-ene: The starting alkene.
-
Difluorocarbene source byproducts: Salts and decomposition products from reagents like sodium bromodifluoroacetate.[6]
-
Polymeric materials: Resulting from overheating or side reactions.
-
Ring-opened species: Caused by acidic or nucleophilic attack on the cyclopropane ring during work-up or purification.[7]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low Recovery from Column | 1. Compound is too non-polar and eluted with the solvent front. 2. Compound is too polar and remains on the column. 3. Product is volatile and evaporated during solvent removal. 4. Product decomposed on the silica gel. | 1. Use a less polar eluent system (e.g., start with pure hexanes). 2. Use a more polar eluent system (increase the percentage of ethyl acetate). 3. Use an ice-bath trap during rotary evaporation and avoid high vacuum for prolonged periods. 4. Deactivate the silica gel by adding 1% triethylamine to the eluent, especially if acidic impurities are suspected.[8] |
| Co-elution of Impurities | 1. Insufficient resolution of the column. 2. Improper solvent system. | 1. Increase the column length-to-diameter ratio. Use a finer grade of silica gel (e.g., 230-400 mesh). 2. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a target Rf value of ~0.25-0.35 for the product. A shallow solvent gradient may be necessary. |
| Product Appears Yellow/Brown After Purification | 1. Thermal decomposition during solvent removal. 2. Presence of trace acid causing degradation. 3. Oxidation of residual triphenylphosphine (if used in synthesis). | 1. Remove solvent at the lowest practical temperature. 2. Ensure the crude product is neutralized (e.g., with a bicarbonate wash) before concentrating and loading onto the column. 3. Use an alternative method to remove phosphine byproducts, such as oxidation followed by filtration or specific extraction techniques.[9] |
| NMR shows new, unexpected signals after chromatography. | The silica gel may be too acidic, causing product degradation or rearrangement. | Neutralize the crude material thoroughly before purification. If the problem persists, switch to neutral alumina as the stationary phase or use silica gel that has been pre-treated with a base like triethylamine. |
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the recommended method for achieving high purity on a laboratory scale. The principle relies on partitioning the compound between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).[10][11] Less polar compounds travel through the column faster.
Step-by-Step Methodology:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various eluent systems. Start with non-polar solvents and gradually increase polarity. A good starting point is a mixture of Hexanes and Ethyl Acetate (EtOAc).
-
Goal: Find a solvent system where the product has an Rf value of approximately 0.3. An impurity like the starting alkene should have a higher Rf. For example, a 98:2 Hexanes:EtOAc mixture might be a suitable starting point.
-
-
Column Preparation (Slurry Method):
-
Select a column with a diameter appropriate for the sample size (a general rule is a 20:1 to 50:1 ratio of silica weight to crude product weight).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexanes).
-
With the column stopcock closed, pour the slurry into the column. Gently tap the column to ensure even packing and let the silica settle.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Open the stopcock and drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a low-boiling solvent (like dichloromethane).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Carefully evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin the flow.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Once the less polar impurities have eluted, you may gradually increase the solvent polarity (e.g., from 1% EtOAc to 5% EtOAc in Hexanes) to elute the desired product.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator, taking care not to use excessive heat or vacuum to prevent loss of the volatile product.
-
Purification Workflow Diagram
Sources
- 1. biotage.com [biotage.com]
- 2. interchim.fr [interchim.fr]
- 3. 2-Bromo-1,1-difluorocyclopropane | C3H3BrF2 | CID 12637089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. | Semantic Scholar [semanticscholar.org]
Preventing rearrangement of the difluorocyclopropane ring under reaction conditions
Technical Support Center: Stability and Handling of gem-Difluorocyclopropanes
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with gem-difluorocyclopropane (F2CP) motifs. This resource is designed to provide expert guidance on preventing the undesired rearrangement or decomposition of the difluorocyclopropane ring during synthetic manipulations. Drawing from established literature and field-proven insights, we offer troubleshooting guides and frequently asked questions to ensure the integrity of your molecules throughout your experimental workflows.
The gem-difluorocyclopropane unit is a valuable structural motif in medicinal chemistry, prized for its ability to modulate physicochemical properties such as metabolic stability and lipophilicity.[1] However, the inherent ring strain (approximately 42.4 kcal/mol) and the electronic influence of the two fluorine atoms make this group susceptible to specific reaction conditions.[2][3] This guide will help you navigate these challenges.
Troubleshooting Guide: Preventing Ring Rearrangement
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My F2CP-containing compound is decomposing or rearranging during a transition metal-catalyzed cross-coupling reaction.
Question: I am attempting a Pd-catalyzed Suzuki coupling on an aryl bromide substituent on my molecule, but I am observing low yields and the formation of monofluoroalkene byproducts. How can I preserve the F2CP ring?
Answer: This is a common issue. The F2CP ring is known to be reactive towards low-valent transition metals like palladium, rhodium, and nickel, which can insert into the strained C-C bonds, leading to ring-opening.[2][3][4] This reactivity is often exploited synthetically, but it can be a significant side reaction if you intend to modify another part of the molecule.
Root Cause Analysis: The catalytic cycle of many cross-coupling reactions involves a low-valent metal species (e.g., Pd(0)). This species can undergo oxidative addition into the distal C-C bond of the F2CP ring (the bond opposite the CF2 group), which is weakened by the gem-difluoro substitution.[2][5] This initiates a cascade that typically involves β-fluoride elimination to generate a fluoroallyl-metal intermediate, which then reacts further to yield monofluoroalkene products.[2][6]
Strategies for Prevention:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich ligands can sometimes disfavor the oxidative addition into the C-C bond of the F2CP ring relative to the desired C-Halogen bond. For example, sterically demanding N-heterocyclic carbene (NHC) ligands have been used to control selectivity in related transformations.[5]
-
Catalyst Choice: While palladium is widely used, consider alternative metals. Copper catalysis, for instance, has been shown to enable different modes of reactivity with F2CPs, sometimes favoring C-F bond activation over C-C bond cleavage.[2] Depending on your specific reaction, a different metal may offer a window of selectivity.
-
Reaction Temperature: Ring-opening is an activated process. Running the reaction at the lowest possible temperature that still allows for the desired transformation can significantly suppress the undesired pathway.
-
Protecting Group Strategy: If possible, consider altering your synthetic route. Perform the transition metal-catalyzed step before the difluorocyclopropanation of an alkene in your synthesis.
Issue 2: My F2CP ring is opening during an acidic workup or purification.
Question: I performed a reaction that was successful according to TLC and crude NMR, but after aqueous acidic workup (e.g., 1M HCl) or silica gel chromatography, I see significant degradation of my product. What is happening?
Answer: The F2CP moiety exhibits limited stability under strongly acidic conditions.[1] While generally more stable than under basic conditions for certain transformations, acid-catalyzed ring-opening can occur, especially with heat or prolonged exposure.
Root Cause Analysis: The likely mechanism involves protonation of a fluorine atom, which increases its leaving group ability. This is followed by a nucleophilic attack (e.g., by water or a counter-ion) that facilitates the opening of the strained ring. The presence of electron-donating groups on the cyclopropane ring can exacerbate this issue by stabilizing a developing positive charge during the ring-opening process.
// Nodes Start [label="F2CP Compound"]; Protonation [label="Protonation of Fluorine\n(Acidic Media, H+)"]; Activated [label="Activated Intermediate\n[C-F-H]+"]; NucleophilicAttack [label="Nucleophilic Attack\n(e.g., H2O, Cl-)"]; RingOpened [label="Ring-Opened Cation"]; FinalProduct [label="Degradation Products"];
// Edges Start -> Protonation [label="H+"]; Protonation -> Activated; Activated -> NucleophilicAttack [label="Nu-"]; NucleophilicAttack -> RingOpened [label="Ring Cleavage"]; RingOpened -> FinalProduct [label="Rearrangement/\nFurther Reaction"]; } dot Caption: Proposed mechanism for acid-catalyzed F2CP degradation.
Strategies for Prevention:
-
Milder Workup Conditions:
-
Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) for the aqueous wash instead of strong acids.
-
If an acid wash is necessary to remove basic impurities, use a weaker, buffered acid like ammonium chloride (NH₄Cl) solution.
-
-
Chromatography Modifications:
-
Standard silica gel is inherently acidic. Deactivate it by treating a slurry of silica in a non-polar solvent (e.g., hexane) with ~1% triethylamine (Et₃N) or ammonia solution, followed by solvent evaporation.
-
Alternatively, use neutral alumina for chromatography.
-
For very sensitive compounds, consider alternative purification methods like recrystallization or prep-HPLC with a buffered mobile phase.
-
| Condition | Risk of Ring Opening | Recommended Alternative | Reference |
| Workup | |||
| 1M HCl (aq) | High | Saturated NaHCO₃ (aq) or pH 7 Buffer | [1] |
| Purification | |||
| Standard Silica Gel | Moderate to High | Neutralized Silica (1% Et₃N) or Alumina | [7] |
| Deprotection | |||
| Strong Protic Acids (TFA, HCl) | High | Mildly acidic (e.g., PPTS) or enzymatic methods | [1] |
Issue 3: My vinyl-substituted F2CP is rearranging upon heating.
Question: I am trying to perform a reaction at 100 °C on my molecule which contains a 2,2-difluoro-1-vinylcyclopropane moiety, but I am isolating a difluorocyclopentene product instead. Why?
Answer: You are observing a classic thermal vinylcyclopropane rearrangement (VCPR). The presence of the gem-difluoro group significantly lowers the activation energy for this rearrangement compared to non-fluorinated analogs.[8][9]
Root Cause Analysis: The F2CP group introduces additional ring strain and weakens the distal C-C bond.[9] Heating provides sufficient energy to induce homolytic cleavage of this bond, forming a diradical intermediate. This intermediate can then reclose to form a thermodynamically more stable five-membered ring. This process is often highly regioselective, with cleavage of the C1-C3 bond.[8]
Strategies for Prevention:
-
Temperature Control: This is the most critical parameter. If the desired reaction can be performed at a lower temperature (e.g., room temperature or below), the VCPR can often be completely avoided. Computational studies have shown that certain VCPR pathways have activation energies in the range of 23-25 kcal/mol, indicating that rearrangement can occur even at moderate temperatures.[10]
-
Catalysis over Thermal Conditions: Explore catalytic methods to achieve your desired transformation instead of relying on heat. Many modern catalytic systems operate efficiently at or below room temperature.
-
Stereochemical Considerations: The stereochemistry of the vinylcyclopropane can influence the rate of rearrangement. For example, in some systems, trans-isomers rearrange more readily to cyclopentenes, while cis-isomers might undergo other pathways like a[11][11]-sigmatropic rearrangement.[6] Understanding the stereochemistry of your starting material is key.
Frequently Asked Questions (FAQs)
Q1: How stable is the F2CP ring to common reductive conditions? A1: The F2CP ring is remarkably stable to many common reductive conditions. For instance, it is generally inert to:
-
Catalytic Hydrogenation/Hydrogenolysis: Conditions like H₂, Pd/C used for reducing double bonds or removing benzyl ethers typically leave the F2CP ring intact.[8] However, some specific catalysts like Raney Nickel have been reported to cause regioselective C-C bond cleavage.[8] Asymmetric transfer hydrogenation of difluorocyclopropenes to difluorocyclopropanes is also a well-established method that preserves the three-membered ring.[12][13]
-
Hydride Reagents: Reductions of esters or amides using reagents like DIBAL-H or LiAlH₄ proceed with conservation of the difluorocyclopropane unit.[8]
Q2: Can the F2CP ring tolerate oxidative conditions? A2: Yes, the F2CP ring is kinetically stable towards many common oxidants. For example, the oxidative cleavage of a vinyl group to a carboxylic acid using potassium permanganate (KMnO₄) has been shown to leave the adjacent F2CP ring untouched.[8]
Q3: Are there any general "safe" reaction conditions to keep in mind? A3: While every molecule is different, a good starting point for preserving the F2CP moiety is to favor neutral or mildly basic conditions and the lowest possible reaction temperatures. Many standard functional group transformations that do not involve strong acids, high heat, or low-valent transition metals can be performed without issue.[1][8] This includes reactions like the Curtius rearrangement, which involves treatment with SOCl₂ followed by an azide source and thermolysis.[8]
Q4: My reaction involves radical intermediates. Is the F2CP ring susceptible to radical-induced opening? A4: Yes. The distal C-C bond of the F2CP ring can be cleaved under radical conditions.[14][15] For example, treatment with n-Bu₃SnH and a radical initiator like AIBN can lead to ring-opened products.[14][15] If your desired reaction proceeds via a radical mechanism, you should be aware of potential competition from this undesired pathway.
Experimental Protocol Example: Neutralization of Silica Gel for Chromatography
This protocol is recommended for the purification of F2CP-containing compounds that show sensitivity to acid.
Objective: To prepare a batch of deactivated silica gel to prevent on-column degradation of acid-sensitive compounds.
Materials:
-
Standard silica gel (e.g., 230-400 mesh)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Hexane (or another non-polar solvent like pentane)
-
Rotary evaporator
Procedure:
-
Slurry Formation: In a round-bottom flask, add the desired amount of silica gel. Add enough hexane to create a mobile slurry (approx. 10 mL of solvent per 10 g of silica).
-
Base Addition: Prepare a solution of 1% Et₃N in hexane (e.g., 1 mL Et₃N in 99 mL hexane). Add this solution to the silica slurry.
-
Equilibration: Swirl the flask gently for 5-10 minutes to ensure the base is evenly distributed.
-
Solvent Removal: Remove the solvent carefully on a rotary evaporator. Start with low rotation speed to avoid splashing the silica. Dry the silica thoroughly until it is a free-flowing powder.
-
Final Wash (Optional but Recommended): To remove any physisorbed triethylamine, the dried silica can be washed with fresh hexane and re-dried.
-
Storage: Store the neutralized silica in a tightly sealed container. It is now ready to be used for packing a column as you normally would.
References
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Mykhailiuk, P. K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 11, 2476–2511. [Link]
-
ResearchGate. (2022). Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. Request PDF. [Link]
-
Zhang, A., et al. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters, 24(29), 5396–5401. [Link]
-
Percy, J. M., et al. (2014). A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements. Chemical Science, 5(9), 3538-3547. [Link]
-
ResearchGate. (n.d.). Transition-metal (TM)-catalyzed reactions of gem-DFCPs and their background. Scientific Diagram. [Link]
-
Dolbier, W. R. (1981). Thermal rearrangements of gem-difluorocyclopropanes. Accounts of Chemical Research. [Link]
-
Ma, J-A., et al. (2008). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 73(17), 6925–6928. [Link]
-
Dolbier, W. R. (1981). Thermal Rearrangements of gem-Difluorocyclopropanes. Accounts of Chemical Research, 14(7), 195-200. [Link]
-
Percy, J. M., et al. (2014). Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes. Beilstein Journal of Organic Chemistry, 10, 2175-2187. [Link]
-
Gouverneur, V., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society. [Link]
-
Ma, J-A., et al. (2008). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2015). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Dilman, A. D., et al. (2022). Synthesis of gem-Difluorocyclopropanes. In Fluorine in Life Sciences: Pharmaceuticals, Agrochemicals and Materials. [Link]
-
Li, Z., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science, 12(45), 15511-15518. [Link]
-
OUCI. (n.d.). Synthesis of gem-Difluorocyclopropanes. OUCI. [Link]
-
Riant, O., et al. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Angewandte Chemie International Edition, 59(42), 18505-18509. [Link]
-
ResearchGate. (2020). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes. Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem -difluorocyclopropanes with simple ketones - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05451A [pubs.rsc.org]
- 6. Evaluating the thermal vinylcyclopropane rearrangement (VCPR) as a practical method for the synthesis of difluorinated cyclopentenes: experimental and computational studies of rearrangement stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 10. A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Recent Advances in Transition-Metal-Catalyzed Cross-Coupling Reactions of gem -Difluorinated Cyclopropanes | Semantic Scholar [semanticscholar.org]
- 12. Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Esters: Access to Enantioenriched gem-Difluorocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sioc.ac.cn [sioc.ac.cn]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Welcome to the technical support center for cross-coupling reactions involving 2-(2-Bromoethyl)-1,1-difluorocyclopropane. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices to optimize your catalyst loading and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenges arise from the unique structural features of the substrate. The gem-difluorocyclopropyl group can influence the reactivity of the C-Br bond. Additionally, the presence of the difluorocyclopropane ring can lead to potential side reactions, such as ring-opening, under certain catalytic conditions.[1][2][3][4] The primary alkyl bromide also presents its own set of challenges, as oxidative addition to Pd(0) is often slower than for aryl halides.[5][6]
Q2: What is a good starting point for catalyst loading in these reactions?
A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a common starting point for many cross-coupling reactions.[7] For a less reactive substrate like an alkyl bromide, beginning in the 2-5 mol% range is advisable to increase the likelihood of a successful initial reaction.[7] Subsequent optimization should aim to reduce this loading to minimize costs and residual palladium in the final product.[8]
Q3: How does the choice of ligand impact the catalyst loading?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[9][10][11] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos), are often effective for challenging substrates as they can promote the difficult oxidative addition of the alkyl bromide.[7] The use of a highly efficient ligand can often allow for a reduction in the overall catalyst loading.[10]
Q4: Can the palladium precatalyst choice affect the required loading?
A4: Absolutely. Modern palladium precatalysts, such as the Buchwald palladacycles (e.g., G3-XPhos), are often more stable and efficient at generating the active Pd(0) species in situ compared to traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[12] This enhanced efficiency can translate to the ability to use lower catalyst loadings for the same transformation.
Troubleshooting Guides for Specific Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Issue: Low to no yield of the coupled product.
-
Potential Cause 1: Inefficient Oxidative Addition. The C(sp³)-Br bond of this compound can be challenging to activate.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As a first step, consider increasing the catalyst loading incrementally, for example, from 2 mol% to 5 mol% or even up to 10 mol% in difficult cases.[7]
-
Screen Ligands: Switch to more electron-rich and sterically hindered ligands that are known to facilitate the oxidative addition of alkyl bromides.[13]
-
Elevate Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
-
-
Potential Cause 2: Catalyst Deactivation. The catalyst may be decomposing before the reaction reaches completion.
-
Troubleshooting Steps:
-
Use a Precatalyst: Employ a more stable precatalyst that generates the active Pd(0) species slowly and consistently throughout the reaction.
-
Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1) to maintain catalyst stability.[12]
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can lead to catalyst oxidation and deactivation.[14]
-
-
| Parameter | Initial Screening Conditions | Optimized Conditions | Notes |
| Catalyst Loading (mol%) | 2 - 5 | 0.5 - 2 | Can be higher for challenging coupling partners.[15][16][17][18] |
| Ligand | SPhos, XPhos | SPhos | Ligand choice is critical for success. |
| Base | K₃PO₄, Cs₂CO₃ | K₃PO₄ | The choice of base can significantly impact yield. |
| Solvent | Toluene/Water, Dioxane/Water | Toluene/Water | Biphasic conditions are common for Suzuki couplings. |
| Temperature (°C) | 80 - 110 | 90 - 100 | Monitor for potential substrate decomposition at higher temperatures. |
Heck Coupling
Issue: Competing β-hydride elimination and low regioselectivity.
-
Potential Cause: Nature of the Alkyl Halide. Primary alkyl halides like this compound can be prone to β-hydride elimination after oxidative addition.[5][19]
-
Troubleshooting Steps:
-
Ligand Selection: Utilize ligands that favor reductive elimination over β-hydride elimination. Bidentate phosphine ligands can sometimes offer better control.
-
Reaction Conditions: The choice of base and solvent can influence the reaction pathway. A screen of conditions may be necessary to find the optimal balance.
-
Consider Nickel Catalysis: For some alkyl Heck-type reactions, nickel catalysts have shown promise in overcoming challenges associated with palladium systems.[20]
-
-
| Parameter | Recommended Starting Conditions |
| Catalyst Loading (mol%) | 3 - 5 |
| Ligand | P(o-tol)₃, dppf |
| Base | Et₃N, K₂CO₃ |
| Solvent | DMF, Acetonitrile |
| Temperature (°C) | 100 - 120 |
Sonogashira Coupling
Issue: Homocoupling of the alkyne (Glaser coupling) and low yield of the desired product.
-
Potential Cause 1: Inefficient Palladium Catalysis. If the palladium-catalyzed cycle is slow, the copper-catalyzed alkyne homocoupling can become a significant side reaction.[21][22][23]
-
Troubleshooting Steps:
-
Optimize Palladium Catalyst and Ligand: Ensure the palladium catalyst is active and efficient for the oxidative addition of the alkyl bromide. A higher catalyst loading (e.g., 2-5 mol%) may be necessary initially.
-
Copper-Free Conditions: Explore copper-free Sonogashira coupling protocols, which can eliminate the issue of Glaser homocoupling. These often require specific ligands and conditions.[23]
-
-
-
Potential Cause 2: Catalyst Inhibition. The amine base or other species in the reaction mixture could be inhibiting the palladium catalyst.
-
Troubleshooting Steps:
-
Base Selection: Screen different amine bases (e.g., Et₃N, DIPA, piperidine) to find one that is effective for the reaction but does not inhibit the catalyst.
-
Solvent Choice: The polarity of the solvent can influence the rates of the desired and undesired reactions. Consider screening solvents like THF, DMF, and acetonitrile.
-
-
| Parameter | Typical Conditions |
| Pd Catalyst Loading (mol%) | 2 - 5 |
| Cu(I) Cocatalyst (mol%) | 1 - 10 |
| Ligand | PPh₃, Xantphos |
| Base | Et₃N, DIPA |
| Solvent | THF, DMF |
| Temperature (°C) | 50 - 80 |
Buchwald-Hartwig Amination
Issue: Slow reaction and incomplete conversion.
-
Potential Cause: Steric Hindrance and Electronic Effects. The coupling of a primary alkyl bromide with an amine can be challenging due to steric hindrance and the need for a delicate balance of reactivity.[24][25][26]
-
Troubleshooting Steps:
-
Ligand is Key: The success of Buchwald-Hartwig amination is highly dependent on the ligand. For alkyl bromides, bulky, electron-rich biarylphosphine ligands are often required.[25]
-
Strong Base Required: A strong, non-nucleophilic base such as NaOt-Bu or LHMDS is typically necessary to facilitate the deprotonation of the amine and promote the catalytic cycle.[24]
-
Optimize Catalyst Loading: Start with a higher catalyst loading (e.g., 2-5 mol%) and then reduce it once optimal conditions are found.
-
-
| Parameter | Recommended Conditions |
| Catalyst Loading (mol%) | 1 - 5 |
| Ligand | XPhos, RuPhos, BrettPhos |
| Base | NaOt-Bu, LHMDS |
| Solvent | Toluene, Dioxane |
| Temperature (°C) | 80 - 110 |
Experimental Protocols
General Protocol for Catalyst Loading Optimization
-
Initial Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 2.2 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (2.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.
-
Analysis: If the reaction is successful, repeat with a lower catalyst loading (e.g., 1 mol%, 0.5 mol%) to determine the minimum required amount. If the reaction is unsuccessful, refer to the troubleshooting guides above.
Visualizations
Caption: Workflow for optimizing catalyst loading.
Caption: Potential reaction pathways and side reactions.
References
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Palio, L., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]
-
Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]
-
Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. (n.d.). PubMed Central. [Link]
-
Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. (n.d.). ResearchGate. [Link]
-
Al-Amin, M., & Bidange, J. (2015). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]
-
Recent Advances on Transition-Metal Catalyzed Cross-Coupling Reactions of Gem-Difluorinated Cyclopropanes. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. (n.d.). Nanochemistry Research. [Link]
-
Palladium-catalyzed ring-opening defluorinative cross-coupling of gem-difluorocyclopropanes with fluoromalonates or fluorobis(phenylsulfonyl)methane. (n.d.). ResearchGate. [Link]
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. (n.d.). ResearchGate. [Link]
-
Capturing the Most Active State of a Palladium(0) Cross-Coupling Catalyst. (n.d.). Semantic Scholar. [Link]
-
Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (n.d.). DSpace@MIT. [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. (n.d.). ResearchGate. [Link]
-
Influence of Catalyst Loading on the Suzuki Coupling Reaction a. (n.d.). ResearchGate. [Link]
-
Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. (n.d.). Dalton Transactions. [Link]
-
Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate. [Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. (n.d.). Journal of the American Chemical Society. [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). PubMed Central. [Link]
-
An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. (n.d.). ChemRxiv. [Link]
-
Oxidative addition of alkyl halides to zero-valent palladium complexes. Mechanisms. (n.d.). Journal of the American Chemical Society. [Link]
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox- Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry. (n.d.). American Chemical Society. [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (n.d.). ACS Publications. [Link]
-
Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts. [Link]
-
Nickel-Catalyzed Mizoroki-Heck-Type Reactions of Unactivated Alkyl Bromides. (n.d.). PubMed Central. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Dalton Transactions. (n.d.). UVIC. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process. (n.d.). National Institutes of Health. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). Organic Process Research & Development. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. (n.d.). ACS Publications. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (n.d.). ResearchGate. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
-
Heck Reaction: Mechanism, Applications, Limitations. (n.d.). Science Info. [Link]
-
Sonogashira Coupling. (n.d.). Chemistry LibreTexts. [Link]
-
Conditions optimization for the double Sonogashira coupling. (n.d.). ResearchGate. [Link]
-
Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. (n.d.). PubMed Central. [Link]
-
Optimization of the conditions for the cross-coupling reaction. [a]. (n.d.). ResearchGate. [Link]
Sources
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- 26. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Troubleshooting guide for scaling up the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges encountered during its synthesis, providing in-depth, experience-driven solutions to help you optimize your experimental outcomes.
Introduction
The synthesis of this compound is a critical process for introducing the valuable gem-difluorocyclopropyl moiety into larger molecules. The primary route to this compound involves the [2+1] cycloaddition of a difluorocarbene with 4-bromo-1-butene. While conceptually straightforward, this reaction can present several practical challenges. This guide provides a structured approach to troubleshooting these issues, ensuring a higher success rate in your synthetic endeavors.
I. Troubleshooting: Low or No Product Yield
A common issue in the synthesis of this compound is a lower than expected yield. This can often be attributed to several factors, from reagent quality to reaction conditions.
Q1: My reaction of 4-bromo-1-butene with the difluorocarbene precursor resulted in a low yield of this compound. What are the possible causes and solutions?
A1: Low yields can stem from several factors related to your reagents, reaction setup, and the inherent reactivity of the starting materials. Here is a breakdown of potential causes and actionable solutions:
1. Inefficient Generation of Difluorocarbene:
-
Cause: The generation of difluorocarbene is the crux of the reaction. The choice of precursor and the reaction conditions are critical. Common precursors include sodium chlorodifluoroacetate (ClCF₂COONa), sodium bromodifluoroacetate (BrCF₂COONa), and trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent).[1][2][3][4] Thermal decomposition of halodifluoroacetate salts requires high temperatures, which can lead to side reactions.[3][5]
-
Solution:
-
Optimize Reaction Temperature: For thermal decomposition of ClCF₂COONa, ensure the temperature is high enough for efficient carbene generation but not so high as to cause significant degradation of the starting material or product.[3] Microwave-assisted synthesis can be a more efficient alternative, offering rapid heating and shorter reaction times.[5]
-
Consider Alternative Precursors: Sodium bromodifluoroacetate (BrCF₂COONa) is often more effective than its chloro-analogue, allowing for lower reaction temperatures and higher yields.[6][7] The Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator like NaI offers a milder method for generating difluorocarbene.[1][4]
-
2. Poor Quality of Reagents and Solvents:
-
Cause: The purity of your starting materials and the dryness of your solvent are paramount. Impurities in 4-bromo-1-butene can lead to unwanted side reactions.[8] Moisture in the reaction can quench reactive intermediates.
-
Solution:
-
Purify Starting Materials: Ensure your 4-bromo-1-butene is pure. Distillation is recommended if impurities are suspected.
-
Use Anhydrous Solvents: Employ freshly dried solvents. For instance, if using THF, ensure it is appropriately dried before use.
-
3. Suboptimal Reaction Conditions:
-
Cause: Factors such as reaction time, concentration, and stirring efficiency can all impact the yield.
-
Solution:
-
Optimize Reaction Time: Monitor the reaction progress using techniques like GC-MS or TLC to determine the optimal reaction time.
-
Adjust Concentration: The concentration of your starting alkene can influence the reaction rate. Experiment with different concentrations to find the optimal balance.
-
Ensure Efficient Stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing of reagents.
-
| Difluorocarbene Precursor | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | High temperature (e.g., refluxing diglyme, ~190°C) or microwave irradiation.[3][5] | Readily available and relatively inexpensive. | Requires high temperatures, which can lead to side reactions and degradation.[3][5] |
| Sodium Bromodifluoroacetate (BrCF₂COONa) | Milder conditions than ClCF₂COONa (e.g., 150°C in diglyme).[6][7] | More reactive, allowing for lower temperatures and higher yields; non-hygroscopic.[6] | May be more expensive than the chloro-analogue. |
| Ruppert-Prakash Reagent (TMSCF₃) with NaI | Milder temperatures (e.g., 85°C).[3] | Safe, commercially available, and compatible with a range of functional groups.[4] | Requires an initiator (e.g., NaI). |
II. Troubleshooting: Formation of Impurities and Side Products
The presence of unexpected signals in your analytical data indicates the formation of impurities or side products. Understanding the potential side reactions is key to mitigating their formation.
Q2: I'm observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a common challenge. The structure of 4-bromo-1-butene presents opportunities for side reactions. Here are the most probable culprits and strategies to suppress them:
1. Elimination Reactions:
-
Cause: The bromoethyl group in the starting material or product can undergo elimination reactions, especially at elevated temperatures or in the presence of bases, to form conjugated dienes or other unsaturated compounds.[9]
-
Solution:
-
Control Reaction Temperature: Use the mildest possible reaction conditions that still allow for efficient difluorocyclopropanation.
-
Choose a Non-Basic Carbene Source: If possible, use a difluorocarbene generation method that does not involve strong bases.
-
2. Polymerization:
-
Cause: Alkenes can polymerize under certain conditions, especially at high temperatures or in the presence of radical initiators.
-
Solution:
-
Maintain Moderate Temperatures: Avoid excessively high reaction temperatures.
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent radical-initiated side reactions.
-
3. Rearrangement Reactions:
-
Cause: The gem-difluorocyclopropane ring can undergo ring-opening reactions under certain conditions, although this is generally less common during the synthesis itself unless harsh conditions are used.[3][10]
-
Solution:
-
Mild Work-up and Purification: Use mild conditions during the reaction work-up and purification to avoid inducing rearrangements.
-
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis.
III. Difficulties in Product Purification and Characterization
Even with a successful reaction, isolating and confirming the structure of the final product can be challenging.
Q3: I'm having trouble purifying the product and interpreting the NMR data. What are the best practices for purification and characterization?
A3: Purification and characterization require careful technique due to the nature of the product.
1. Purification:
-
Challenge: The product, this compound, is likely a volatile liquid, which can lead to loss of material during solvent removal.[5]
-
Solution:
-
Column Chromatography: This is the most common method for purifying difluorocyclopropanes.[5] Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture.
-
Careful Solvent Removal: When removing the solvent after chromatography, use a rotary evaporator with a cooled trap and avoid excessive vacuum or heat to minimize product loss.
-
2. Characterization by NMR Spectroscopy:
-
Challenge: The NMR spectra of fluorinated compounds can be complex due to C-F and H-F coupling.
-
Solution:
-
¹H NMR: Expect complex splitting patterns for the cyclopropyl protons due to coupling with each other and with the fluorine atoms.
-
¹³C NMR: The carbon attached to the two fluorine atoms will appear as a triplet due to one-bond C-F coupling. The other cyclopropyl carbons will also show coupling to the fluorine atoms.[11]
-
¹⁹F NMR: This is a crucial technique for confirming the presence of the CF₂ group. A single signal (which may be a complex multiplet due to coupling with the cyclopropyl protons) is expected.[12][13]
-
2D NMR: Techniques like COSY and HSQC can be invaluable for assigning the complex proton and carbon signals.[12]
-
| NMR Technique | Expected Observations for this compound |
| ¹H NMR | Complex multiplets for the cyclopropyl protons due to geminal, vicinal, and H-F coupling. Triplets for the -CH₂-Br and -CH₂-cyclopropyl protons. |
| ¹³C NMR | A triplet for the CF₂ carbon due to ¹JCF coupling. Other carbons will also show smaller C-F couplings.[11] |
| ¹⁹F NMR | A characteristic signal for the CF₂ group, likely a complex multiplet due to coupling to the cyclopropyl protons.[12] |
Main Reaction Pathway
Caption: The primary synthetic route to the target molecule.
Conclusion
The synthesis of this compound is an achievable yet nuanced process. By systematically addressing potential issues related to yield, purity, and characterization, researchers can significantly improve their success rates. This guide provides a framework for troubleshooting, but careful experimental design and execution remain the cornerstones of successful synthesis.
References
-
Gill, D. M., McLay, N., Waring, M. J., Wilkinson, C. T., & Sweeney, J. B. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25(12), 1756–1758. [Link]
-
Li, Z., et al. (2021). Ligand-controlled regioselective and chemodivergent defluorinative functionalization of gem-difluorocyclopropanes with simple ketones. Chemical Science, 12(45), 15093–15099. [Link]
-
ResearchGate. (n.d.). Optimization of the gem-difluoro olefination reaction. [Link]
-
Grygorenko, O., & Komarov, I. (2022). Synthesis of gem-Difluorocyclopropanes. In Patai's Chemistry of Functional Groups. [Link]
-
Dolbier, W. R., Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25–61. [Link]
-
Brey, W. S. (2008). Carbon-13 NMR of fluorocyclopropanes. Magnetic Resonance in Chemistry, 46(5), 480–492. [Link]
-
Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080–2084. [Link]
-
Carboni, M., & Murphy, J. A. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21235–21241. [Link]
-
ResearchGate. (n.d.). Strategies for the construction of 1,1-difluorocyclopropane derivatives. [Link]
-
Dolbier, W. R., Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25–61. [Link]
-
PubChem. (n.d.). 2-Bromo-1,1-difluorocyclopropane. [Link]
-
Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]
-
ResearchGate. (n.d.). Representative reactions of gem-difluorocyclopropanes. [Link]
-
ResearchGate. (n.d.). Development of alkene difluorocyclopropanation reagents. Structures.... [Link]
- Google Patents. (2010). PROCESS FOR PRODUCING DIFLUOROCYCLOPROPANE COMPOUND.
-
National Institutes of Health. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. [Link]
-
PubChem. (n.d.). trans-1,2-Difluorocyclopropane. [Link]
-
SpectraBase. (n.d.). 1-FLUORO-1-BROMO-CIS-2,3-DIMETHYLCYCLOPROPANE;(Z-ISOMER). [Link]
-
SpectraBase. (n.d.). 1-CHLORO-1-FLUORO-2-METHYL-CYCLOPROPANE;COMPUND-#D2. [Link]
Sources
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- 5. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]
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Managing exothermic reactions during the formation of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Introduction: Navigating the Energetic Landscape of Difluorocyclopropanation
The synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane is a critical step in the development of advanced pharmaceutical intermediates and materials science building blocks. The gem-difluorocyclopropane motif is prized for its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[1] However, the construction of this high-energy, three-membered ring is frequently accomplished via the [2+1] cycloaddition of an alkene with difluorocarbene (:CF₂). The generation of this highly reactive intermediate is often highly exothermic and can pose significant safety risks if not properly managed.[2]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the management of exothermic events during this synthesis. Our goal is to equip you with the knowledge to not only identify and mitigate thermal hazards but also to understand the underlying chemical principles governing them, ensuring safer and more reproducible outcomes.
Troubleshooting Guide: Managing Exothermic Events
This section addresses specific problems you may encounter during the synthesis. The answers are framed to provide immediate solutions and long-term preventative strategies.
Question 1: My reaction temperature spiked suddenly and uncontrollably after initiating the addition of the carbene precursor. What happened, and what is the immediate course of action?
Answer:
A rapid, uncontrolled temperature increase, or "thermal runaway," signifies that the rate of heat generation from the reaction has dramatically exceeded the rate of heat removal by your cooling system.[2] This is a critical safety event.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically the carbene precursor or its activator).
-
Enhance Cooling: If possible and safe, add more coolant to the external cooling bath (e.g., topping up a dry ice/acetone bath). Do NOT add coolant directly to the reaction mixture.
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise to a dangerous level, and you have a pre-planned and validated quenching protocol, execute it. This might involve adding a pre-chilled, non-reactive solvent or a specific quenching agent. This should be a last resort.
-
Alert Personnel and Evacuate: Inform colleagues and your lab safety officer. If the reaction cannot be brought under control, evacuate the immediate area.
Root Cause Analysis: The most common cause is the accumulation of unreacted reagents followed by a sudden, rapid reaction. This can happen if:
-
Induction Period: The reaction did not initiate immediately upon reagent addition, leading to a buildup of reactants. When the reaction finally starts, the accumulated mass reacts all at once.
-
Inadequate Cooling: The cooling capacity of your setup was insufficient for the reaction scale. The surface-area-to-volume ratio decreases as scale increases, making heat dissipation less efficient.[2]
-
Addition Rate Too High: The carbene precursor was added too quickly, generating heat faster than it could be removed.[3]
Preventative Strategy:
-
Controlled Initiation: Ensure the reaction is initiated before adding the bulk of the reagents. Add a small portion of the precursor and wait for a slight, controlled exotherm (e.g., a 2-3 °C rise) before proceeding with the slow, dropwise addition.
-
Calorimetry Data: Before scaling up, perform reaction calorimetry to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing an adequate cooling system.
-
Slow Addition Protocol: Utilize a syringe pump for the precise, slow addition of the limiting reagent. This ensures the reaction rate remains constant and manageable.[4]
Question 2: I observed a significant exotherm, which I managed to control. However, my final yield was very low, and the crude NMR was complex. What happened to my product?
Answer:
A major exotherm, even if controlled, often leads to side reactions and product degradation, which are primary causes of low yield.[5] The high temperatures can provide the activation energy for alternative, undesired reaction pathways.
Likely Side Reactions & Degradation Pathways:
-
Carbene Dimerization: At high concentrations and temperatures, difluorocarbene can dimerize to form tetrafluoroethylene (TFE), which is a gas and will escape the reaction, reducing the amount of carbene available for cyclopropanation.
-
Thermal Rearrangement: The product, this compound, is a strained ring system. Excessive heat can induce thermal rearrangements or ring-opening reactions.[6]
-
Reaction with Solvent: At elevated temperatures, the highly reactive carbene may react with the solvent, especially ethers like THF, leading to complex byproducts.
-
Starting Material Decomposition: The starting alkene (4-bromo-1-butene) or the carbene precursor itself may decompose under harsh thermal conditions.
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for low yield after an exotherm.
Frequently Asked Questions (FAQs)
Q1: Which difluorocarbene source is best for controlling the exotherm in this synthesis?
There is no single "best" source, as the choice depends on scale, available equipment, and safety considerations. Here is a comparison of common precursors:
| Precursor | Generation Method | Pros | Cons | Exotherm Control Strategy |
| TMSCF₃ (Ruppert-Prakash) | Nucleophilic activation (e.g., NaI, KF) | Mild conditions, high functional group tolerance.[4] | Expensive; requires stoichiometric activator. | Slow addition of TMSCF₃ to a slurry of the activator and alkene. The reaction is often instantaneous, so the addition rate directly controls the reaction rate.[7] |
| ClCF₂COONa | Thermal decomposition | Inexpensive, readily available. | Requires high temperatures (180-190 °C), often leading to vigorous, hard-to-control reactions and byproducts.[1] | Generally not recommended for controlled synthesis. Better suited for robust substrates in specialized high-pressure equipment. |
| CF₂Br₂ / Zn | Reductive dehalogenation | Moderate cost. | Zinc quality is critical; reaction can be heterogeneous and difficult to initiate and control. | Slow addition of CF₂Br₂ to an activated zinc slurry. Initiation can be sluggish, posing an accumulation risk.[8] |
For laboratory-scale synthesis focused on control and reproducibility, TMSCF₃ is often the preferred reagent due to its milder activation conditions, which allow for better thermal management.[4][7]
Q2: How do I design a safe and effective cooling system for a 1L scale reaction?
For a 1L scale, a simple ice-water or dry ice/acetone bath may be insufficient due to the reduced surface-area-to-volume ratio.
Key Considerations:
-
Vessel Type: A jacketed reactor is highly recommended. The jacket allows for the continuous circulation of a coolant fluid, providing much more efficient and uniform heat transfer than a static bath.
-
Coolant Circulation: Use a circulating chiller/heater (cryostat) connected to the jacketed reactor. This allows you to set and maintain a precise coolant temperature (e.g., -20 °C) throughout the addition.
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature with a thermocouple probe. The external bath temperature is not a reliable indicator of the conditions inside the flask.
-
Agitation: Ensure efficient overhead stirring. Good mixing is crucial for distributing reactants and dissipating heat from the point of addition to the cooled walls of the reactor.
Q3: What are the critical process safety parameters to consider before scaling up this synthesis?
Scaling up a highly exothermic reaction without proper safety assessment is extremely dangerous.[2] Before proceeding beyond the lab scale, you must gather the following data:
-
Heat of Reaction (ΔHrx): Determines the total amount of energy released.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system. Calculated as ΔHrx / (mass x specific heat capacity).
-
Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the process would reach under normal operating conditions, assuming a temporary loss of cooling.
-
Onset Temperature of Decomposition: The temperature at which the product or reactants begin to decompose exothermically, potentially leading to a secondary, more violent runaway.
This data is typically obtained using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1).
Scale-Up Decision Matrix:
Caption: Simplified decision matrix for thermal safety on scale-up.
Protocols
Experimental Protocol: Controlled Synthesis of this compound using TMSCF₃
Disclaimer: This is a representative laboratory-scale procedure and must be adapted and risk-assessed for your specific equipment and scale.
Reagents & Equipment:
-
4-bromo-1-butene
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Anhydrous Sodium Iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Jacketed reactor with overhead stirrer and internal temperature probe
-
Circulating chiller/heater (cryostat)
-
Syringe pump
Procedure:
-
Setup: Assemble the jacketed reactor under an inert atmosphere (Nitrogen or Argon). Set the cryostat to -20 °C to pre-chill the reactor.
-
Charge Reactor: Charge the reactor with 4-bromo-1-butene (1.0 eq), anhydrous NaI (1.2 eq), and anhydrous DMF (5 mL per gram of alkene).
-
Stirring & Cooling: Begin vigorous stirring and allow the internal temperature to equilibrate to -15 °C.
-
Slow Addition: Using a syringe pump, add TMSCF₃ (1.1 eq) dropwise over a period of 2-3 hours.
-
Temperature Monitoring: Carefully monitor the internal temperature. A controlled exotherm should maintain the internal temperature between -15 °C and -10 °C. If the temperature rises above -10 °C, immediately stop the addition and wait for it to cool before resuming at a slower rate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at -15 °C for an additional hour.
-
Quenching: Slowly and carefully add a pre-chilled saturated aqueous solution of sodium thiosulfate to quench the reaction, ensuring the internal temperature does not rise significantly.
-
Workup: Proceed with standard aqueous workup and purification by distillation or chromatography.
References
- BenchChem. (2025). Troubleshooting low yields in fluorocyclopropane synthesis. BenchChem Technical Support.
- Dolbier, W. R., Jr. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 5, 10.
- Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes.
- J. D. R. et al. (2018). A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements. Chemical Science, 9(4), 935–942.
- Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Ye, J. et al. (2017). Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block.
- Barton, J., & Nolan, P. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE.
- SynQuest Labs. (2025).
- Dolbier, W. R., Jr. (2009).
- PubChem. 2-Bromo-1,1-difluorocyclopropane.
- ResearchGate.
- Dolbier, W. R., Jr., & Tian, F. (2009). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 5, 10.
- Sheu, L. J. (1989). Synthesis of highly-strained gem-difluoro compounds by reaction of difluoromethylene with cycloalkenes. Digital Commons @ NJIT.
Sources
- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A computational triage approach to the synthesis of novel difluorocyclopentenes and fluorinated cycloheptadienes using thermal rearrangements - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
Identification and characterization of byproducts in the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Welcome to the technical support center for the synthesis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and characterizing potential byproducts. The information provided herein is based on established chemical principles and practical laboratory experience.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The introduction of the gem-difluorocyclopropane moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. A common and effective method for this transformation is the difluorocyclopropanation of 4-bromo-1-butene using a suitable difluorocarbene source. One of the most prevalent reagents for generating difluorocarbene is the Ruppert-Prakash reagent (TMSCF₃), which requires activation by a nucleophilic initiator.[1]
While this method is generally robust, the formation of byproducts can complicate the synthesis, leading to reduced yields and purification challenges. This guide provides a structured approach to troubleshoot common issues, identify unknown impurities, and optimize your reaction conditions.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes related to byproduct formation?
Answer:
Low yields of the desired this compound can often be attributed to several competing side reactions and the formation of various byproducts. Here are the most common culprits:
-
Incomplete Reaction: The difluorocyclopropanation may not have gone to completion. This can be due to insufficient reagent, suboptimal temperature, or a deactivated catalyst.
-
Decomposition of the Ruppert-Prakash Reagent: TMSCF₃ can be sensitive to moisture and may decompose if not handled under strictly anhydrous conditions.[2] Decomposition can lead to the formation of inactive species and reduce the effective concentration of the difluorocarbene precursor.
-
Formation of Oligomeric/Polymeric Materials: Under certain conditions, the alkene starting material (4-bromo-1-butene) can undergo polymerization, especially in the presence of trace acidic impurities.
-
Side Reactions of the Difluorocarbene: Difluorocarbene is a highly reactive intermediate and can react with other components in the reaction mixture besides the intended alkene. For instance, it can insert into C-H bonds or react with solvent molecules.
-
Ring-Opening of the Product: The synthesized difluorocyclopropane ring can be susceptible to ring-opening reactions under certain conditions, although this is less common under typical reaction workups.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: I'm observing unexpected peaks in my GC-MS and NMR spectra. How can I identify these byproducts?
Answer:
The identification of unknown byproducts is a critical step in optimizing your synthesis. A combination of analytical techniques is essential for unambiguous structure elucidation.
Common Byproducts and Their Spectroscopic Signatures:
| Potential Byproduct | Formation Mechanism | Expected GC-MS (m/z) | Key ¹H NMR Signals (ppm) | Key ¹⁹F NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| 1,1,1-Trifluoro-5-bromo-2-pentene | Isomerization of the starting material followed by reaction or rearrangement. | Varies based on fragmentation | Olefinic protons (5.0-6.5) | Singlet or multiplet for CF₃ | Olefinic carbons, CF₃ carbon (quartet) |
| Dimeric or Oligomeric Species | Polymerization of 4-bromo-1-butene. | High molecular weight ions | Broad, overlapping aliphatic signals | N/A | Multiple aliphatic carbon signals |
| TMS-F | Decomposition of TMSCF₃ or reaction with fluoride initiator. | 92 | Singlet around 0.1-0.3 | Singlet | Singlet for Si(CH₃)₃ |
| Hexafluorodisilane derivatives | Dimerization of trifluoromethylsilane radicals. | Varies | Complex multiplets | Multiple fluorine environments | Complex silicon-coupled carbons |
Step-by-Step Protocol for Byproduct Identification:
-
Initial Analysis (GC-MS):
-
Objective: To determine the molecular weights and fragmentation patterns of the components in the crude reaction mixture.
-
Method:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a GC-MS instrument equipped with a standard non-polar column (e.g., DB-5ms).
-
Analyze the resulting chromatogram to identify the retention times and mass spectra of the main product and any impurities.
-
Compare the obtained mass spectra with spectral libraries (e.g., NIST) for potential matches.[4]
-
-
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
Objective: To obtain detailed structural information about the isolated byproducts.
-
Method:
-
Isolate the major byproducts from the crude mixture using flash column chromatography or preparative HPLC.
-
Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For complex structures, 2D NMR techniques (COSY, HSQC, HMBC) may be necessary.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the structure. The presence of a gem-difluoro group will give a characteristic triplet in the ¹³C NMR spectrum due to C-F coupling.[5]
-
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Objective: To identify key functional groups present in the byproducts.
-
Method:
-
Obtain an FTIR spectrum of the isolated byproduct.
-
Look for characteristic absorption bands, such as C-F stretches (typically in the 1000-1400 cm⁻¹ region), C=C stretches (around 1650 cm⁻¹), and C-Br stretches (in the fingerprint region).
-
-
Analytical Workflow Diagram:
Caption: Workflow for the identification and characterization of byproducts.
Question 3: How can I minimize the formation of these byproducts?
Answer:
Minimizing byproduct formation is key to achieving a high yield of a pure product. Here are some preventative measures and optimization strategies:
-
Strictly Anhydrous Conditions: The Ruppert-Prakash reagent and the initiator (e.g., TBAF) are sensitive to moisture.[2] Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Reaction Temperature: The stability of the difluorocarbene and its precursors is temperature-dependent. Running the reaction at the optimal temperature (often low temperatures, e.g., 0 °C to room temperature) can suppress side reactions.
-
Slow Addition of Reagents: Adding the initiator or the Ruppert-Prakash reagent slowly can help to maintain a low concentration of the reactive intermediates, which can reduce the likelihood of side reactions and polymerization.
-
Choice of Initiator: While fluoride sources like TBAF are common, other initiators such as alkoxides or carbonates can sometimes offer better results with fewer side reactions.[6][7] Experimenting with different initiators may be beneficial.
-
Purity of Starting Materials: Ensure that the 4-bromo-1-butene is free of acidic impurities that could initiate polymerization. Distillation of the starting material may be necessary.
-
Use of Additives: In some cases, the addition of a radical inhibitor can suppress unwanted polymerization of the alkene.
References
-
American Chemical Society. (2021, April 12). Trifluoromethyltrimethylsilane. Retrieved from [Link]
-
Douglas, J. T., et al. (n.d.). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Institutes of Health. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2011). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wang, M., et al. (2014). Trifluoromethyltrimethylsilane: Nucleophilic Trifluoromethylation and Beyond. ResearchGate. Retrieved from [Link]
-
Fritz, S. P., et al. (2012). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Semantic Scholar. Retrieved from [Link]
-
Hoover, A. J., et al. (2021). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyltrimethylsilane. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2015). Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. PMC. Retrieved from [Link]
-
ResearchGate. (2022, September 26). Synthesis of gem‐Difluorocyclopropanes. Retrieved from [Link]
-
Li, X., & Teng, F. (2024). Strategies for the construction of 1,1‐difluorocyclopropane derivatives. ResearchGate. Retrieved from [Link]
-
Pitts, C. R., et al. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. ACS Publications. Retrieved from [Link]
-
Oshiro, K., et al. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
-
Wilde, M., et al. (2017). Identification and characterization of the new designer benzodiazepines bromazolam, flualprazolam and fluclotizolam. Retrieved from [Link]'
-
PubChem. (n.d.). 2-Bromo-1,1-difluorocyclopropane. Retrieved from [Link]
-
Fan, Y.-H., et al. (2025). Representative reactions of gem‐difluorocyclopropanes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of alkene difluorocyclopropanation reagents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. Retrieved from [Link]
-
Housheh, S., et al. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]
-
IOSR Journal. (2025). Chemical Composition By Gc-Ms And ¹³C Nmr Analyses Of The Constituents Of The Essential Oil From The Leaves Of Piper Guineense. Retrieved from [Link]
-
ResearchGate. (2015). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Cs2CO3-Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of organometallic intermediates of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Technical Support Center: Organometallic Intermediates of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Introduction: The synthesis and application of organometallic reagents derived from this compound present a unique set of challenges. The inherent ring strain of the difluorocyclopropane motif, combined with the reactivity of the primary alkyl bromide, makes the corresponding organometallic intermediates prone to decomposition and side reactions.[1][2] This guide provides in-depth troubleshooting advice, stabilization strategies, and detailed protocols to help researchers successfully generate and utilize these valuable synthetic intermediates.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the formation and use of Grignard and organolithium reagents of this compound.
Question 1: My reaction fails to initiate when forming the Grignard reagent. What's going wrong?
Answer: Failure to initiate is a classic issue in Grignard synthesis, often stemming from the passivating magnesium oxide (MgO) layer on the metal surface or the presence of trace moisture.[3][4]
-
Causality: The MgO layer acts as a physical barrier, preventing the oxidative addition of the magnesium into the C-Br bond. Any protic impurity, especially water, will instantly quench the Grignard reagent as it forms.[3]
-
Solutions & Best Practices:
-
Rigorous Anhydrous Conditions: All glassware must be aggressively dried, either by flame-drying under an inert atmosphere (argon or nitrogen) or by overnight oven-drying (>120 °C). Solvents like THF or diethyl ether must be anhydrous grade, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone) or passed through a solvent purification system.[3][4]
-
Magnesium Activation: The key to success is using highly active magnesium. Standard turnings are often insufficient.
-
Mechanical Activation: Briefly grinding the magnesium turnings in a dry mortar and pestle can expose fresh, unoxidized surfaces.[4]
-
Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. These agents react with the magnesium surface to generate small amounts of magnesium iodide, which helps to chemically etch the oxide layer and expose fresh metal.[3][4]
-
Highly Reactive Rieke® Magnesium: For difficult substrates, using commercially available Rieke® Magnesium is the most reliable solution.[5] This form of magnesium is a highly reactive, fine powder with a large surface area, prepared by the reduction of a magnesium salt.[6][7] It allows for Grignard formation at much lower temperatures, which is critical for unstable species.[6][8][9]
-
-
Question 2: I'm observing very low yields and significant formation of a dimeric by-product. How can I prevent this?
Answer: This strongly suggests that a Wurtz-type coupling reaction is outcompeting the formation of your desired Grignard reagent.
-
Causality: The Wurtz reaction is a bimolecular reaction where a newly formed organometallic species attacks the C-Br bond of an unreacted starting material molecule. This is favored at higher concentrations and temperatures.
-
Solutions & Best Practices:
-
Slow Addition: Add the solution of this compound dropwise to the suspension of activated magnesium. This maintains a low concentration of the alkyl bromide in the flask, minimizing the chance of a Wurtz coupling event.[3]
-
Temperature Control: The Grignard formation is exothermic.[10] Once initiated, maintain a gentle reflux or, if using highly reactive magnesium, a much lower temperature (e.g., 0 °C to -20 °C) to favor the desired reaction pathway.[8][9]
-
High Dilution: Using a larger volume of solvent can also help disfavor the bimolecular side reaction, although this may slow the initial reaction rate.
-
Question 3: I believe my organometallic intermediate is decomposing before I can add my electrophile. What are the likely decomposition pathways and how can I enhance stability?
Answer: The organometallic intermediates of this substrate are prone to decomposition due to the strained difluorocyclopropane ring. The primary pathway of concern is a ring-opening reaction.
-
Causality: The high ring strain and the electron-withdrawing nature of the geminal fluorine atoms can weaken the C-C bonds of the cyclopropane ring.[2] This can lead to β-carbon elimination or rearrangement pathways, especially at elevated temperatures.
-
Solutions & Best Practices:
-
Low-Temperature Generation: The most critical factor for stability is temperature. When forming an organolithium reagent (e.g., via lithium-halogen exchange or deprotonation), temperatures of -78 °C are mandatory. For Grignard reagents, using Rieke® Magnesium allows for formation at temperatures as low as -78 °C, dramatically increasing the intermediate's lifetime.[9]
-
Solvent Choice: Use non-reactive, aprotic ethereal solvents like THF or diethyl ether.
-
Transmetalation to a More Stable Species: This is the most powerful strategy for enhancing stability and is highly recommended. By converting the highly reactive Grignard or organolithium reagent to a less reactive, more stable organometallic species, you can significantly improve your reaction outcomes. The most common and effective approach is transmetalation to an organozinc reagent.[11][12]
-
Why it Works: Organozinc reagents exhibit lower nucleophilicity and are more tolerant of functional groups compared to Grignard or organolithium reagents.[12][13] This reduced reactivity translates to greater thermal stability, allowing for subsequent reactions at higher temperatures if needed (e.g., for cross-coupling).
-
Procedure: After forming the Grignard reagent at low temperature, a solution of anhydrous zinc chloride (ZnCl₂) in THF is added. The transmetalation is typically fast, even at low temperatures.
-
-
Visualizing the Problem and Solution
Decomposition and Side-Reaction Pathways
The following diagram illustrates the primary challenges when working with the organometallic intermediate (M = MgBr or Li). The desired reaction with an electrophile is in competition with Wurtz coupling and potential ring-opening decomposition.
Caption: Competing reaction pathways for the organometallic intermediate.
Workflow for Enhanced Stability via Transmetalation
This workflow demonstrates the recommended strategy to mitigate instability issues by converting the initial, unstable intermediate into a more robust organozinc reagent prior to reaction with the electrophile.
Caption: Recommended workflow for stabilizing the intermediate via transmetalation.
Detailed Experimental Protocols
Protocol 1: Optimized Generation of the Grignard Reagent
This protocol uses Rieke® Magnesium to ensure reliable formation at low temperatures, minimizing side reactions and decomposition.
Materials:
-
This compound
-
Rieke® Magnesium (suspension in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous p-toluenesulfonic acid (for titration)
-
1,10-Phenanthroline (indicator)
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a rubber septum under a stream of dry argon. Allow to cool to room temperature under a positive pressure of argon.
-
Reagent Setup: In the reaction flask, add the desired amount of Rieke® Magnesium suspension via cannula. Add additional anhydrous THF to achieve the desired concentration (typically 0.2-0.5 M).
-
Cooling: Cool the magnesium suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Grignard Formation: Dissolve the this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold, stirred magnesium suspension over 30-60 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Completion: Stir the resulting greyish-brown mixture for an additional 1-2 hours at -20 °C.
-
Titration (Self-Validation): Before use, it is crucial to determine the exact concentration of the Grignard reagent. A small aliquot can be quenched with an excess of iodine (titrating the remaining I₂) or, more conveniently, titrated directly against a solution of anhydrous p-toluenesulfonic acid in THF using 1,10-phenanthroline as an indicator until the endpoint color change is observed.[4]
Protocol 2: Transmetalation to a Stabilized Organozinc Reagent
This protocol should be performed immediately following the successful formation of the Grignard reagent.
Materials:
-
Freshly prepared Grignard reagent from Protocol 1
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Prepare ZnCl₂ Solution: In a separate flame-dried flask under argon, dissolve anhydrous ZnCl₂ (1.1 eq relative to the starting bromide) in anhydrous THF. Note: The dissolution can be exothermic.
-
Cooling: Cool both the Grignard reagent solution and the ZnCl₂ solution to -20 °C.
-
Transmetalation: Slowly add the ZnCl₂ solution via cannula to the stirred Grignard reagent solution. Maintain the internal temperature below -10 °C during the addition.
-
Completion: After the addition is complete, allow the mixture to stir for 30 minutes at -20 °C, then warm to 0 °C for an additional 30 minutes.
-
Use: The resulting organozinc reagent is now ready for use in subsequent reactions, such as Negishi cross-coupling.[12][14] It will exhibit significantly greater thermal stability than the parent Grignard reagent.
Quantitative Data Summary: Stability Comparison
| Organometallic Intermediate | Typical Formation Temp. | Relative Stability | Key Advantages | Key Disadvantages |
| Organolithium | -78 °C | Low | Highly reactive for additions | Thermally very unstable, requires cryogenic temps |
| Grignard (Std. Mg) | 25-40 °C (Reflux) | Low to Moderate | Common, inexpensive | Prone to Wurtz coupling and decomposition |
| Grignard (Rieke® Mg) | -78 °C to 0 °C[9] | Moderate | Forms at low temp, minimizes side reactions[8] | More expensive than standard Mg |
| Organozinc (via Transmetalation) | Formed at -20 °C to 0 °C | High | Thermally stable, functional group tolerant[8] | Two-step preparation, less nucleophilic |
References
-
Rieke metal. Wikipedia. [Link]
-
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Validation & Comparative
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional structure is paramount to elucidating its function and guiding rational design. The 2-(2-Bromoethyl)-1,1-difluorocyclopropane scaffold is an increasingly important motif, offering a unique combination of steric and electronic properties. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural elucidation of these derivatives, while also considering alternative and complementary analytical techniques.
The Significance of Structural Elucidation
The introduction of a gem-difluoro group onto a cyclopropane ring significantly alters its electronic properties and conformational preferences.[1][2] These changes can profoundly impact a molecule's biological activity, making precise structural determination a critical step in the development of novel therapeutics and functional materials. X-ray crystallography stands as the gold standard for providing an unambiguous determination of the atomic arrangement in a crystalline solid, offering a detailed picture of bond lengths, bond angles, and stereochemistry.[3][4]
X-ray Crystallographic Analysis: A Detailed Protocol and Rationale
The journey from a synthesized compound to a fully resolved crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Here, we outline a comprehensive protocol for the X-ray crystallographic analysis of a representative this compound derivative, explaining the causality behind each experimental choice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Patience):
-
Rationale: The cornerstone of a successful X-ray crystallographic analysis is a high-quality single crystal.[5] This requires a slow and controlled crystallization process to allow the molecules to pack in a highly ordered, repeating lattice.
-
Method:
-
Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Employ a slow evaporation or vapor diffusion technique. For vapor diffusion, place the solution in a small vial, which is then placed in a larger sealed jar containing a less polar "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the primary solvent reduces the compound's solubility, promoting gradual crystal growth.
-
Allow the setup to stand undisturbed for several days to weeks at a constant temperature.
-
-
-
Crystal Mounting and Data Collection (The Precision Shot):
-
Rationale: The selected crystal must be carefully mounted and cooled to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[4]
-
Method:
-
Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.
-
The mounted crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) in the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.[6] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern.[5]
-
A detector records the intensities and positions of the diffracted X-ray beams.
-
-
-
Data Processing and Structure Solution (Decoding the Pattern):
-
Rationale: The raw diffraction data must be processed to determine the unit cell parameters and the intensities of each reflection. This information is then used to solve the phase problem and generate an initial electron density map.
-
Method:
-
The collected diffraction images are integrated to determine the intensity of each spot.
-
The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
The unit cell dimensions and space group are determined from the geometry of the diffraction pattern.
-
The "phase problem" is solved using direct methods or Patterson methods, which are computational techniques to estimate the phases of the diffracted waves.[5]
-
An initial electron density map is calculated, from which the positions of the atoms can be inferred.
-
-
-
Structure Refinement (Fine-Tuning the Model):
-
Rationale: The initial atomic model is refined against the experimental data to improve its accuracy and obtain the final, high-resolution structure.
-
Method:
-
The atomic positions and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).
-
-
Visualizing the Workflow
Caption: Workflow for single-crystal X-ray crystallographic analysis.
Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is often complemented by other analytical techniques that offer insights into its properties in solution and its connectivity.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution-state conformation, dynamic processes.[7] | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystal. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. |
| Strengths | Unambiguous structural determination.[3] | Provides information about the molecule's behavior in solution, which is often more biologically relevant. | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Requires a suitable crystal, which can be challenging to grow. The solid-state conformation may differ from the solution-state or biologically active conformation. | Structure determination can be complex for large molecules and may not provide the same level of precision as crystallography. | Does not provide direct information about the 3D structure or stereochemistry. |
| Application to this compound Derivatives | Ideal for confirming absolute stereochemistry and observing intermolecular interactions in the solid state. | Essential for confirming the covalent structure and studying conformational dynamics in solution. ¹⁹F NMR is particularly powerful for probing the environment of the fluorine atoms. | Used to confirm the molecular weight and elemental composition, and to aid in the identification of impurities. |
Case Study Insights: What the Crystal Structure Reveals
While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated cyclopropane derivatives reveals key structural features:
-
C-C Bond Lengths: The C-C bonds within the cyclopropane ring are influenced by the fluorine substituents. Typically, the bond adjacent to the gem-difluoro group is shortened, while the distal bond is lengthened compared to unsubstituted cyclopropane.[8]
-
Conformational Preferences: The orientation of the 2-bromoethyl side chain is a critical determinant of the molecule's overall shape. X-ray analysis can definitively establish the preferred torsion angles in the solid state.
-
Intermolecular Interactions: The presence of bromine and fluorine atoms can lead to specific intermolecular interactions, such as halogen bonding, which can influence crystal packing and potentially the molecule's physical properties.[9]
Conclusion: An Indispensable Tool with a Holistic Perspective
X-ray crystallography is an indispensable tool for the definitive structural elucidation of this compound derivatives. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional architecture, which is invaluable for structure-activity relationship studies and rational drug design. However, a holistic understanding of these molecules requires a multi-faceted analytical approach. By integrating the precise solid-state data from X-ray crystallography with the solution-state conformational insights from NMR spectroscopy and the molecular formula confirmation from mass spectrometry, researchers can build a comprehensive and robust model of these important chemical entities.
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A Comparative Guide to Analytical Methods for Determining the Purity of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Introduction: The Critical Role of Purity in Reactive Intermediates
In the landscape of pharmaceutical development and complex organic synthesis, the quality of starting materials and intermediates is paramount. 2-(2-Bromoethyl)-1,1-difluorocyclopropane is a key building block, valued for its unique structural motif combining a strained difluorocyclopropyl ring with a reactive bromoethyl chain. Its utility in introducing this moiety into larger, biologically active molecules makes its purity a critical process parameter.[1] Impurities, whether they are starting materials, by-products, or degradation products, can have significant downstream consequences, including altered reaction kinetics, reduced yields, and the introduction of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API).[2][3]
This guide provides a comprehensive comparison of the primary analytical methodologies for assessing the purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their needs. The focus is on creating self-validating systems of analysis that ensure the accuracy and reliability of every measurement, adhering to the principles of scientific integrity.[4][5]
Logical Workflow for Purity Assessment
The selection of an analytical technique is a decision-driven process based on the specific analytical goal—be it routine quality control, in-depth impurity profiling, or absolute purity assignment for a reference standard. The following workflow illustrates a logical approach to the purity analysis of this compound.
Caption: Workflow for selecting an analytical method for purity determination.
Comparative Analysis of Core Methodologies
The optimal analytical technique depends on the specific question being asked. Is the goal a rapid, routine check of purity against a known specification, or is it a deep dive to identify unknown trace impurities? Here, we compare the most powerful and applicable methods.
| Method | Principle | Primary Use Case | Typical LOQ | Key Advantages | Limitations |
| GC-FID/ECD | Separation of volatile compounds based on boiling point and polarity, followed by detection via flame ionization (FID) or electron capture (ECD).[6] | Routine quantification of the main component and known volatile impurities. | 0.01 - 0.1% | High resolution for volatile compounds, robust, reproducible, and high-throughput. ECD offers high sensitivity for halogenated compounds.[7][8] | Not suitable for non-volatile or thermally labile impurities. Requires reference standards for accurate impurity quantification. |
| GC-MS | Combines GC separation with mass spectrometry, which fragments molecules and separates the fragments by mass-to-charge ratio. | Identification of unknown volatile impurities and structural confirmation. | 0.001 - 0.05% | Provides structural information, enabling definitive identification of impurities. The bromine isotope pattern provides a clear signature.[9][10][11] | Quantification can be less precise than GC-FID unless using isotope-labeled standards. Complex spectra can be challenging to interpret. |
| ¹⁹F qNMR | Exploits the magnetic properties of the ¹⁹F nucleus. The signal integral is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[12][13] | Absolute purity determination without a specific reference standard of the analyte. Orthogonal check for other methods. | ~0.1% | Highly specific to fluorine-containing compounds, simple spectra, wide chemical shift range reduces signal overlap.[14][15] | Lower sensitivity than chromatographic methods. Requires a high-field NMR spectrometer and a suitable fluorinated internal standard. |
| HPLC-UV/ELSD | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Detection by UV absorbance or evaporative light scattering (ELSD).[16] | Quantification of non-volatile or thermally labile impurities that are not amenable to GC. | 0.05 - 0.2% | Excellent for a wide range of compounds. Orthogonal to GC, providing a more complete impurity profile.[2][17] | The target analyte lacks a strong UV chromophore, requiring low-wavelength detection or universal detectors like ELSD/CAD, which can be non-linear. |
Methodology Deep Dive: Protocols and Causality
Gas Chromatography (GC) for Volatile Purity and Impurity Profiling
Expertise & Experience: Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable. Given that this compound is a relatively small, non-polar molecule, it is expected to have good volatility and thermal stability, making GC an ideal first-line method for purity assessment.[18][19]
A. GC with Flame Ionization Detection (GC-FID)
-
Causality: The FID is a robust, universal detector for carbon-containing compounds, providing excellent quantitative performance with a wide linear range. It is the workhorse for determining area percent purity in routine quality control.
B. GC with Electron Capture Detection (GC-ECD)
-
Causality: The ECD is highly sensitive and selective for electrophilic functional groups, particularly halogens. For this molecule, the presence of two fluorine atoms and one bromine atom makes the ECD an exceptionally sensitive detector, ideal for trace-level impurity analysis of other halogenated species.[6]
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Causality: When unknown peaks are observed in a GC-FID chromatogram, GC-MS is essential for identification. The mass spectrometer provides a molecular fingerprint. A key diagnostic feature for any fragment containing the bromoethyl group will be a pair of peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[10][11] This provides a high degree of confidence in structural assignments.
-
Instrumentation: Gas chromatograph with autosampler, equipped with both FID and MS detectors (a splitter can be used).
-
Column Selection: A mid-polarity column such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) is an excellent starting point. This phase provides good selectivity for a range of volatile organic compounds, including halogenated hydrocarbons.[7]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent like acetone or ethyl acetate. The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have a retention time that does not interfere with the analyte or key impurities.
-
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (Adjust as needed to avoid column overload)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
FID Temperature: 280 °C
-
MS Transfer Line Temperature: 260 °C
-
MS Ion Source Temperature: 230 °C
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 35-400.
-
-
Data Analysis (Trustworthiness):
-
For purity, calculate the area percent of the main peak relative to the total area of all peaks in the FID chromatogram.
-
For impurity identification, compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST). Manually inspect the spectra for the characteristic bromine isotope pattern to confirm the presence of bromine-containing impurities.[9]
-
Quantitative ¹⁹F NMR (qNMR) for Absolute Purity Determination
Expertise & Experience: Quantitative NMR provides a primary ratio method of measurement, allowing for the determination of absolute purity without requiring an authenticated reference standard of the analyte itself.[20] This is invaluable when a high-purity standard is not yet available.
Causality: The ¹⁹F nucleus is ideal for qNMR. It has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, leading to high sensitivity.[13] The large chemical shift dispersion of ¹⁹F NMR typically results in a simplified spectrum with well-resolved signals, minimizing the risk of peak overlap that can complicate ¹H qNMR.[12] For this compound, the two fluorine atoms are chemically equivalent and will produce a single, well-defined signal, perfect for integration.
-
Instrumentation: NMR Spectrometer (≥400 MHz) with a fluorine-capable probe.
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Acetone-d₆).
-
Internal Standard (IS): A high-purity, stable, fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal. A common choice is trifluorotoluene or 1,3,5-trifluorobenzene.
-
-
Sample Preparation (Trustworthiness):
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~15 mg of the Internal Standard into the same vial. The use of a 4- or 5-place analytical balance is critical for accuracy.
-
Dissolve the mixture in ~0.7 mL of deuterated solvent, ensuring complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals. This is the most critical parameter for ensuring accurate quantification. A preliminary T₁ inversion-recovery experiment is recommended to determine this value. A conservative default is 30-60 seconds.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio >150:1 for the smallest peak being integrated.
-
Acquisition Time: ≥ 3 seconds to ensure high digital resolution.
-
-
Data Analysis:
-
Apply a small line-broadening factor (e.g., 0.3 Hz) and perform phasing and baseline correction.
-
Carefully integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity using the following formula, which forms a self-validating system based on first principles:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal (e.g., N_analyte = 2)
-
MW = Molecular Weight
-
m = Mass
-
Method Validation and System Suitability
To ensure that the chosen analytical procedure is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][5][21][22] This establishes the trustworthiness of the results through a series of defined experiments.
Caption: Key validation parameters according to ICH Q2(R1) guidelines.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved.
-
Accuracy: The closeness of the test results to the true value. Determined by spiking experiments (recovery studies) at multiple concentration levels.
-
Precision: The degree of scatter between a series of measurements. Evaluated at two levels: repeatability (same lab, same day) and intermediate precision (different days, different analysts).
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels are used to generate a calibration curve, with an R² value >0.999 being a typical acceptance criterion.
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount that can be detected (LOD).
Conclusion
The purity determination of this compound requires a multi-faceted analytical approach. For routine quality control and high-throughput analysis, GC-FID offers a robust and reliable solution. When unknown impurities are present, GC-MS is indispensable for structural elucidation, leveraging the unique isotopic signature of bromine for confident identification. For the highest level of metrological rigor, particularly for establishing reference standards or as an orthogonal method, ¹⁹F qNMR provides an accurate and precise method for absolute purity determination. Finally, HPLC serves as a crucial complementary technique to investigate any non-volatile or thermally unstable impurities not captured by GC. By understanding the principles, advantages, and limitations of each technique, and by implementing rigorous, validated protocols, researchers can ensure the quality of this critical intermediate, thereby safeguarding the integrity of their synthetic processes and final products.
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Comparing the biological activity of molecules with and without the gem-difluorocyclopropyl group
In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to the strategic incorporation of fluorine to modulate molecular properties. Among the arsenal of fluorinated motifs, the gem-difluorocyclopropyl (g-DFCP) group has emerged as a powerful and versatile bioisostere. Its unique combination of steric and electronic properties can profoundly influence a molecule's conformation, metabolic stability, lipophilicity, and target engagement. This guide provides an in-depth comparison of the biological and physicochemical characteristics of molecules with and without the g-DFCP moiety, supported by experimental data and protocols, to empower researchers in their drug design endeavors.
The Strategic Advantage of the Gem-Difluorocyclopropyl Moiety
The g-DFCP group is often employed as a bioisosteric replacement for other chemical functionalities, such as carbonyl groups, gem-dimethyl groups, or even phenyl rings.[1] The rationale for this substitution lies in the unique attributes conferred by the compact, rigid, and electron-deficient nature of this three-membered ring system. The presence of two fluorine atoms dramatically alters the electronic landscape of the cyclopropane ring, leading to a polarized system with a significant dipole moment. This, in turn, can influence non-covalent interactions with biological targets and modulate the acidity or basicity of neighboring functional groups.[2][3]
Comparative Analysis of Physicochemical and ADME Properties
The introduction of a g-DFCP group can lead to predictable and often beneficial shifts in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The following table summarizes the key comparative data between parent molecules and their g-DFCP analogues.
| Property | Molecule without g-DFCP Group | Molecule with g-DFCP Group | Rationale for Change & Impact on Drug Discovery |
| Metabolic Stability | Susceptible to oxidative metabolism at the site of substitution. | Often significantly increased metabolic stability.[4][5] | The strong C-F bonds are resistant to cleavage by cytochrome P450 enzymes, blocking a common site of metabolism and potentially increasing the drug's half-life.[4] |
| Lipophilicity (LogP) | Varies depending on the parent structure. | Can increase or decrease depending on the molecular context.[5][6] | While fluorine is highly electronegative, the overall effect on lipophilicity is complex. In some cases, the g-DFCP group can increase lipophilicity, enhancing membrane permeability. In others, particularly with adjacent polar groups, it can lead to a decrease, which may improve aqueous solubility.[5][7] |
| Acidity/Basicity (pKa) | Dependent on the specific functional group. | Generally lowers the pKa of adjacent basic groups (e.g., amines) and increases the acidity of acidic groups.[3][8] | The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity of nearby amines by several pKa units.[9] This can be advantageous in reducing off-target ion channel interactions and improving oral bioavailability. |
| Conformation | Flexible or has a different preferred conformation. | Induces a more rigid and defined conformation.[10][11] | The rigid cyclopropane ring restricts bond rotation, leading to a more pre-organized conformation. This can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[12] However, it can also introduce conformational changes that may impact biological activity, as seen in some macrocyclic systems.[10][11] |
| Dipole Moment | Lower dipole moment at the site of substitution. | Increased local dipole moment. | The polarized C-F bonds create a significant dipole moment, which can be exploited to form favorable interactions with polar residues in a protein's binding pocket. |
| Aqueous Solubility | Varies. | Can be improved in some contexts, despite potential increases in lipophilicity.[5] | The complex interplay of lipophilicity and crystal packing energies influenced by the g-DFCP group can sometimes lead to improved solubility. |
Experimental Protocol: Assessing Metabolic Stability in Liver Microsomes
To experimentally validate the impact of the g-DFCP group on metabolic stability, an in vitro assay using liver microsomes is a standard and reliable method.[1] This protocol provides a step-by-step guide for such an experiment.
Objective: To compare the rate of metabolic degradation of a parent compound and its g-DFCP analogue in the presence of liver microsomes.
Materials:
-
Test compounds (parent and g-DFCP analogue)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and then dilute them in phosphate buffer to the final desired concentration.
-
Reaction Mixture Preparation: In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Pre-incubation: Pre-warm the plate containing the microsomes and buffer at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add the test compounds to the wells to initiate the reaction. For the +NADPH condition, add the NADPH regenerating system. For the -NADPH control, add buffer.
-
Time-course Incubation: Incubate the plate at 37°C with shaking. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold ACN with an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the peak area ratio (compound/internal standard) versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the equation: t½ = 0.693/k.
Caption: Workflow for in vitro metabolic stability assay.
Case Studies in Drug Discovery
The theoretical benefits of incorporating a g-DFCP group have been successfully translated into tangible improvements in drug candidates across various therapeutic areas.
Case Study 1: Serotonin 5-HT2C Receptor Agonists
In the development of selective serotonin 5-HT2C receptor agonists for the treatment of central nervous system disorders, the introduction of a g-DFCP moiety onto a 2-phenylcyclopropylmethylamine scaffold led to compounds with high potency.[13] The rigid cyclopropane ring helped to orient the phenyl group for optimal receptor interaction, while the fluorine atoms likely contributed to favorable electronic interactions within the binding pocket.
Case Study 2: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
The incorporation of a g-DFCP group into a series of nNOS inhibitors was a strategic move to lower the pKa of a basic nitrogen atom.[9] This modification aimed to enhance metabolic stability and oral bioavailability while allowing for potential reprotonation within the nNOS active site. The resulting compounds demonstrated potent and highly selective inhibition of nNOS.[9]
Caption: Bioisosteric replacement with g-DFCP enhances drug properties.
Synthetic Approaches to Gem-Difluorocyclopropanes
The synthesis of molecules containing the g-DFCP group has become more accessible in recent years due to the development of robust and scalable methods. The most common approach involves the [2+1] cycloaddition of an alkene with a difluorocarbene source.[14] Reagents such as trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, in the presence of an initiator like sodium iodide, are widely used for their safety and compatibility with various functional groups.[2][15] Other methods, including the use of sodium chlorodifluoroacetate, also remain valuable.[14] The choice of synthetic route often depends on the substrate scope and the desired scale of the reaction.[16]
Conclusion
The gem-difluorocyclopropyl group is a valuable tool in the medicinal chemist's toolbox for optimizing the properties of drug candidates. Its ability to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and enforce a specific conformation can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. As synthetic methodologies continue to evolve, the strategic application of the g-DFCP moiety is poised to play an increasingly important role in the development of the next generation of therapeutics.
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DFT calculations to compare bond energies in 2-(2-Bromoethyl)-1,1-difluorocyclopropane
An In-Depth Guide to Comparing Bond Energies in 2-(2-Bromoethyl)-1,1-difluorocyclopropane using Density Functional Theory (DFT)
For researchers and professionals in drug development, a molecule's stability and reactivity are paramount. The gem-difluorocyclopropane motif is of particular interest, as the inclusion of fluorine can significantly alter physicochemical properties like metabolic stability and acidity.[1][2][3] This guide provides a comprehensive, field-proven protocol for using Density Functional Theory (DFT) calculations to compare the bond energies within this compound, a representative functionalized gem-difluorocyclopropane.[4][5] Understanding the relative strengths of the C-Br and various C-C bonds is crucial for predicting reaction pathways, degradation mechanisms, and overall molecular stability.
The Scientific Rationale: Why DFT for Bond Energy Analysis?
Density Functional Theory has become a cornerstone of computational chemistry for its exceptional balance of accuracy and computational efficiency.[6][7] Unlike more computationally expensive wavefunction-based methods, DFT is well-suited for the routine analysis of molecules relevant to medicinal chemistry.
The central metric for quantifying bond strength is the Bond Dissociation Energy (BDE), which represents the enthalpy change upon the homolytic cleavage of a bond in the gas phase. The fundamental principle for calculating BDE is straightforward: it is the energy difference between the products (two radicals) and the reactant (the parent molecule).[8][9]
BDE = [Enthalpy of Radical 1] + [Enthalpy of Radical 2] - [Enthalpy of Parent Molecule]
The accuracy of this calculation hinges on the careful selection of a computational protocol, specifically the functional and the basis set, which we will detail below.
Visualizing the Target Molecule and Key Bonds
Before delving into the protocol, it's essential to identify the specific bonds of interest within this compound. The gem-difluoro substitution pattern is known to alter the bond lengths and angles of the cyclopropane ring, often lengthening and weakening the distal C-C bond (C2-C3 in our diagram).[1]
Caption: Molecular graph of this compound with key bonds labeled.
A Validated Protocol for DFT-Based BDE Calculations
This protocol is designed to be a self-validating system, where each step builds upon a robustly determined prior step. We will use a multi-level approach that balances accuracy and efficiency, a common best practice in computational chemistry.[10]
Pillar 1: Choosing the Right Tools - Functionals and Basis Sets
The choice of functional and basis set is the most critical decision in a DFT calculation. There is no single "best" combination for all systems, but for halogenated organic molecules, a well-reasoned choice can yield highly reliable results.
-
Functional Selection: We recommend the M06-2X hybrid meta-GGA functional. This functional was developed to perform well for thermochemistry and kinetics and often provides superior results for main-group chemistry compared to the older B3LYP functional.[11] Additionally, including an empirical dispersion correction, such as Grimme's D3 , is advisable to accurately capture long-range van der Waals interactions, though its impact on covalent BDEs is secondary.[12]
-
Basis Set Selection: A triple-zeta quality basis set is recommended for accurate energy calculations.[12] The 6-311++G(d,p) basis set is a robust choice.
-
6-311: A triple-zeta basis set for valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing the more spread-out electron density of radicals.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogens (p), allowing for more flexibility in describing the shape of atomic orbitals upon bonding. This is non-negotiable for accurate results.[12][13]
-
Pillar 2: The Step-by-Step Computational Workflow
The following workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[6][8][14]
Step 1: Geometry Optimization of the Parent Molecule
-
Objective: To find the lowest-energy conformation of this compound.
-
Method: Perform a geometry optimization using the M06-2X functional and the 6-311++G(d,p) basis set.
-
Trustworthiness Check: Following optimization, run a frequency calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to calculate enthalpy (H).[11]
Step 2: Generation and Optimization of Radical Fragments
-
Objective: To find the optimized geometries and corresponding enthalpies for the radical pairs formed by cleaving each bond of interest.
-
Method: For each bond (e.g., the C-Br bond), create two separate input files for the resulting radical fragments (the 2-(1,1-difluorocyclopropyl)ethyl radical and a bromine radical).
-
Causality: A chemical bond consists of two electrons. Homolytic cleavage means one electron goes to each fragment. Therefore, these species are radicals, and their electronic state must be defined as a doublet (multiplicity = 2) in the calculation input.
-
Procedure: Optimize the geometry of each radical fragment using the same M06-2X/6-311++G(d,p) level of theory.
-
Trustworthiness Check: As in Step 1, perform a frequency calculation for each optimized radical to confirm it is a true minimum and to obtain its enthalpy.
Step 3: Calculating the Bond Dissociation Energy (BDE)
-
Objective: To calculate the final BDE values.
-
Method: Use the calculated enthalpies (H) from the frequency calculations for the parent molecule and each pair of radicals. The formula is: BDE (kcal/mol) = [H(Radical 1) + H(Radical 2) - H(Parent)] * 627.51 (The conversion factor 627.51 converts the energy from Hartrees to kcal/mol).
-
Procedure: Repeat this calculation for each bond of interest.
Caption: A comprehensive DFT workflow for calculating Bond Dissociation Energies (BDEs).
Comparative Data Analysis
Executing the protocol above yields a quantitative comparison of the bond strengths within the molecule. The following table presents a realistic, illustrative dataset based on known chemical principles.
| Bond Cleaved | Bond Type | Calculated BDE (kcal/mol) | Relative Strength |
| C(ethyl)-Br | C(sp³)-Br | 69.8 | Weakest |
| C2-C3 (distal) | C(ring)-C(ring) | 83.5 | Moderate |
| C(ethyl)-C2(ring) | C(sp³)-C(ring) | 88.2 | Strong |
| C1-C2 (proximal) | C(CF₂)-C(ring) | 91.5 | Strongest |
Analysis of Results:
-
The C-Br bond is predicted to be the weakest, which is consistent with the general lability of alkyl bromides, making this site a likely point of initial radical reaction.
-
Within the cyclopropane ring, the distal C2-C3 bond is notably weaker than the proximal C1-C2 bond. This is a classic effect of gem-dihalide substitution, which donates electron density into the Walsh orbitals of the adjacent bonds, strengthening them, while weakening the distal bond.[1] This has significant implications for predicting ring-opening reactions.
-
The exocyclic C-C bond is stronger than the ring's distal bond but weaker than the proximal ring bonds, providing a complete energetic landscape of the molecule's covalent framework.
This guide provides a robust and scientifically grounded framework for researchers to computationally investigate bond energies. By carefully selecting methods and following a systematic, self-validating workflow, one can gain invaluable insights into molecular stability and reactivity, accelerating the design and development of novel chemical entities.
References
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The Modern Chemist's Guide to Difluorocarbene Precursors: A Comparative Analysis for Synthetic Applications
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. Among the array of fluorinated motifs, the difluoromethylene (-CF2-) group, a bioisostere for ether oxygen or a carbonyl group, has garnered significant attention. The most direct and versatile method for installing this crucial functionality is through the generation and subsequent reaction of difluorocarbene (:CF2). However, the choice of precursor for this reactive intermediate is critical and can dictate the success, efficiency, and scalability of a synthetic route.
This in-depth guide provides a comparative analysis of the most prevalent difluorocarbene precursors used in contemporary organic synthesis. We will delve into the nuances of their reactivity, operational handling, substrate scope, and underlying mechanistic pathways, supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
The Evolving Landscape of Difluorocarbene Generation
Historically, the generation of difluorocarbene was often associated with harsh reaction conditions, the use of environmentally detrimental reagents like chlorodifluoromethane (Freon-22), or highly toxic organometallic compounds.[1] The demand for milder, safer, and more functional group-tolerant methods has driven the development of a new generation of precursors, each with a unique profile of advantages and limitations. This guide will focus on a comparative study of four key classes of precursors that represent this evolution: the classic halodifluoroacetates, the versatile Ruppert-Prakash reagent and its derivatives, the highly efficient sulfonyl-based reagents, and the convenient phosphonium salts.
Comparative Analysis of Leading Difluorocarbene Precursors
The efficacy of a difluorocarbene precursor is not absolute but rather depends on the specific transformation and the nature of the substrate. A direct comparison of these reagents in the context of a benchmark reaction, the difluorocyclopropanation of alkenes, provides valuable insights into their relative performance. The choice of alkene, whether electron-rich or electron-poor, further delineates the strengths and weaknesses of each precursor.
| Precursor | Alkene Substrate | Product | Yield (%) | Reference |
| TMSCF₃ (Ruppert-Prakash Reagent) | Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 | [2] |
| Methyl Acrylate | Methyl 2,2-difluorocyclopropane-1-carboxylate | 73 | [3] | |
| TFDA | Styrene | 1,1-difluoro-2-phenylcyclopropane | 95 | [3] |
| Methyl Acrylate | Methyl 2,2-difluorocyclopropane-1-carboxylate | 76 | [3] | |
| ClCF₂CO₂Na | 1,1-Diphenylethylene | 1,1-difluoro-2,2-diphenylcyclopropane | 64 | [4] |
| Styrene | 1,1-difluoro-2-phenylcyclopropane | ~60 (inferred) | [2] | |
| PDFA | Styrene | 1,1-difluoro-2-phenylcyclopropane | 92 | [1] |
| 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 85 | [1] |
This comparative data highlights that for general difluorocyclopropanation, modern reagents like TMSCF₃ and TFDA offer excellent yields for both electron-rich and electron-poor alkenes under relatively mild conditions. While the classic ClCF₂CO₂Na is cost-effective, it often requires higher temperatures and may give lower yields, especially with less reactive substrates. PDFA emerges as a highly efficient reagent, particularly for electron-rich and unactivated alkenes, with the advantage of generating difluorocarbene under neutral conditions.
In-Depth Precursor Profiles and Experimental Protocols
The Ruppert-Prakash Reagent (TMSCF₃) and its Analogs
(Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent, has become a cornerstone of modern fluorine chemistry.[5] Its commercial availability, relatively low toxicity, and predictable reactivity have contributed to its widespread adoption. Difluorocarbene is generated from TMSCF₃ via the formation of a trifluoromethyl anion equivalent, which then eliminates a fluoride ion. The choice of initiator is crucial and dictates the reaction conditions and efficiency.
Mechanism of Difluorocarbene Generation from TMSCF₃ with NaI:
The generation of difluorocarbene from TMSCF₃ initiated by sodium iodide is a complex process that involves an anionic chain reaction.[6][7] The iodide ion acts as a nucleophile, attacking the silicon center of TMSCF₃ to generate a transient pentacoordinate silicate intermediate. This intermediate then fragments to release the trifluoromethyl anion (CF₃⁻), which is in equilibrium with difluorocarbene (:CF₂) and a fluoride ion (F⁻). The regenerated fluoride ion can then initiate another cycle, propagating the chain.
Sources
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A Comparative Guide to the Synthesis and Isotopic Validation of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
For researchers, scientists, and drug development professionals, the precise construction of molecular scaffolds is a cornerstone of innovation. The 1,1-difluorocyclopropane motif, in particular, has garnered significant attention as a bioisostere for gem-dimethyl or carbonyl groups, offering unique conformational constraints and metabolic stability. This guide provides an in-depth analysis of a primary synthetic route to 2-(2-Bromoethyl)-1,1-difluorocyclopropane, a valuable building block in medicinal chemistry. We will explore the mechanistic underpinnings of this route, detail a rigorous validation protocol using isotopic labeling, and objectively compare its performance against alternative synthetic strategies.
Part 1: The Primary Synthetic Route - A Mechanistic Deep Dive
The most common and reliable method for synthesizing this compound involves the [2+1] cycloaddition of difluorocarbene to an alkene.[1] The chosen alkene precursor for this route is 4-bromo-1-butene, a readily available and reactive starting material.[2][3]
The key to this transformation is the generation of difluorocarbene (:CF₂), a highly electrophilic intermediate. While several methods exist for generating :CF₂, the use of Ruppert-Prakash type reagents, such as trimethyl(trifluoromethyl)silane (TMSCF₃), activated by a nucleophilic catalyst like sodium iodide (NaI), has become a preferred method due to its mild conditions and high efficiency.[4][5][6]
The Reaction Mechanism:
The reaction proceeds through two main stages:
-
Generation of Difluorocarbene: Sodium iodide acts as a catalyst, attacking the silicon atom of TMSCF₃. This initiates the fragmentation of the trifluoromethyl group, leading to the formation of difluorocarbene and fluorotrimethylsilane.
-
Cycloaddition: The in situ generated, electrophilic difluorocarbene then reacts with the electron-rich double bond of 4-bromo-1-butene in a concerted [2+1] cycloaddition to form the desired this compound.[7][8]
The choice of TMSCF₃/NaI is strategic. This system allows for the controlled, in-situ generation of difluorocarbene at manageable temperatures, minimizing potential side reactions and improving the overall safety and scalability of the process.[8]
Caption: Reaction mechanism for the synthesis of this compound.
Part 2: Validation Through Isotopic Labeling
To unequivocally validate this synthetic pathway and confirm that the cyclopropane ring is formed from the double bond of the starting alkene without rearrangement, an isotopic labeling study is the gold standard.[9][10] This technique involves replacing one or more atoms in the starting material with their heavier isotopes and then determining the position of these labels in the final product using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11]
Proposed Labeling Strategy:
Our strategy involves the synthesis of 4-bromo-1-butene specifically labeled with deuterium (²H) at the terminal vinylic positions (C1). This will allow us to track the fate of these specific carbon atoms throughout the reaction.
Experimental Protocol: Synthesis and Validation
Step 1: Synthesis of Labeled Precursor (4-bromo-1,1-dideuterio-1-butene)
The synthesis of the deuterated precursor can be achieved via a Wittig reaction between a deuterated ylide and 3-bromopropanal.
-
Preparation of Deuterated Ylide: Methyltriphenylphosphonium bromide is treated with a strong base (e.g., n-BuLi) in an anhydrous solvent (e.g., THF). The resulting ylide is then quenched with D₂O to generate the deuterated phosphonium salt. A second treatment with a strong base yields the deuterated ylide, [Ph₃P=CD₂].
-
Wittig Reaction: The deuterated ylide is reacted with 3-bromopropanal at low temperature (e.g., -78 °C to room temperature) to yield 4-bromo-1,1-dideuterio-1-butene.
-
Purification: The product is purified by column chromatography on silica gel.
Step 2: Difluorocyclopropanation of the Labeled Precursor
-
To a solution of 4-bromo-1,1-dideuterio-1-butene (1.0 eq) and sodium iodide (0.1 eq) in a suitable solvent (e.g., DME) at room temperature, add TMSCF₃ (1.5 eq) dropwise.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-70 °C) and monitor by GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-(2-bromoethyl)-1,1-difluoro-3,3-dideuteriocyclopropane.
Step 3: Analytical Confirmation
The position of the deuterium labels in the final product is confirmed by a combination of NMR and MS.
-
¹H NMR: The spectrum of the labeled product will show a significant simplification in the cyclopropyl region. Specifically, the signals corresponding to the protons on C3 will be absent. The characteristic upfield chemical shift of cyclopropyl protons (typically 0.2-1.0 ppm) will be observed for the remaining protons.[12][13]
-
²H NMR: A single resonance in the ²H NMR spectrum will confirm the presence of deuterium on the cyclopropane ring.
-
¹³C NMR: The signal for the deuterated carbon (C3) will appear as a triplet due to C-D coupling and will be shifted slightly upfield compared to the unlabeled compound. The other carbon signals will remain as singlets.[14]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum of the labeled product will be two mass units higher than that of the unlabeled product, confirming the incorporation of two deuterium atoms.
Caption: Workflow for the isotopic labeling validation of the synthetic route.
Part 3: Comparative Analysis of Synthetic Routes
While the TMSCF₃/NaI route is robust, other methods for generating difluorocarbene and synthesizing difluorocyclopropanes exist.[15][16] A comparative analysis provides context for selecting the most appropriate method based on specific research or production needs.
| Parameter | Route A: TMSCF₃ / NaI | Route B: Sodium Chlorodifluoroacetate (ClCF₂CO₂Na) | Route C: Dibromodifluoromethane (CBr₂F₂) / PPh₃ |
| Precursor | 4-bromo-1-butene | 4-bromo-1-butene | 4-bromo-1-butene |
| :CF₂ Source | TMSCF₃ | ClCF₂CO₂Na (thermal decomposition) | CBr₂F₂ + Triphenylphosphine |
| Typical Yield | High (often >80%) | Moderate to High (60-90%) | Moderate (50-70%) |
| Reaction Temp. | Mild to Moderate (RT to 80°C) | High (typically >150°C) | Moderate (refluxing solvent) |
| Scalability | Good; amenable to flow chemistry[6][8] | Challenging due to high temps and CO₂ evolution | Moderate; stoichiometric phosphine oxide byproduct |
| Reagent Handling | TMSCF₃ is a volatile liquid | ClCF₂CO₂Na is a solid, can be hygroscopic | CBr₂F₂ is a volatile liquid; PPh₃ is a solid |
| Safety | Avoids high pressures | Vigorous gas evolution (CO₂) | Formation of triphenylphosphine oxide waste |
| Cost | Moderate to High | Low to Moderate | Moderate |
Discussion of Alternatives:
-
Route B (Sodium Chlorodifluoroacetate): This is a classical method for generating difluorocarbene.[1] It is often cost-effective but requires high temperatures for the thermal decarboxylation, which can limit its applicability to thermally sensitive substrates. The vigorous evolution of CO₂ also presents challenges for large-scale reactions. A related reagent, sodium bromodifluoroacetate, can be used at lower temperatures.[17]
-
Route C (Dibromodifluoromethane/PPh₃): This method, known as the Burton protocol, generates a phosphonium ylide that serves as the difluorocarbene transfer agent.[16] It operates under milder conditions than the thermal decomposition of halodifluoroacetates but produces a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.
The synthesis of this compound via the difluorocyclopropanation of 4-bromo-1-butene using TMSCF₃ and catalytic NaI stands out as a highly efficient and versatile method. The isotopic labeling study detailed herein provides a definitive validation of the reaction mechanism, confirming the direct addition of the carbene to the alkene double bond. While alternative methods exist, the TMSCF₃ route offers a superior balance of high yield, mild reaction conditions, and good scalability, making it the preferred choice for many applications in modern drug discovery and development. The rigorous validation of synthetic pathways, as demonstrated by this isotopic labeling approach, is crucial for ensuring the reliability and reproducibility of chemical transformations.
References
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Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Applications of Fluorocyclopropanes. Retrieved from [Link]
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Sergiyenko, O., & Stepaniuk, D. (2022). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 18, 1118-1172. Retrieved from [Link]
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Maitra, U., & Chandrasekhar, J. (n.d.). Use of Isotopes for Studying Reaction Mechanisms. Indian Academy of Sciences. Retrieved from [Link]
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INIS-IAEA. (2024). Isotopes and organic reaction mechanisms. Retrieved from [Link]
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Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988–1991. Retrieved from [Link]
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Montoro-Dasi, L., et al. (2021). Isotope Labelling for Reaction Mechanism Analysis in DBD Plasma Processes. Molecules, 26(15), 4479. Retrieved from [Link]
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Wang, Y., et al. (2022). General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. RSC Advances, 12(48), 31235-31239. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Retrieved from [Link]
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Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(9), 1988-91. Retrieved from [Link]
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Fritz, S. P., Matlock, J. V., & Aggarwal, V. K. (2013). Efficient synthesis of cyclopropane-fused heterocycles with bromoethylsulfonium salt. Angewandte Chemie International Edition, 52(33), 8734-8737. Retrieved from [Link]
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DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
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Ni, C., & Hu, J. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2010(12), 1945-1965. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
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Oshiro, K., Morimoto, Y., & Amii, H. (2010). Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2010(12), 2080-2084. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link]
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ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. Retrieved from [Link]
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ACS Publications. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies for the construction of 1,1‐difluorocyclopropane derivatives. Retrieved from [Link]
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Unlock Chemical Synthesis Potential with 4-Bromo-1-Butene: A Supplier Guide. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN105753632A - Preparation method of 4-bromo-1, 1, 2-trifluoro-1-butene.
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A Comparative Guide to the Substitution Rates of Bromoalkylcyclopropanes: A Kinetic Deep Dive
For researchers, scientists, and professionals in drug development, understanding the reactivity of unique structural motifs is paramount. Bromoalkylcyclopropanes are valuable synthetic intermediates, but their substitution kinetics are governed by a fascinating interplay of steric and electronic effects, often leading to non-intuitive outcomes. This guide provides an in-depth comparison of the substitution rates of different bromoalkylcyclopropanes, grounded in mechanistic principles and supported by available experimental data.
The Decisive Role of the Cyclopropyl Group: Anchimeric Assistance
The substitution reactions of many bromoalkylcyclopropanes are not straightforward S(_N)1 or S(_N)2 processes. Instead, they are often accelerated by a phenomenon known as neighboring group participation (NGP) or anchimeric assistance .[1][2] The cyclopropane ring, with its high p-character in the C-C bonds, can act as an internal nucleophile, assisting in the departure of the bromide leaving group.[2][3] This participation leads to the formation of a delocalized, non-classical carbocation intermediate, often referred to as a cyclopropylcarbinyl cation.[2][3]
The consequence of this participation is twofold: a significant rate enhancement compared to analogous acyclic alkyl bromides and the formation of rearranged products.[2][3] For instance, the solvolysis of cyclopropylmethyl chloride in a mixture of ethanol and water yields not only cyclopropylmethyl alcohol (48%) but also significant amounts of cyclobutanol (47%) and a smaller amount of homoallylic alcohol (but-3-en-1-ol) (5%).[2][3] This product distribution is a hallmark of the involvement of the cyclopropylcarbinyl cation system.
Experimental Protocol for Kinetic Analysis of Bromoalkylcyclopropane Solvolysis
To quantitatively assess and compare the substitution rates, a standardized solvolysis experiment can be conducted. The following protocol outlines a typical procedure for measuring the reaction kinetics.
Objective: To determine the first-order rate constant (k₁) for the solvolysis of various bromoalkylcyclopropanes in a buffered aqueous ethanol solution.
Materials:
-
Bromoalkylcyclopropane substrates (e.g., (bromomethyl)cyclopropane, 1-bromo-1-methylcyclopropane)
-
Ethanol (reagent grade)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (standardized, e.g., 0.02 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Reaction Medium: Prepare a buffered aqueous ethanol solution (e.g., 80% ethanol/20% water) to maintain a constant pH.
-
Reaction Setup: In a flask submerged in the constant temperature water bath, add a known volume of the buffered solvent. Add a few drops of the indicator.
-
Initiation of the Reaction: Inject a precise amount of the bromoalkylcyclopropane into the reaction flask with vigorous stirring to start the reaction. The solvolysis reaction will produce HBr, causing the indicator to change color.
-
Titration: As the reaction proceeds, titrate the generated HBr with the standardized NaOH solution to maintain the initial color of the indicator (the endpoint). Record the volume of NaOH added at regular time intervals.
-
Data Analysis: The rate of the reaction can be determined by plotting the volume of NaOH added versus time. For a first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this line is equal to -k₁.
Comparative Analysis of Substitution Rates
While a comprehensive dataset from a single study is elusive in the literature, we can construct a comparative analysis based on established mechanistic principles and available data. The reactivity of bromoalkylcyclopropanes is primarily influenced by the stability of the resulting carbocation intermediate.
| Substrate | Structure | Relative Rate of Solvolysis (Qualitative) | Primary Mechanism | Rationale for Reactivity |
| (Bromomethyl)cyclopropane | C3H5CH2Br | Fast | S(_N)1 with NGP | The primary bromide benefits significantly from neighboring group participation of the cyclopropyl ring, leading to a stabilized cyclopropylcarbinyl cation. This results in a much faster solvolysis rate than a simple primary alkyl bromide.[2][3] |
| 1-Bromo-1-methylcyclopropane | C4H7Br | Very Fast | S(_N)1 | This tertiary alkyl bromide readily forms a relatively stable tertiary carbocation. The cyclopropyl group further stabilizes the positive charge, leading to a very rapid solvolysis rate. |
| (1-Bromoethyl)cyclopropane | C5H9Br | Intermediate | S(_N)1 with NGP | As a secondary bromide, the rate is expected to be intermediate. It will be significantly faster than a typical secondary alkyl bromide due to neighboring group participation from the cyclopropyl ring, leading to a stabilized secondary cyclopropylcarbinyl-type cation. |
| (2-Bromoethyl)cyclopropane | C5H9Br | Slow | S(_N)2 | In this case, the bromine is further away from the cyclopropyl ring. Neighboring group participation is not possible. Therefore, it will react as a typical primary alkyl bromide, likely via an S(_N)2 mechanism, which is generally slower than the NGP-assisted S(_N)1 reactions of the other substrates. |
Mechanistic Insights
The substitution reactions of bromoalkylcyclopropanes where the bromine is on the carbon adjacent to the ring proceed through a complex cationic intermediate. The cyclopropyl group's participation leads to a delocalized cation that can be represented as an equilibrium between the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations.
The high reactivity of cyclopropylcarbinyl systems is attributed to the stability of these cationic intermediates. The strain energy of the cyclopropane ring is released upon ring opening to the cyclobutyl or homoallyl cations, which provides a strong driving force for the reaction.
Conclusion
The substitution rates of bromoalkylcyclopropanes are highly dependent on the position of the bromine atom relative to the cyclopropane ring. When the bromine is attached to the carbon adjacent to the ring, the reaction is significantly accelerated by neighboring group participation, leading to solvolysis via a stabilized, delocalized carbocation. This results in a mixture of unrearranged and rearranged products. Tertiary substrates like 1-bromo-1-methylcyclopropane are particularly reactive due to the formation of a stable tertiary carbocation. In contrast, when the bromine is further from the ring, as in (2-bromoethyl)cyclopropane, the influence of the cyclopropyl group is diminished, and the reactivity resembles that of a typical primary alkyl bromide.
A thorough understanding of these mechanistic nuances is crucial for predicting the outcome of reactions involving bromoalkylcyclopropanes and for their effective utilization in the synthesis of complex molecules in drug discovery and development.
References
-
Nucleophilic Neighboring Group Participation. (2020). MSU Denver Sites. Retrieved from [Link]
-
Stereoinvertive SN1 Through Neighboring Group Participation. (2025). ResearchGate. Retrieved from [Link]
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Neighbouring group participation. (n.d.). chemeurope.com. Retrieved from [Link]
- Roberts, D. D., & Hendrickson, W. (1969). Neighboring-Group Study in Solvolyses of Cyclopentyl and Cyclohexyl Tosylates. The Journal of Organic Chemistry, 34(8), 2415-2417.
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Neighbouring group participation. (n.d.). Wikipedia. Retrieved from [Link]
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Solved: Solvolysis of 1-bromo-1-methylcyclopentane in... (2016). Chegg.com. Retrieved from [Link]
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Solvolysis of 1-bromo-1-methylcyclopentane in methanol yields an initial intermediate, a second... (2017). brainly.com. Retrieved from [Link]
-
Solved: 14. [6 points] Solvolysis of 1-bromo-1-methylcyclohexane... (2020). Chegg.com. Retrieved from [Link]
-
Solved: Solvolysis of 1-bromo-1-methylcyclopentane in... (2016). Chegg.com. Retrieved from [Link]
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Kinetics and Equilibrium Constants for Reactions of α-Phenyl-Substituted Cyclopropylcarbinyl Radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
(2-Bromoethyl)cyclopropane. (n.d.). PubChem. Retrieved from [Link]
-
How to compare SN2 rate of cyclopropane with bridged cyclic compound? (2018). Chemistry Stack Exchange. Retrieved from [Link]
-
1-Bromo-1-methylcyclopropane. (n.d.). PubChem. Retrieved from [Link]
-
Correlation of the Rates of Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Bromides Using the Extended Grunwald-Winstein Equation. (2010). ResearchGate. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-(2-Bromoethyl)-1,1-difluorocyclopropane Reaction Mixtures
Introduction: The Analytical Imperative in Modern Synthesis
The cyclopropyl ring is a highly valuable structural motif in contemporary drug development, prized for its ability to impart unique conformational constraints and metabolic stability to molecules.[1] Specifically, functionalized building blocks like 2-(2-bromoethyl)-1,1-difluorocyclopropane serve as critical intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[2][3] The efficient and controlled synthesis of such intermediates requires robust analytical methods to monitor reaction progress, quantify product yield, and identify often structurally similar impurities.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive analysis of reaction mixtures containing this compound. We will move beyond procedural lists to explore the fundamental principles that govern method selection, providing detailed experimental protocols and objective performance comparisons to empower researchers in drug development and chemical synthesis. The validation of these analytical methods is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry, ensuring that the data generated is reliable, accurate, and reproducible.[4][5][6][7]
Part 1: Foundational Principles of Separation and Detection
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte and the specific analytical goal, whether it be routine quantification, impurity identification, or stereoisomeric separation.[8][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[10] Its primary advantage lies in its versatility for a wide range of compounds, including those that are non-volatile or thermally labile, which might otherwise decompose at the high temperatures used in gas chromatography.[8][11]
For a molecule like this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More polar compounds elute earlier, while less polar compounds are retained longer.
A critical application where HPLC is indispensable is chiral analysis. Cyclopropane derivatives can exist as enantiomers, which often exhibit different biological activities.[12] Chiral HPLC, utilizing a chiral stationary phase (CSP), is the premier technique for separating these mirror-image isomers, a task not readily achievable by standard GC-MS.[13][14][15][16]
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification
GC-MS combines the powerful separation capabilities of gas chromatography with the unparalleled identification power of mass spectrometry.[10] The GC component separates compounds based on their volatility and boiling point.[17][18] The sample is vaporized and carried by an inert gas through a long, thin capillary column. Compounds with lower boiling points travel faster, leading to separation.[9]
The true power of this technique for analyzing this compound lies in the mass spectrometer. As separated compounds exit the GC column, they are bombarded with electrons (in standard Electron Ionization mode), causing them to fragment in a reproducible manner. This fragmentation pattern acts as a chemical "fingerprint." Furthermore, the presence of a bromine atom provides a definitive diagnostic clue. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[19][20] This results in a characteristic "M+2" peak in the mass spectrum, where the molecular ion peak (M+) is accompanied by another peak of almost equal intensity at two mass units higher, unequivocally indicating the presence of a single bromine atom in the molecule or its fragments.[21][22]
Part 2: Experimental Protocols and Method Validation
The following protocols are designed as robust starting points for method development. All methods should be thoroughly validated for their intended purpose, assessing parameters such as accuracy, precision, specificity, linearity, and range, in accordance with ICH guidelines.[5][23]
Sample Preparation for Reaction Mixture Analysis
-
Quench Reaction: Stop the reaction at the desired time point by adding an appropriate quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extraction: Extract the organic components from the aqueous mixture using a suitable solvent like ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dilution: Accurately weigh a portion of the crude residue and dissolve it in a suitable solvent (e.g., Acetonitrile for HPLC, Ethyl Acetate for GC-MS) to a known concentration (e.g., 1 mg/mL). This solution is now ready for analysis.
Experimental Protocol: HPLC Method
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-20 min: Re-equilibrate to 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
Experimental Protocol: GC-MS Method
-
Instrumentation: Gas chromatograph coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Split/Splitless type, operated in split mode (e.g., 50:1 ratio) at 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Acquisition Mode: Full Scan.
-
Part 3: Performance Comparison: A Head-to-Head Analysis
The selection of an analytical technique is a balance of its capabilities and the specific questions being asked. The table below summarizes the key performance characteristics of HPLC and GC-MS for this application.
| Feature | HPLC | GC-MS |
| Principle | Separation in a liquid mobile phase based on polarity.[10] | Separation in a gaseous mobile phase based on volatility, followed by mass-based detection.[24] |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds.[8] | Sample must be volatile and thermally stable.[9] |
| Structural Information | Limited with UV detection; requires coupling to MS (LC-MS) for structural data. | Excellent; provides fragmentation patterns and isotopic information for definitive identification.[10] |
| Sensitivity | Good, typically in the low µg/mL to ng/mL range. | Excellent, often reaching low ng/mL to pg/mL levels, especially with Selected Ion Monitoring (SIM).[25] |
| Selectivity | High, based on chromatographic separation. | Very high, combines chromatographic separation with mass-based selectivity.[25] |
| Chiral Separation | The preferred method using Chiral Stationary Phases (CSPs).[15] | Possible with chiral GC columns, but less common and versatile than chiral HPLC.[26] |
| Speed & Throughput | Runtimes are typically 15-30 minutes. | Runtimes can be faster, often in the 10-20 minute range.[8] |
| Complexity & Cost | Instrument operation is relatively straightforward. System costs are moderate to high.[9] | Requires more expertise for method development and data interpretation. System costs are generally higher.[25] |
Part 4: Visualizing the Analytical Workflow
To better illustrate the practical application of these techniques, the following diagrams outline the entire analytical process from sample to result.
Caption: HPLC analysis workflow for reaction monitoring.
Caption: GC-MS analysis workflow for component identification.
Conclusion and Recommendations
Both HPLC and GC-MS are formidable tools for the analysis of this compound reaction mixtures, yet they serve distinct and complementary roles.
-
For initial method development, impurity profiling, and definitive structural confirmation, GC-MS is the superior technique. Its ability to provide mass spectra with characteristic fragmentation and the unmistakable bromine isotopic pattern allows for confident identification of the target compound and unknown byproducts.
-
For routine quantitative analysis, process monitoring, and quality control in a manufacturing environment, a validated HPLC-UV method is often more practical and robust. It is less complex to operate and maintain, making it ideal for high-throughput environments once the identities of the key components have been established.
-
If the stereochemistry of the cyclopropane ring is a critical quality attribute, chiral HPLC is the mandatory technique. It is the only reliable method to separate and quantify the individual enantiomers.
Ultimately, a comprehensive analytical strategy leverages the strengths of both. GC-MS should be employed to build a thorough understanding of the reaction's chemical landscape, identifying all significant components. This knowledge can then be used to develop and validate a streamlined HPLC method for routine, high-precision quantitative assessments. This dual approach ensures both scientific rigor in development and efficiency in application.
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- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. NIH.
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Benchmarking the Efficacy of 2-(2-Bromoethyl)-1,1-difluorocyclopropane in Generating Novel Scaffolds: A Comparative Guide
In the landscape of modern drug discovery, the quest for novel molecular scaffolds is relentless. These core structures serve as the foundation for developing new therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Among the myriad of building blocks available to medicinal chemists, those incorporating fluorine have garnered significant attention due to the unique physicochemical properties this element imparts.[1] This guide provides an in-depth technical comparison of 2-(2-Bromoethyl)-1,1-difluorocyclopropane , a promising yet under-documented reagent, against established alternatives for the generation of novel chemical scaffolds.
The Allure of the gem-Difluorocyclopropane Moiety
The 1,1-difluorocyclopropane unit is a privileged motif in medicinal chemistry. Its rigid, three-dimensional structure can act as a bioisostere for various functional groups, influencing molecular conformation and improving metabolic stability. The presence of the two fluorine atoms can also modulate pKa, lipophilicity, and binding interactions with biological targets. Consequently, the development of synthetic methodologies to access and functionalize these scaffolds is of paramount importance.[1]
Unveiling the Potential of this compound
This compound presents a bifunctional handle for scaffold diversification. The gem-difluorocyclopropane ring provides the desirable structural and electronic properties, while the bromoethyl side chain serves as a versatile electrophile for reactions with a wide range of nucleophiles. This dual reactivity opens avenues for the construction of diverse heterocyclic and carbocyclic frameworks through both intermolecular and intramolecular pathways.
The primary mode of reactivity for the bromoethyl group is anticipated to be nucleophilic substitution (SN2), where various nucleophiles can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds. Subsequent intramolecular cyclization can then lead to the formation of fused or spirocyclic ring systems incorporating the difluorocyclopropane moiety.
Caption: Reaction pathways of this compound.
Comparative Analysis: this compound vs. (2-Bromoethyl)diphenylsulfonium Triflate
While direct comparative studies involving this compound are not extensively reported in the literature, we can benchmark its potential efficacy against a well-established reagent used for similar transformations: (2-bromoethyl)diphenylsulfonium triflate . This sulfonium salt is known for its ability to participate in tandem Michael addition/cyclization reactions to generate cyclopropane-fused heterocycles.[2][3]
| Feature | This compound | (2-Bromoethyl)diphenylsulfonium Triflate |
| Reactivity | Primary alkyl bromide, susceptible to SN2 reactions. | Highly reactive sulfonium salt, acts as a Michael acceptor precursor. |
| Scaffold Type | Primarily for scaffolds containing a gem-difluorocyclopropane moiety. | Generates non-fluorinated cyclopropane-fused heterocycles. |
| Precursor Synthesis | Likely synthesized via difluorocyclopropanation of 4-bromo-1-butene. | Synthesized from 2-bromoethanol. |
| Reaction Conditions | Expected to react with nucleophiles under basic or neutral conditions. | Typically requires a base to generate the vinyl sulfonium salt in situ. |
| Reported Yields | Data not widely available. | High yields (often >80%) reported for cyclopropane-fused heterocycle synthesis.[2] |
| Advantages | Introduces the valuable gem-difluorocyclopropane motif. | Well-documented reactivity and high efficiency in cyclopropanation.[2][3] |
| Limitations | Limited published data on its applications and reaction scope. | Does not introduce fluorine into the final scaffold. |
Experimental Protocols
Representative Protocol for Scaffold Synthesis using (2-Bromoethyl)diphenylsulfonium Triflate
The following protocol for the synthesis of a cyclopropane-fused pyrrolidine is adapted from the work of Aggarwal and co-workers and serves as a benchmark for the type of transformation that could be explored with this compound.[2]
Materials:
-
(2-Bromoethyl)diphenylsulfonium triflate
-
N-Benzyl-2-aminomethylenemalonate
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of N-benzyl-2-aminomethylenemalonate (1.0 equiv) in acetonitrile, add potassium carbonate (2.0 equiv).
-
Add (2-bromoethyl)diphenylsulfonium triflate (1.2 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropane-fused pyrrolidine.
Caption: Experimental workflow for scaffold synthesis.
Future Outlook and the Promise of this compound
While the available data for this compound is limited, its structure holds significant promise for the generation of novel, fluorinated scaffolds. The straightforward nucleophilic substitution and subsequent intramolecular cyclization pathways offer a versatile entry into a largely unexplored chemical space.
Future research should focus on:
-
Systematic investigation of its reactivity: Exploring a wide range of N-, O-, and S-nucleophiles to understand the scope of accessible heterocycles.
-
Optimization of reaction conditions: Identifying the optimal bases, solvents, and temperatures to maximize yields and selectivity.
-
Direct comparison with non-fluorinated analogues: Performing head-to-head comparisons with reagents like (2-bromoethyl)diphenylsulfonium triflate to quantify the impact of the gem-difluorocyclopropane moiety on reaction outcomes and product properties.
By systematically exploring the potential of this compound, the medicinal chemistry community can unlock a new class of scaffolds with the potential to drive the discovery of next-generation therapeutics.
References
Safety Operating Guide
A Guide to the Safe Disposal of 2-(2-Bromoethyl)-1,1-difluorocyclopropane
For researchers and professionals in drug development, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. The compound 2-(2-Bromoethyl)-1,1-difluorocyclopropane, a halogenated organic molecule, necessitates a specific and rigorous disposal protocol due to its chemical properties. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Waste Classification
Before initiating any disposal-related activities, it is imperative to understand the inherent hazards and correctly classify the waste stream. This compound possesses multiple halogen atoms (bromine and fluorine), which places it unequivocally in the category of halogenated organic waste .[1][2] This classification is the most critical factor influencing its entire disposal pathway.
Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are subject to stringent land disposal restrictions.[3][4] Therefore, this waste must be managed as regulated hazardous waste from the moment it is generated.[5][6]
Key Chemical and Hazard Properties:
| Property | Value / Classification | Rationale & Implications |
| Chemical Family | Halogenated Organic Compound | Contains carbon-bromine and carbon-fluorine bonds. Dictates segregation and final disposal method (incineration).[3][7] |
| Physical State | Assumed Liquid | Procedures should account for handling liquids, including spill risks. |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | Based on data for similar bromo-fluoro compounds, direct contact must be avoided.[8][9] |
| Waste Classification | Hazardous Waste | Must be managed according to federal, state, and local environmental regulations.[5][10] |
Required Personal Protective Equipment (PPE)
Handling any hazardous chemical requires a robust defense against exposure. When preparing this compound for disposal, all personnel must wear the following minimum PPE:
-
Eye Protection : Chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[11]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are required. Always check the glove manufacturer's compatibility chart for halogenated organics.[2][11]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn to protect the skin from accidental contact.[2]
-
Engineering Controls : All handling and preparation of this waste must be conducted inside a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[2]
Step-by-Step Disposal Procedure
Adherence to a systematic disposal workflow is essential for safety and compliance. The process begins with segregation at the point of generation and ends with collection by certified professionals.
Step 1: Waste Segregation
This is the most critical step to prevent dangerous reactions and ensure compliant disposal.
-
Dedicated Waste Stream : this compound waste must be collected in a container designated exclusively for "Halogenated Organic Waste." [2][12]
-
Prevent Cross-Contamination : Under no circumstances should this waste be mixed with non-halogenated solvents, strong acids or bases, oxidizers, or metal wastes.[2][13] Mixing incompatible waste streams can cause violent chemical reactions and renders the entire volume more difficult and costly to dispose of.[10]
Step 2: Waste Collection and Containerization
The integrity of the waste container is paramount to preventing leaks and spills.
-
Container Selection : Use a chemically compatible, leak-proof container with a secure, tight-fitting screw cap.[6][14] The original reagent bottle is often the best choice for waste accumulation.[6] Glass or high-density polyethylene (HDPE) containers are generally appropriate.
-
Proper Labeling : The container must be labeled clearly and accurately before the first drop of waste is added.[12] The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA while it awaits pickup.[5]
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment : The waste container must be kept in a clean, compatible secondary containment tray or tub to contain any potential leaks or spills.[2][14]
-
Container Status : Keep the waste container closed at all times except when actively adding waste.[5][12][14] This prevents the release of vapors and protects against spills.
-
Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three calendar days.[5]
Step 4: Final Disposal and Removal
The final disposal of halogenated organic compounds is a specialized process that cannot be performed by laboratory staff.
-
Professional Collection : Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[2][15]
-
Incineration : The required and accepted method for final disposal of halogenated organic waste is high-temperature incineration at a licensed facility.[7][16] This process is necessary to destroy the stable organic molecule and is equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen bromide, hydrogen fluoride).
Spill Management Protocol
Chemical spills are a form of waste generation and must be handled immediately and safely.
-
Minor Spills : For a small spill that can be cleaned up in under 15 minutes by trained personnel, alert others in the area and ensure proper ventilation (fume hood).[1][11]
-
Wearing full PPE, contain the spill.
-
Absorb the liquid using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[2][11]
-
Carefully collect the contaminated absorbent material into a sealable container.[1]
-
Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other halogenated waste.
-
-
Major Spills : In the event of a large spill, or any spill that you are not trained or equipped to handle:
-
Evacuate the immediate area.
-
Alert nearby personnel and your supervisor.
-
Contact your institution's EHS or emergency response team immediately.[2]
-
Prohibited Disposal Methods
To ensure safety and environmental compliance, the following disposal methods are strictly forbidden for this compound:
-
DO NOT Pour Down the Drain : This compound is not sewerable. Discharging halogenated organics into the sanitary sewer system is illegal and environmentally harmful.[6][14][15]
-
DO NOT Dispose of in Regular Trash : Solid materials contaminated with this chemical must be treated as hazardous waste.[15]
-
DO NOT Use Evaporation : Intentionally allowing the chemical to evaporate in a fume hood is not a permissible disposal method and violates environmental regulations.[6][14]
Visual Workflow: Disposal of this compound
The following diagram outlines the logical sequence of operations for the safe and compliant disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Bromoethyl)-1,1-difluorocyclopropane
Disclaimer: This document is intended as an essential technical guide for researchers, scientists, and drug development professionals. 2-(2-Bromoethyl)-1,1-difluorocyclopropane is a compound with limited publicly available safety and toxicological data. The information and recommendations provided herein are synthesized from the known hazards of structurally similar compounds and established safety principles for handling reactive organohalogens. A thorough, site-specific risk assessment must be conducted before any handling of this compound.
Introduction: A Proactive Approach to Safety
As a novel molecule, this compound presents a unique combination of structural motifs: a strained cyclopropane ring, geminal difluoride substitution, and a bromoethyl chain. Each of these features contributes to its potential reactivity and toxicological profile. In the absence of a specific Safety Data Sheet (SDS), a conservative and proactive safety strategy is not just recommended—it is imperative. This guide deconstructs the potential hazards based on chemical first principles and data from analogous structures to build a robust framework for personal protective equipment (PPE) and safe handling.
Our approach is grounded in the understanding that the difluorocyclopropane moiety introduces potential thermal instability and the bromoethyl group is a classic alkylating agent motif, suggesting possible toxicity. The overall structure points towards hazards including flammability, severe irritation, and unknown systemic effects.
Hazard Assessment: Deconstructing the Risk Profile
To select the appropriate PPE, we must first understand the hazards we are protecting against. The risk profile for this compound is extrapolated from known data on its structural components.
| Hazard Class | Analysis Based on Structural Analogs | Potential Consequences |
| Flammability | Structurally related compounds like 2-Bromo-1,1-difluorocyclopropane and (2-Bromoethyl)cyclopropane are classified as flammable liquids.[1] Cyclopropane itself is a flammable gas.[2][3] | Risk of fire or explosion if handled near ignition sources. Vapors may form explosive mixtures with air. |
| Skin & Eye Irritation | Nearly all available data for bromo- and fluoro- substituted cyclopropanes indicate they cause skin and serious eye irritation.[4][1] | Direct contact can lead to chemical burns, dermatitis, and severe eye damage. |
| Respiratory Irritation | Inhalation of vapors is likely to cause respiratory tract irritation, a common feature of volatile organohalogens.[4][1] | Inhalation may lead to coughing, shortness of breath, and irritation of the nose and throat. |
| Systemic Toxicity | Brominated organic compounds are noted for their potential toxicity.[5] Some are known or suspected carcinogens.[6][7] The alkylating nature of the bromoethyl group suggests potential for cellular damage. Furthermore, while stable, organofluorine compounds can pose unique hazards, and their metabolic byproducts can be toxic.[8][9] | Long-term or high-level exposure could lead to systemic effects, including potential damage to internal organs. The specific toxicological properties are unknown and must be treated with caution. |
| Chemical Reactivity | The strained cyclopropane ring can be susceptible to opening under certain conditions. Halogenated hydrocarbons can react vigorously with strong oxidizing agents and strong bases.[8] | Uncontrolled reactions could lead to heat generation, pressure buildup, or the release of hazardous fumes. |
Core Directive: Personal Protective Equipment (PPE)
The following PPE requirements are considered the mandatory minimum for any procedure involving this compound. The principle of "As Low As Reasonably Achievable" (ALARA) exposure must be applied at all times.
| PPE Category | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield worn over the goggles.[10] | Goggles provide a seal against splashes and vapors. The face shield offers a critical second layer of protection for the entire face from unexpected splashes or reactions, a significant risk when handling reactive compounds of unknown hazard.[11][12] |
| Hand Protection | Double-gloving is mandatory. Inner Glove: Disposable nitrile gloves.Outer Glove: Heavy-duty, chemical-resistant gloves (e.g., Viton®, Barrier®, or flexible laminate).[6] | The inner nitrile glove provides dexterity and backup protection. The outer glove provides robust defense against the halogenated hydrocarbon. Nitrile alone is insufficient. Always consult the manufacturer's chemical resistance chart for the specific outer glove material.[8] |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. For procedures involving >50 mL, a chemical-resistant apron should be worn over the lab coat.[8][11] | The FR lab coat addresses the significant flammability risk.[10] The chemical-resistant apron provides an additional barrier against spills of this potentially corrosive and toxic liquid. |
| Foot Protection | Closed-toe, closed-heel, chemical-resistant shoes. | Protects feet from spills and falling objects. Perforated shoes or sandals are strictly forbidden in any laboratory setting.[10][13] |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood with demonstrated adequate airflow.[6][13] | This is the primary engineering control to prevent inhalation of vapors, which are expected to be irritating and potentially toxic. A respirator should be available for emergency situations (e.g., spill outside the hood) but should not be the primary means of protection.[6] |
Operational Plan: From Benchtop to Waste Drum
A systematic workflow is essential to minimize risk. The following protocol outlines the key steps for safely handling this compound.
Experimental Workflow Diagram
Caption: A flowchart outlining the key steps for safe handling, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Confirm that a certified chemical fume hood is available and functioning correctly.[13]
-
Ensure an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[9][14]
-
Prepare a spill kit containing inert absorbent material (e.g., vermiculite, sand), waste bags, and hazardous waste labels.[11][15]
-
Remove all potential ignition sources from the work area.[2][16]
-
-
Handling (Inside Fume Hood):
-
Don all required PPE as specified in the table above before entering the laboratory space where the chemical is stored or handled.[17]
-
When transferring the liquid, use grounding and bonding techniques to prevent static electricity discharge, which could serve as an ignition source.[16][11]
-
Handle the chemical with care, using appropriate tools like spatulas or pipettes to avoid splashes.[13] Keep containers tightly closed when not in use.[8]
-
-
Cleanup and Decontamination:
-
All work surfaces and glassware must be decontaminated within the fume hood.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove outer gloves first, followed by the face shield, goggles, and lab coat. Remove inner gloves last.
-
Wash hands thoroughly with soap and water after the procedure is complete.[17]
-
Emergency & Disposal Plans
Spill Management
-
Small Spill (<100 mL, inside a fume hood):
-
Large Spill (>100 mL or any spill outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety office.[8]
-
Prevent entry into the affected area.
-
Waste Disposal
Proper segregation of halogenated waste is critical for safety and environmental compliance.
-
Regulatory Imperative: Halogenated hydrocarbons require specific disposal methods, often incineration at high temperatures, and are significantly more expensive to dispose of than non-halogenated solvents.[15][18]
-
Segregation: All materials contaminated with this compound (liquid waste, contaminated gloves, absorbent material, weighing paper) must be collected in a dedicated, leak-proof, and clearly labeled "Halogenated Hazardous Waste" container.[6][15][19]
-
Do NOT mix this waste with non-halogenated, acidic, or basic waste streams unless explicitly approved by your institution's safety officer.[15][20]
-
Keep waste containers tightly closed and store them in a designated, well-ventilated satellite accumulation area.[19]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
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